Capreomycin Sulfate
Description
This compound is a Protein drug with a maximum clinical trial phase of IV that was first approved in 1971 and is indicated for tuberculosis. This drug has a black box warning from the FDA.
See also: Capreomycin (has active moiety).
Structure
2D Structure
Properties
CAS No. |
1405-37-4 |
|---|---|
Molecular Formula |
C50H92N28O23S2 |
Molecular Weight |
1517.6 g/mol |
IUPAC Name |
3,6-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;3,6-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;sulfuric acid |
InChI |
InChI=1S/C25H44N14O8.C25H44N14O7.2H2O4S/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14;1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11;2*1-5(2,3)4/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47);10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46);2*(H2,1,2,3,4)/b15-9-;16-10-;;/t11?,12-,13?,14-,16-,18-;11-,12?,13-,14?,15-,18-;;/m00../s1 |
InChI Key |
TUATYNXRYJTQTQ-BVRBKCERSA-N |
Isomeric SMILES |
C1CN=C(NC1[C@H]2C(=O)NC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CNC(=O)[C@H](CCCN)N)CO)N)N.OS(=O)(=O)O |
Canonical SMILES |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)C(CCCN)N)CO)N)N.OS(=O)(=O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(2S)-2,5-diamino-N-(((2S,5R,11S,15R,Z)-15-amino-11-(2-amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-8-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-5-yl)methyl)pentanamide, monosulfate |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Origin of Capreomycin Sulfate: A Technical Guide
Published: November 10, 2025
Audience: Researchers, scientists, and drug development professionals
Abstract
Capreomycin Sulfate, a critical second-line antibiotic in the treatment of multidrug-resistant tuberculosis, has a rich history rooted in natural product discovery. This technical guide provides an in-depth exploration of the discovery, origin, and initial characterization of Capreomycin. It details the methodologies employed in the fermentation of the producing organism, Streptomyces capreolus, the isolation and purification of the antibiotic complex, and the early analytical techniques used for its characterization. This document is intended to serve as a comprehensive resource for researchers in antibiotic development and microbial biotechnology, offering a historical and technical perspective on this important therapeutic agent.
Introduction
The mid-20th century was a golden era for antibiotic discovery, with soil microorganisms proving to be a fertile ground for novel therapeutic agents. It was in this context that Capreomycin, a potent antimycobacterial agent, was discovered. This guide delves into the seminal work that led to its identification and development, providing a technical foundation for understanding its origins.
Discovery and Origin
Capreomycin was discovered in 1959 by E. B. Herr and his colleagues at the Lilly Laboratories.[1] It is a naturally produced, cyclic polypeptide antibiotic isolated from the bacterium Streptomyces capreolus.[1][2] The producing organism was first isolated from a soil sample. The initial patent filed by Herr et al. describes the discovery of this previously unknown Streptomyces species, which was assigned the designation Streptomyces capreolus NRRL 2773.
The antibiotic is a complex of four microbiologically active components: Capreomycin IA, IB, IIA, and IIB. For clinical use, it is typically prepared as the sulfate salt.
Isolation of the Producing Microorganism
The discovery of Capreomycin began with a systematic screening of soil microorganisms for antibiotic activity. The following protocol outlines the general steps involved in the isolation of Streptomyces capreolus.
Experimental Protocol: Isolation of Streptomyces capreolus
-
Soil Sample Collection: Soil samples were collected from various geographical locations.
-
Serial Dilution: A 1-gram aliquot of a soil sample was suspended in 10 mL of sterile distilled water. The suspension was vortexed to ensure thorough mixing, and a series of ten-fold dilutions were prepared.
-
Plating: 0.1 mL of each dilution was plated onto nutrient agar plates.
-
Incubation: The plates were incubated at 28-30°C for 7-14 days.
-
Colony Selection: Colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, with aerial mycelium) were selected for further screening.
-
Sub-culturing: Selected colonies were streaked onto fresh agar slants to obtain pure cultures.
-
Antimicrobial Activity Screening: The pure isolates were then tested for their ability to produce antibiotics effective against Mycobacterium species, leading to the identification of the S. capreolus strain.
Fermentation for Capreomycin Production
The production of Capreomycin is achieved through submerged aerobic fermentation of Streptomyces capreolus. The following sections detail the media composition and fermentation parameters as described in early publications and patents.
Culture Media
Both seed and production media are crucial for optimal growth of S. capreolus and subsequent antibiotic production. While the original publications provide a general description, later patents offer more specific compositions.
Table 1: Example Media Composition for Streptomyces capreolus Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 15 | 20 |
| Soy bean meal | 15 | 10 |
| Corn steep liquor | 5 | 5 |
| Calcium Carbonate | 2 | 2 |
| Sodium Chloride | 5 | - |
| Ammonium Sulfate | - | 2 |
| pH | 7.0-7.2 | 6.5-7.0 |
Fermentation Protocol
-
Inoculum Preparation: A seed culture of S. capreolus NRRL 2773 was prepared by inoculating a flask of seed medium and incubating at 28-30°C for 48-72 hours on a rotary shaker.
-
Production Fermentation: The production fermenter, containing the production medium, was inoculated with the seed culture (typically 5-10% v/v).
-
Fermentation Conditions: The fermentation was carried out under submerged aerobic conditions with continuous agitation and aeration.
-
Temperature: 28-30°C
-
pH: Maintained between 6.5 and 7.5
-
Aeration: Sterile air was supplied to maintain dissolved oxygen levels.
-
Duration: 4 to 7 days.
-
-
Monitoring: The production of Capreomycin was monitored throughout the fermentation process using a bioassay against a susceptible organism, such as Klebsiella pneumoniae.
Isolation and Purification of this compound
Following fermentation, Capreomycin was recovered from the culture broth through a multi-step purification process, primarily relying on ion-exchange chromatography.
Experimental Protocol: Isolation and Purification
-
Broth Filtration: The fermentation broth was filtered to remove the mycelium and other solid materials.
-
Cation-Exchange Chromatography:
-
The clarified broth was passed through a column packed with a carboxylic acid cation-exchange resin (e.g., Amberlite IRC-50) in the sodium or ammonium form.
-
The resin was then washed with deionized water to remove impurities.
-
Capreomycin was eluted from the resin using a dilute mineral acid, such as sulfuric acid or hydrochloric acid.
-
-
Neutralization and Salt Formation: The acidic eluate containing Capreomycin was neutralized. To obtain this compound, sulfuric acid was used for elution, and the eluate was concentrated.
-
Precipitation: The concentrated this compound solution was then treated with a water-miscible organic solvent, such as methanol or acetone, to precipitate the antibiotic salt.
-
Drying: The precipitated this compound was collected by filtration and dried under vacuum.
Table 2: Illustrative Purification Data for Capreomycin
| Purification Step | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Filtered Broth | 1,000,000 | 100 | 100 | 1 |
| Ion-Exchange Eluate | 850,000 | 1,500 | 85 | 15 |
| Precipitated Sulfate Salt | 750,000 | 4,500 | 75 | 45 |
Note: The values in this table are illustrative and based on typical antibiotic purification processes of that era, as specific quantitative data from the original publications is limited.
Characterization of Capreomycin
The initial characterization of Capreomycin involved a combination of chemical and physical methods to determine its properties and composition.
Paper Chromatography
Paper chromatography was a key technique used to separate and identify the different components of the Capreomycin complex.
Experimental Protocol: Paper Chromatography
-
Stationary Phase: Whatman No. 1 filter paper.
-
Mobile Phase (Solvent System): A mixture of n-butanol, acetic acid, and water was commonly used for the separation of amino acids and peptides. The exact ratios were optimized to achieve separation of the Capreomycin components.
-
Detection: The separated components were visualized by spraying the chromatogram with a ninhydrin solution and heating.
Bioassay
The biological activity of Capreomycin during production and purification was quantified using a cylinder-plate bioassay.
Experimental Protocol: Cylinder-Plate Bioassay
-
Test Organism: A susceptible strain of Klebsiella pneumoniae or Mycobacterium smegmatis was used.
-
Assay Plates: Nutrient agar plates were seeded with the test organism.
-
Cylinder Application: Sterile stainless steel cylinders were placed on the agar surface.
-
Sample and Standard Application: A defined volume of the Capreomycin-containing sample or a standard solution of known concentration was added to the cylinders.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of growth inhibition around each cylinder was measured.
-
Quantification: The concentration of Capreomycin in the sample was determined by comparing the size of the inhibition zone to a standard curve generated with known concentrations of the antibiotic.
Mechanism of Action
While not fully elucidated at the time of its discovery, it was understood that Capreomycin's primary mechanism of action involves the inhibition of protein synthesis in susceptible bacteria.[3] Later research confirmed that Capreomycin binds to the 70S ribosome, interfering with the translocation step of protein synthesis.[3]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
References
- 1. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 2. Capreomycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
Capreomycin Sulfate chemical structure and properties
Capreomycin Sulfate: A Comprehensive Technical Guide
This document provides an in-depth overview of this compound, a critical second-line antitubercular agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Identity
Capreomycin is a cyclic polypeptide antibiotic complex isolated from the bacterium Streptomyces capreolus.[1][2][3] It is typically administered as a sulfate salt to enhance its aqueous solubility.[2] The complex consists of four microbiologically active components, with Capreomycin IA and IB being the most abundant (approximately 90%), and IIA and IIB as minor components.[3][4]
-
IUPAC Name: (2S)-2,5-diamino-N-(((2S,5R,11S,15R,Z)-15-amino-11-(2-amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-8-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-5-yl)methyl)pentanamide, monosulfate[1]
-
CAS Number: 1405-37-4[1][]
-
SMILES String: OS(O)(=O)=O.NCCC--INVALID-LINK--C(=O)NC[C@H]1NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--CNC(=O)--INVALID-LINK--[C@H]2CCNC(=N)N2
-
InChI Key: LFFNIXQXRKNZCE-UBBQZPMLSA-N
Physicochemical and Pharmacological Properties
The properties of this compound are summarized below. This data is essential for formulation development, dosage form design, and understanding its in vivo disposition.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₄₄N₁₄O₈ · H₂SO₄ | [6] |
| Molecular Weight | 750.78 g/mol | [6] |
| Appearance | Solid powder | [7] |
| Solubility | Water: 50 mg/mL. Sparingly soluble in water. Soluble in ethanol, methanol, DMF, or DMSO. | [1][3] |
| Melting Point | >220°C (decomposes) | [] |
| pH | 4.5 - 7.5 (in a 30 mg/mL solution) | [8] |
| Storage Temperature | -20°C | [1] |
| Purity | ≥90% | [1] |
Table 2: Pharmacological and In Vitro Activity Data
| Parameter | Value / Description | Source(s) |
| Target Organism | Mycobacterium tuberculosis | [1][9] |
| Mechanism of Action | Inhibition of protein synthesis via binding to the 70S ribosome. | [6][10][11] |
| MIC vs. M. tuberculosis | 10 µg/mL | [1] |
| IC₅₀ (Insulin Fibril Inhibition) | 69.98 µM | [12] |
| Primary Toxicities | Nephrotoxicity (renal injury) and Ototoxicity (cranial nerve VIII impairment). | [2][9] |
Mechanism of Action
This compound exerts its antibacterial effect by potently inhibiting protein synthesis in mycobacteria.[11] Although often grouped with aminoglycosides due to similar toxicities, its mechanism is distinct.[13] The primary target is the bacterial 70S ribosome.[6][10]
Capreomycin binds across the ribosomal interface, interacting with both the 16S rRNA (part of the 30S subunit) and the 23S rRNA (part of the 50S subunit). This binding event physically obstructs the translocation of tRNA and mRNA on the ribosome, thereby halting the elongation phase of protein synthesis.[11] This disruption leads to the cessation of essential protein production, ultimately resulting in bacterial cell death.[2][10]
Experimental Protocols
Detailed and validated experimental methods are crucial for the accurate quantification and characterization of this compound.
Quantitative Assay via High-Performance Liquid Chromatography (HPLC)
A validated hydrophilic interaction liquid chromatography (HILIC) method is effective for the quantitative analysis of capreomycin.[4][14][15] This is particularly useful for assaying capreomycin in various formulations, such as those designed for inhalation.[14][15]
Objective: To quantify the concentration of this compound in a sample.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of USP this compound Reference Standard (RS) in water at a concentration of approximately 0.25 mg/mL.[8] This serves as the Resolution Solution.
-
Prepare the Test Preparation by dissolving the this compound sample in water to achieve a final concentration of approximately 0.25 mg/mL.[8]
-
-
Chromatographic System:
-
Mobile Phase:
-
Dissolve 0.5 g of ammonium bisulfate in 1000 mL of water. Filter through a 0.5 µm (or smaller) porosity filter.[8]
-
Prepare a mixture of the ammonium bisulfate solution and methanol in a 550:450 ratio.[8]
-
Alternatively, an eluent of Acetonitrile (ACN) and water (80:20 v/v) with 20 mM ammonium formate can be used.[4][14]
-
Degas the final mobile phase mixture before use.[8]
-
-
Procedure:
-
Inject the Resolution Solution to verify system suitability. The major peaks (capreomycin IA and IB) should be well-resolved.
-
Inject the Test Preparation into the chromatograph.
-
Record the peak areas for the capreomycin components.
-
-
Data Analysis:
-
Calculate the percentage of Capreomycin I content by comparing the peak responses from the Test Preparation to those of the Resolution Solution. The content should not be less than 90.0%.[8]
-
For quantitative assays in formulations, construct a calibration curve using standards of known concentrations to determine the concentration in the unknown sample.
-
In Vitro Anti-Amyloidogenic Activity Assay
This compound has demonstrated anti-amyloidogenic and pro-fibrinolytic activities, suggesting potential applications beyond its antibiotic use.[12] It has been shown to inhibit the formation of insulin fibrils.[12]
Objective: To assess the inhibitory effect of this compound on protein fibril formation in vitro.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the protein prone to fibrillation (e.g., insulin) in an appropriate buffer.
-
Prepare a series of concentrations of this compound (e.g., 10-200 µM) in the same buffer.[12]
-
Prepare a Thioflavin T (ThT) solution for fluorescence detection.
-
-
Fibrillation Induction:
-
In a multi-well plate, mix the protein solution with the different concentrations of this compound. Include a control group with no Capreomycin.
-
Induce fibrillation by incubating the plate under conditions known to promote aggregation (e.g., elevated temperature and agitation).
-
-
Monitoring Fibrillation:
-
At regular time intervals, add ThT solution to the wells.
-
Measure the fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm). An increase in fluorescence corresponds to the formation of amyloid fibrils.
-
-
Data Analysis:
-
Plot ThT fluorescence intensity against time for each Capreomycin concentration.
-
Compare the lag time and the final fluorescence intensity of the treated groups to the control group.
-
Calculate the concentration of Capreomycin that inhibits fibrillation by 50% (IC₅₀) to quantify its anti-amyloidogenic potency.[12]
-
Conclusion
This compound is a complex polypeptide antibiotic with a well-defined role in treating multidrug-resistant tuberculosis. Its primary mechanism involves the targeted inhibition of ribosomal protein synthesis. The comprehensive data on its physicochemical properties and established analytical protocols, such as the HPLC method detailed herein, are fundamental for ongoing research, quality control, and the development of novel drug delivery systems. Furthermore, its observed anti-amyloidogenic properties may open new avenues for therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 1405-37-4: this compound | CymitQuimica [cymitquimica.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. ovid.com [ovid.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound [drugfuture.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]
- 14. Quantitative assay of capreomycin oleate levels in a drug formulation for inhalation with a fully validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Molecular Embrace: A Technical Guide to the Capreomycin Sulfate Binding Site on the 70S Ribosome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capreomycin, a cyclic polypeptide antibiotic, is a critical second-line agent in the treatment of multidrug-resistant tuberculosis. Its therapeutic efficacy stems from its ability to inhibit bacterial protein synthesis by targeting the 70S ribosome. This technical guide provides a comprehensive overview of the capreomycin sulfate binding site on the bacterial 70S ribosome, detailing the molecular interactions, mechanism of action, and key experimental methodologies used to elucidate this critical drug-target interface. A thorough understanding of this binding site is paramount for the development of novel anti-tuberculosis agents that can overcome existing resistance mechanisms.
The Capreomycin Binding Pocket: A Bridge Between Subunits
High-resolution structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that capreomycin binds at a crucial interface between the large (50S) and small (30S) ribosomal subunits.[1][2][3][4][5] This strategic location allows the drug to interfere with the coordinated movements of the two subunits, which are essential for protein synthesis.
The binding site is specifically located in a cleft formed by helix 44 (h44) of the 16S ribosomal RNA (rRNA) in the 30S subunit and Helix 69 (H69) of the 23S rRNA in the 50S subunit.[1][2][3][4][5] This interaction point is also known as intersubunit bridge B2a.[1][3]
Key Ribosomal RNA Interactions
The interaction between capreomycin and the ribosome is predominantly mediated by hydrogen bonds with the rRNA. Specific nucleotides that play a pivotal role in anchoring the drug have been identified.
Table 1: Key Ribosomal RNA Nucleotides in the Capreomycin Binding Site
| Ribosomal Subunit | rRNA Component | Key Nucleotides Interacting with Capreomycin |
| 30S (Small) Subunit | 16S rRNA (helix 44) | A1492, A1493, G1494 |
| 50S (Large) Subunit | 23S rRNA (Helix 69) | A1913, C1914 |
Data compiled from Stanley et al., 2010.[1]
The macrocyclic core of capreomycin makes extensive contact with the ribose-phosphate backbone of these nucleotides.[1]
The Critical Role of rRNA Methylation
The binding of capreomycin is significantly enhanced by post-transcriptional modifications of the rRNA. Specifically, 2'-O-methylation of nucleotide C1409 in the 16S rRNA and C1920 in the 23S rRNA is crucial for high-affinity binding.[3][6][7][8][9][10] These methylations are carried out by the enzyme TlyA, a 2'-O-methyltransferase.[3][6][8][9] The absence or inactivation of TlyA leads to a lack of these methyl groups, resulting in reduced susceptibility and a common mechanism of capreomycin resistance in Mycobacterium tuberculosis.[3][8][9] Recent studies suggest that the methylation of 23S rRNA nucleotide C2144 (Msm numbering) allosterically pre-orders the conformation of the H69 loop, creating a more favorable binding pocket for capreomycin.[11]
Mechanism of Action: Stalling the Ribosomal Machinery
Capreomycin exerts its bactericidal effect by inhibiting the translocation step of protein synthesis.[1][2][5][12] By binding to the intersubunit bridge, capreomycin stabilizes the binding of tRNA in the aminoacyl (A) site in its pre-translocation state.[1][2][5] This stabilization prevents the ribosome from moving along the messenger RNA (mRNA), effectively halting the elongation of the polypeptide chain.
An additional proposed mechanism involves the disruption of the interaction between ribosomal proteins L12 and L10, which form the stalk of the 50S subunit.[13][14][15] This stalk is crucial for the recruitment of elongation factors, and its disruption would further impede protein synthesis.
Figure 1. Logical flow of Capreomycin's mechanism of action on the 70S ribosome.
Experimental Protocols for Elucidating the Binding Site
The precise localization of the capreomycin binding site has been made possible through a combination of structural biology techniques and biochemical assays.
X-ray Crystallography of the Ribosome-Capreomycin Complex
This has been a pivotal technique in providing a high-resolution view of the binding site.
Table 2: Summary of X-ray Crystallography Data for Capreomycin-Bound 70S Ribosome
| PDB ID | Organism | Resolution (Å) | Reference |
| 3KNI, 3KNJ, 3KNK, 3KNL, 3KNM, 3KNN, 3KNO | Thermus thermophilus | 3.5 | Stanley et al., 2010[2] |
-
Experimental Workflow:
-
Preparation of Ribosomal Complexes: 70S ribosomes from Thermus thermophilus are complexed with mRNA and three tRNAs (in the A, P, and E sites).[1]
-
Co-crystallization: The ribosome-tRNA complex is then co-crystallized with capreomycin.[1]
-
Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.[1]
-
Structure Determination: The diffraction data are processed and used to solve the three-dimensional structure of the ribosome-capreomycin complex.[1]
-
Figure 2. Experimental workflow for X-ray crystallography of the ribosome-capreomycin complex.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful tool for studying the structure of large and dynamic macromolecular complexes like the ribosome.
Table 3: Summary of Cryo-EM Data for Capreomycin-Bound 70S Ribosome
| PDB ID | Organism | Resolution (Å) | Reference |
| 5V93 | Mycobacterium tuberculosis | 4.0 | Li et al., 2017[16][17] |
-
Experimental Workflow:
-
Sample Preparation: A solution of the 70S ribosome from Mycobacterium tuberculosis bound with capreomycin is applied to an EM grid and rapidly frozen in liquid ethane.[16]
-
Data Acquisition: The frozen-hydrated sample is imaged in a transmission electron microscope, collecting thousands of images of individual ribosome particles in different orientations.[18]
-
Image Processing: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the ribosome-drug complex.[18]
-
Biochemical Footprinting
Biochemical footprinting assays are used to identify the specific nucleotides in the rRNA that are protected by the binding of a ligand like capreomycin. While detailed protocols for capreomycin are not extensively published, the general approach involves:
-
Binding: Capreomycin is incubated with 70S ribosomes.
-
Probing: The complex is treated with a chemical or enzymatic probe that modifies or cleaves accessible rRNA nucleotides.
-
Analysis: The sites of modification or cleavage are identified, typically by primer extension. Nucleotides that are protected from the probe in the presence of capreomycin are inferred to be part of the binding site.
Resistance to Capreomycin
Understanding the capreomycin binding site is crucial for comprehending the mechanisms of drug resistance. The primary mechanisms of resistance involve alterations to this binding site.
-
Mutations in rRNA: Single nucleotide polymorphisms in the 16S rRNA, such as A1401G, can reduce the binding affinity of capreomycin and confer resistance.[19]
-
Inactivation of TlyA: Mutations in the tlyA gene that inactivate the methyltransferase prevent the 2'-O-methylation of C1409 and C1920, leading to decreased capreomycin susceptibility.[8][9]
Figure 3. Key mechanisms of resistance to Capreomycin.
Conclusion and Future Directions
The binding site of this compound on the 70S ribosome is a well-defined pocket at the intersubunit interface, primarily involving interactions with the 16S and 23S rRNAs. Its mechanism of action, centered on the inhibition of translocation, is a direct consequence of its binding to this critical site. The detailed structural and biochemical understanding of this interaction provides a solid foundation for the rational design of new tuberactinomycin derivatives. Future drug development efforts should focus on designing compounds that can overcome existing resistance mechanisms, for instance, by having a reduced reliance on the TlyA-mediated methylations for high-affinity binding or by targeting adjacent, less mutable regions of the ribosome.
References
- 1. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capreomycin susceptibility is increased by TlyA-directed 2′-O-methylation on both ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutation of tlyA confers capreomycin resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capreomycin | C50H88N28O15 | CID 3000502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Distant ribose 2′-O-methylation of 23S rRNA helix 69 pre-orders the capreomycin drug binding pocket at the ribosome subunit interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. The antituberculosis antibiotic capreomycin inhibits protein synthesis by disrupting interaction between ribosomal proteins L12 and L10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. PDBe Connect Pages [ebi.ac.uk]
- 18. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Disparities in Capreomycin Resistance Levels Associated with the rrs A1401G Mutation in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Capreomycin Sulfate: A Technical Guide on its Spectrum of Activity Against Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Capreomycin is a cyclic polypeptide antibiotic crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its activity is primarily restricted to the Mycobacterium genus. This document provides an in-depth analysis of Capreomycin Sulfate's spectrum of activity, mechanism of action, resistance pathways, and the standardized experimental protocols for its evaluation. Quantitative data on its efficacy against various mycobacterial species are presented, alongside detailed diagrams illustrating its molecular interactions and relevant laboratory workflows.
Mechanism of Action
Capreomycin's primary mechanism of action is the inhibition of protein synthesis, a vital process for bacterial survival.[1][2] It targets the bacterial 70S ribosome, binding to a site that bridges both the 30S and 50S subunits.[1][2] This interaction disrupts the translocation of tRNA and mRNA and can cause misreading of the mRNA template, leading to the production of non-functional or abnormal proteins, which is ultimately fatal to the bacterium.[1][2]
Specifically, Capreomycin's binding interferes with the interaction between ribosomal proteins L12 and L10, which form the stalk of the 50S subunit essential for recruiting translation factors.[3] The drug's binding affinity is also dependent on 2'-O-methylations in 16S and 23S rRNAs, a modification carried out by the TlyA protein.[1] This dependency may explain its specific activity against mycobacteria.[4]
A unique characteristic of Capreomycin is its bactericidal activity against non-replicating, persistent M. tuberculosis, a feature not commonly observed in other anti-TB drugs.[5][6] This suggests its potential utility in targeting dormant bacilli in latent tuberculosis infections.
Spectrum of Activity: Quantitative Data
Capreomycin's efficacy varies significantly across different mycobacterial species. Its primary clinical use is against Mycobacterium tuberculosis. Its activity against Non-Tuberculous Mycobacteria (NTM) is generally lower and more variable.
Mycobacterium tuberculosis
Capreomycin is highly active against susceptible strains of M. tuberculosis. The median Minimum Inhibitory Concentration (MIC) is generally low, although different methodologies can yield slightly different values.
| Strain Type | Number of Strains | Method | Median MIC (mg/L) | MIC Range (mg/L) | Reference |
| Clinical Isolates | 57 | Agar Dilution (7H10) | 8.0 | Not Specified | [7][8] |
| MDR-TB Isolates | 207 | MGIT System | 1.0 | Not Specified | [9] |
| Actively Multiplying | Not Specified | Broth/Agar Dilution | Not Specified | 1.25 - 2.5 | [6] |
Non-Tuberculous Mycobacteria (NTM)
Capreomycin demonstrates very low bactericidal activity against many NTM species, particularly Mycobacterium avium.[10][11] For many NTMs, the achievable serum concentrations of the drug are often lower than the measured MICs, limiting its clinical effectiveness.
| Species | Number of Strains | Method | MIC Range (mg/L) | Key Finding | Reference |
| M. avium complex | 100 | Broth Dilution | Not Specified | Low bactericidal activity; MBCs > Cmax | [10][11] |
| M. kansasii | Not Specified | Not Specified | Not Specified | Used in some treatment regimens | [12] |
| M. abscessus | Not Specified | Not Specified | Not Specified | Generally considered resistant | [12] |
MBC: Minimum Bactericidal Concentration; Cmax: Maximum achievable serum concentration.
Mechanisms of Resistance
Resistance to Capreomycin in mycobacteria primarily arises from two mechanisms: target modification and enzymatic inactivation.
-
Target Modification : The most common mechanism involves mutations that prevent the drug from binding to the ribosome.
-
tlyA Gene Mutations : Inactivation of the tlyA gene is a key resistance mechanism.[13][14] The TlyA enzyme is responsible for methylating specific nucleotides on the 16S and 23S rRNA. Without this methylation, Capreomycin cannot bind effectively to its ribosomal target.[15]
-
rrs Gene Mutations : Mutations in the rrs gene, which codes for the 16S rRNA, can also alter the drug-binding site and confer resistance.[2]
-
-
Enzymatic Inactivation : Some mycobacteria possess enzymes that can chemically modify and inactivate Capreomycin.
Experimental Protocols: MIC Determination
The following protocol details a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against mycobacteria, adapted from established methodologies.[17]
Materials
-
Culture Medium : Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Drug Stock Solution : Prepare a stock solution of this compound in sterile distilled water (e.g., 1280 mg/L).
-
Microplates : Sterile 96-well U-bottom microtiter plates.
-
Bacterial Culture : Log-phase culture of the mycobacterial strain to be tested, grown in 7H9 broth.
Methodology
-
Inoculum Preparation :
-
Adjust the turbidity of the log-phase bacterial culture to match a 0.5 McFarland standard using sterile saline or broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute this suspension 1:100 in 7H9 broth to achieve a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Drug Dilution Series :
-
Add 100 µL of 7H9 broth to all wells of the 96-well plate except the first column.
-
Add 200 µL of the Capreomycin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a concentration gradient (e.g., from 64 mg/L down to 0.125 mg/L). Discard 100 µL from the last well.
-
-
Inoculation :
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. This halves the drug concentration in each well to the final desired test range.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Incubation :
-
Seal the plates with a sterile, breathable film or place them in a zip-lock bag to prevent evaporation.
-
Incubate at 37°C (or 30°C for species like M. ulcerans).
-
Incubation time varies by species: 5-7 days for rapid growers (M. abscessus) or 14-21 days for slow growers (M. tuberculosis, M. avium complex).
-
-
Reading Results :
-
The MIC is defined as the lowest concentration of Capreomycin that results in the complete inhibition of visible bacterial growth.
-
Conclusion
This compound remains a vital second-line agent against Mycobacterium tuberculosis, particularly in MDR-TB cases. Its unique mechanism of inhibiting protein synthesis and its activity against non-replicating bacilli underscore its importance. However, its limited efficacy against most NTM species and the growing challenge of resistance necessitate careful stewardship and continued research. The standardized protocols outlined in this guide are essential for the accurate assessment of its activity and for the development of new therapeutic strategies to combat mycobacterial diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]
- 5. Capreomycin is active against non-replicating M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capreomycin is active against non-replicating M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Comparison of bactericidal activities of streptomycin, amikacin, kanamycin, and capreomycin against Mycobacterium avium and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of bactericidal activities of streptomycin, amikacin, kanamycin, and capreomycin against Mycobacterium avium and M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of Nontuberculous Mycobacterial Pulmonary Disease: An Official ATS/ERS/ESCMID/IDSA Clinical Practice Guideline [idsociety.org]
- 13. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. frontiersin.org [frontiersin.org]
- 16. Unexpected N-acetylation of capreomycin by mycobacterial Eis enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro antimicrobial activities of capuramycin analogues against non-tuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Capreomycin Sulfate: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of capreomycin sulfate, a critical second-line antibiotic for the treatment of multidrug-resistant tuberculosis (MDR-TB). The information presented herein is intended to support research, scientific understanding, and drug development efforts related to this important therapeutic agent.
Introduction
Capreomycin is a cyclic polypeptide antibiotic produced by Streptomyces capreolus.[1][2] It is a complex of four microbiologically active components: capreomycins IA, IB, IIA, and IIB.[1] Primarily used in combination with other antitubercular drugs, capreomycin is a crucial component of treatment regimens for MDR-TB, particularly when resistance to first-line agents like isoniazid and rifampin is present.[3][4][5] Despite its clinical importance, capreomycin exhibits significant toxicities, necessitating a thorough understanding of its pharmacokinetic and pharmacodynamic profiles for safe and effective use.[3][4]
Pharmacodynamics
The pharmacodynamic properties of capreomycin are centered on its antimycobacterial activity and the mechanisms by which it exerts its therapeutic and toxic effects.
The primary mechanism of action of capreomycin is the inhibition of bacterial protein synthesis.[1][2] While not fully elucidated, it is understood that capreomycin targets the bacterial 70S ribosome, interacting with both the 30S and 50S subunits.[2][6] This binding disrupts the elongation phase of protein synthesis by causing misreading of the mRNA template and obstructing the translocation of tRNA and mRNA on the ribosome.[2]
Key molecular interactions include:
-
Binding to the 16S rRNA: Capreomycin's interaction with the 16S ribosomal subunit is a critical step in its inhibitory action.[1][3]
-
Role of the tlyA gene: The tlyA gene encodes a 2'-O-methyltransferase that modifies nucleotides in both the 16S and 23S rRNA. These methylations are crucial for capreomycin binding. Inactivation of tlyA is a known mechanism of capreomycin resistance.[1][7]
-
Disruption of L12-L10 Interaction: Evidence suggests that capreomycin may also inhibit protein synthesis by disrupting the interaction between ribosomal proteins L12 and L10, which form the stalk of the 50S subunit and are essential for recruiting translation factors.[8]
dot
Caption: Mechanism of action of capreomycin targeting the bacterial ribosome.
Capreomycin's spectrum of activity is primarily restricted to mycobacteria.[1] It is a key drug in the treatment of MDR-TB in combination with other second-line drugs.[1] Resistance to capreomycin can develop, often through mutations in ribosomal RNA or proteins that reduce the drug's binding affinity.[2] Inactivation of the tlyA methylase gene is a significant mechanism of resistance.[1] Cross-resistance between capreomycin and viomycin is common, and partial cross-resistance with kanamycin and neomycin has been observed.[7][9]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by poor oral bioavailability, requiring parenteral administration, and renal excretion.
Capreomycin is not significantly absorbed from the gastrointestinal tract and must be administered parenterally, either through intramuscular (IM) or intravenous (IV) injection.[1][7] Following a 1 g IM dose in healthy adults, peak plasma concentrations (Cmax) are typically achieved within 1 to 2 hours.[7][10] Peak serum levels are approximately 30% higher with IV administration compared to IM injection.[1]
Information on the distribution of capreomycin into various body tissues and fluids is limited.[7] It is not known if the drug crosses the placenta or is distributed into breast milk.[7]
The metabolism of capreomycin has not been extensively studied, and it is believed to be excreted mainly unchanged.[7]
Capreomycin is primarily excreted unchanged in the urine through glomerular filtration.[7] In individuals with normal renal function, approximately 52% of a 1 g IM dose is excreted in the urine within 12 hours.[6][7] The elimination half-life (t1/2) in patients with normal renal function is between 4 and 6 hours.[1][11] This half-life is significantly prolonged in patients with impaired renal function.[4][9]
The following tables summarize key pharmacokinetic parameters for this compound.
Table 1: Pharmacokinetic Parameters in Humans with Normal Renal Function
| Parameter | Value | Route of Administration | Reference(s) |
| Time to Peak Concentration (Tmax) | 1-2 hours | Intramuscular | [1][7][10] |
| Peak Plasma Concentration (Cmax) | 20-47 µg/mL | 1 g Intramuscular | [7][12] |
| Elimination Half-life (t1/2) | 4-6 hours | Intramuscular/Intravenous | [1][11] |
| Urinary Excretion | ~52% in 12 hours (unchanged) | 1 g Intramuscular | [6][7] |
| Therapeutic Peak Concentration Target | 35-45 µg/mL | Not specified | [9][13] |
Table 2: Impact of Renal Impairment on Capreomycin Half-life
| Creatinine Clearance (mL/min) | Elimination Half-life (hours) | Reference(s) |
| 100-110 | 5-6 | [9] |
| 50-80 | 7-10 | [9] |
| 20-40 | 12-20 | [9] |
| 10 | 29 | [9] |
| 0 | 55 | [9] |
Table 3: Pharmacokinetic Parameters from a Phase I Study of Inhaled Dry Powder Capreomycin in Healthy Adults
| Dose | Mean Cmax (ng/mL) | Mean AUC0–t (h·ng/mL) | Half-life (t1/2) | Reference(s) |
| 25 mg | 169 | 969 | 4.8 ± 1.0 h (for highest dose) | [14] |
| 300 mg | 2,315 | 19,959 | 4.8 ± 1.0 h | [14] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic and pharmacodynamic studies.
A physiologically based pharmacokinetic (PBPK) model for capreomycin was developed using data from a study in mice.[3]
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.[3]
-
Dosing: this compound was dissolved in phosphate-buffered saline (PBS) and administered as a single subcutaneous injection at two dose levels: 100 mg/kg and 250 mg/kg.[3]
-
Sample Collection: Blood and tissues (kidney, lung, liver, spleen) were collected at specified time points post-administration.[3]
-
Analytical Method: Capreomycin concentrations in serum and tissue homogenates were determined using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[3]
-
Data Analysis: A PBPK model was constructed to predict the absorption, distribution, metabolism, and excretion (ADME) of capreomycin.[3][15]
dot
References
- 1. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A Physiologically Based Pharmacokinetic Model for Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsinmedicine.com [scholarsinmedicine.com]
- 5. Capreomycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Capreomycin | C50H88N28O15 | CID 3000502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The antituberculosis antibiotic capreomycin inhibits protein synthesis by disrupting interaction between ribosomal proteins L12 and L10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.aap.org [publications.aap.org]
- 10. mims.com [mims.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Capreomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. Phase I, Single-Dose, Dose-Escalating Study of Inhaled Dry Powder Capreomycin: a New Approach to Therapy of Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A physiologically based pharmacokinetic model for capreomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Capreomycin Sulfate: A Comprehensive Technical Guide to its ADME Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capreomycin Sulfate is a polypeptide antimicrobial agent primarily used as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB). A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic regimens, minimizing toxicity, and guiding further drug development. This technical guide provides an in-depth overview of the ADME properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant processes.
Data Presentation: Quantitative Pharmacokinetic Parameters
The following tables summarize the key quantitative data available for this compound's pharmacokinetic profile.
Table 1: Pharmacokinetic Parameters of this compound in Humans with Normal Renal Function
| Parameter | Value | Administration Route | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Intramuscular (IM) | [1][2][3] |
| Peak Plasma Concentration (Cmax) after 1g dose | 20 - 47 µg/mL | Intramuscular (IM) | [2] |
| Peak Plasma Concentration (Cmax) after 15 mg/kg daily dose | 35 - 45 µg/mL | Intravenous (IV) / Intramuscular (IM) | [4] |
| Peak Plasma Concentration (Cmax) after 25 mg/kg thrice-weekly dose | 65 - 80 µg/mL | Intravenous (IV) / Intramuscular (IM) | [4] |
| Elimination Half-life (t½) | 3 - 6 hours | Parenteral | [1][4] |
| Urinary Excretion (within 12 hours of 1g IM dose) | Approximately 52% (unchanged drug) | Intramuscular (IM) | [5][6] |
| Clearance (in healthy adults after 1g IV infusion) | 5.73 ± 1.54 L/h | Intravenous (IV) | [1][7] |
Table 2: Capreomycin Clearance in Relation to Renal Function
| Patient Group | Creatinine Clearance (CrCl) (mL/min) | Capreomycin Clearance (L/kg/h x 10⁻²) (mean ± SD) | Reference |
| Normal Renal Function | 109 ± 11 | 5.73 ± 1.54 | [7] |
| Mild Renal Impairment | 46 ± 5 | 2.82 ± 1.52 | [7] |
| Moderate Renal Impairment | 25 ± 5 | 1.77 ± 0.45 | [7] |
| Severe Renal Impairment (on dialysis) | 1.4 ± 1.9 | 0.558 ± 0.160 | [7] |
Table 3: Tissue Distribution of Capreomycin in Mice (following subcutaneous administration)
| Tissue | Peak Concentration Time | Observations | Reference |
| Serum | < 0.5 hours | Rapid absorption and elimination. | [8] |
| Kidney | ~3 hours | Significantly higher concentrations compared to other tissues, with slow decay.[8] | [8] |
| Lung | < 0.5 hours | Rapid decay, with concentrations falling below the lower limit of quantitation (LLOQ) in 1-2 hours.[8] | [8] |
| Liver | < 0.5 hours | Rapid decay, with concentrations falling below LLQ in 1-2 hours.[8] | [8] |
| Spleen | < 0.5 hours | Rapid decay, with concentrations falling below LLOQ in 1-2 hours.[8] | [8] |
Core Pharmacokinetic Properties
Absorption
This compound is poorly absorbed from the gastrointestinal tract and therefore requires parenteral administration, typically via intramuscular (IM) injection or intravenous (IV) infusion.[1][5] Following a 1 gram intramuscular injection in healthy adults, peak plasma concentrations are achieved within 1 to 2 hours.[2] Studies have shown that while the area under the curve (AUC) is similar for both IM and IV administration, peak serum levels can be up to 30% higher with IV infusion.[1]
Distribution
Information on the distribution of Capreomycin into various human body tissues and fluids is limited.[5] It is known to be highly concentrated in the urine.[4] Animal studies in mice have shown that after subcutaneous administration, Capreomycin distributes to the kidneys, lungs, liver, and spleen.[8] Notably, the concentration in the kidneys is substantially higher and more sustained compared to other tissues, which is consistent with its primary route of excretion and potential for nephrotoxicity.[8] There is currently no available data on the plasma protein binding of this compound.
Metabolism
This compound undergoes minimal metabolism in the body.[5][9] Paper chromatography studies have indicated that the drug is excreted essentially unaltered.[2] This lack of significant metabolism suggests a low potential for drug-drug interactions mediated by metabolic enzymes.[9]
Excretion
The primary route of elimination for Capreomycin is through renal excretion.[5] Approximately 50-60% of an administered dose is excreted unchanged in the urine via glomerular filtration.[4] The clearance of Capreomycin is closely correlated with creatinine clearance, and dosage adjustments are necessary for patients with renal impairment to avoid drug accumulation and toxicity.[7] A small amount of biliary excretion has also been suggested by animal studies.[4][5]
Experimental Protocols
Quantification of Capreomycin in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of Capreomycin IA and IB analogs in human plasma.
-
Sample Preparation: Ion-Pairing Solid Phase Extraction (SPE)
-
To a plasma sample, an internal standard (e.g., cefotaxime) is added.
-
The sample is then subjected to SPE using a suitable cartridge. An ion-pairing agent is utilized during this process to retain the polar Capreomycin molecules on the solid phase.
-
The cartridge is washed to remove interfering substances.
-
Capreomycin and the internal standard are eluted with an appropriate solvent.
-
-
Chromatographic Separation: Ion-Pairing High-Performance Liquid Chromatography (IP-HPLC)
-
The eluted sample is injected into an HPLC system.
-
Separation is achieved on a C18 analytical column.
-
An isocratic mobile phase containing water, acetonitrile, formic acid, and an ion-pairing agent (e.g., heptafluorobutyric acid) is used at a constant flow rate.
-
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
The HPLC eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantifying the specific Capreomycin analogs.
-
Pharmacokinetic and Tissue Distribution Study in Mice
This protocol outlines the methodology used in a physiologically based pharmacokinetic (PBPK) modeling study to determine Capreomycin levels in blood and tissues.
-
Drug Preparation and Administration
-
This compound is dissolved in a suitable vehicle, such as phosphate-buffered saline (PBS).
-
The drug solution is administered to mice, typically via subcutaneous injection, at specified doses.
-
-
Sample Collection
-
At predetermined time points post-administration, cohorts of mice are euthanized.
-
Blood samples are collected via cardiac puncture and processed to obtain serum.
-
Tissues of interest (e.g., kidneys, lungs, liver, spleen) are excised, weighed, and flash-frozen.
-
-
Sample Processing
-
Tissue samples are homogenized in water.
-
Proteins in both serum and tissue homogenates are precipitated by adding a solvent like methanol containing formic acid.
-
The samples are vortexed and then centrifuged to pellet the precipitated proteins and cell debris.
-
The resulting supernatant is transferred to autosampler vials for analysis.
-
-
Analysis by LC-MS/MS
-
The processed samples are analyzed using a validated LC-MS/MS method, similar to the one described for human plasma, to determine the concentration of Capreomycin in each sample.
-
Visualizations
ADME Pathway of this compound
Caption: Overview of this compound's ADME process.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for determining Capreomycin concentrations.
Hypothesized Renal Transport of Capreomycin
Caption: Hypothesized renal uptake via megalin endocytosis.
References
- 1. Binding energies of the drugs capreomycin and streptomycin in complex with tuberculosis bacterial ribosome subunits - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. A Physiologically Based Pharmacokinetic Model for Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antituberculosis antibiotic capreomycin inhibits protein synthesis by disrupting interaction between ribosomal proteins L12 and L10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The determination of capreomycin in human plasma by LC-MS/MS using ion-pairing chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fortress: An In-depth Technical Guide to Capreomycin Sulfate Resistance Mechanisms in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Capreomycin, a critical second-line injectable antibiotic for treating multidrug-resistant tuberculosis (MDR-TB), is facing a growing challenge due to the emergence of resistant Mycobacterium tuberculosis strains. Understanding the molecular underpinnings of this resistance is paramount for the development of novel diagnostics and therapeutic strategies. This technical guide provides a comprehensive overview of the core mechanisms governing Capreomycin resistance in M. tuberculosis, focusing on genetic determinants, their phenotypic consequences, and the experimental methodologies used for their characterization. The primary mechanisms of resistance involve mutations in the rrs and tlyA genes, which alter the drug's ribosomal target. Additionally, mutations in the promoter region of the eis gene have been associated with low-level resistance. This document synthesizes current knowledge, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex pathways to facilitate a deeper understanding for researchers and drug developers in the field.
Mechanism of Action of Capreomycin
Capreomycin is a cyclic polypeptide antibiotic that inhibits protein synthesis in M. tuberculosis.[1][2][3] Its primary target is the 70S ribosome, where it binds to the interface of the 30S and 50S subunits.[1][3] This interaction disrupts the translocation of tRNA and mRNA, leading to a halt in peptide elongation and ultimately bacterial cell death.[1] The activity of Capreomycin is dependent on the correct conformation of the ribosome, which is influenced by post-transcriptional modifications.
Core Mechanisms of Capreomycin Resistance
Resistance to Capreomycin in M. tuberculosis is predominantly attributed to genetic mutations that either alter the drug's binding site on the ribosome or modify ribosomal methylation.
Mutations in the 16S rRNA Gene (rrs)
The rrs gene encodes the 16S rRNA, a crucial component of the 30S ribosomal subunit. Mutations within this gene can confer high-level resistance to Capreomycin and often result in cross-resistance to other aminoglycosides like Kanamycin and Amikacin.[4][5]
-
A1401G Mutation : This is the most frequently observed mutation in Capreomycin-resistant strains.[6][7][8][9] It is a strong predictor of cross-resistance to Kanamycin and Amikacin.[6] However, discordance between the A1401G mutation and phenotypic Capreomycin resistance has been reported, with some isolates harboring this mutation remaining susceptible at the critical concentration of 10 μg/ml.[6]
-
Other rrs Mutations : Other mutations such as C1402T and G1484T have also been identified and are associated with specific cross-resistance patterns.[4]
Mutations in the tlyA Gene
The tlyA gene encodes a 2'-O-methyltransferase responsible for the methylation of nucleotides in both the 16S and 23S rRNA.[8][10] This methylation is crucial for proper ribosomal function and Capreomycin binding.
-
Loss-of-Function Mutations : A variety of mutations, including insertions, deletions, and point mutations, can lead to a non-functional TlyA protein.[11][12][13] The absence of methylation at specific ribosomal sites due to an inactive TlyA is a primary mechanism of Capreomycin resistance.[2][14] Mutations in tlyA are typically associated with resistance to Capreomycin and Viomycin, but not Kanamycin and Amikacin.[12]
Mutations in the eis Promoter Region
The eis (enhanced intracellular survival) gene encodes an aminoglycoside acetyltransferase. While mutations in the coding region of eis are not a primary mechanism of Capreomycin resistance, mutations in its promoter region can lead to the overexpression of the Eis protein. This overexpression is associated with low-level resistance to Kanamycin and may have a minor effect on Capreomycin susceptibility.[9][15][16]
Efflux Pumps
The role of efflux pumps in Capreomycin resistance is less defined compared to target gene mutations. However, the overexpression of certain efflux pumps can contribute to low-level resistance to a broad range of antibiotics by actively transporting the drugs out of the bacterial cell.[14][17][18] While not a primary mechanism for high-level Capreomycin resistance, efflux pump activity could potentially contribute to the overall drug tolerance of M. tuberculosis.[19][20][21]
Quantitative Data on Capreomycin Resistance
The following tables summarize the quantitative data on the association between specific mutations and the level of Capreomycin resistance, as indicated by Minimum Inhibitory Concentrations (MICs).
Table 1: rrs Gene Mutations and Associated Capreomycin MICs
| Mutation | Capreomycin MIC Range (μg/mL) | Associated Cross-Resistance | Reference(s) |
| A1401G | 8 to >40 | Kanamycin, Amikacin | [6][7][15] |
| C1402T | ~80 | Viomycin | [22] |
| G1484T | High-level (specific values vary) | Kanamycin, Amikacin, Viomycin | [4][22] |
Table 2: tlyA Gene Mutations and Associated Capreomycin MICs
| Mutation Type | Capreomycin MIC Range (μg/mL) | Associated Cross-Resistance | Reference(s) |
| Various (insertions, deletions, point mutations) | 40 to >160 | Viomycin | [12][13][23] |
Table 3: eis Promoter Mutations and Associated Capreomycin MICs
| Mutation | Capreomycin MIC Range (μg/mL) | Associated Cross-Resistance | Reference(s) |
| C-14T, G-10C, G-10A, C-12T | 0.625 to 2.5 | Low-level Kanamycin | [15] |
Experimental Protocols
DNA Sequencing for Mutation Detection
Objective: To identify mutations in target genes (rrs, tlyA, eis promoter) associated with Capreomycin resistance.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from cultured M. tuberculosis isolates using standard methods such as CTAB-based extraction or commercially available kits.
-
PCR Amplification: The target gene regions are amplified using Polymerase Chain Reaction (PCR) with specific primers flanking the regions of interest.
-
Sequencing: The amplified PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) platforms.
-
Sequence Analysis: The obtained sequences are compared to the wild-type reference sequence of M. tuberculosis H37Rv to identify any nucleotide changes.[24]
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro susceptibility of M. tuberculosis isolates to Capreomycin.
Methodology (Agar Proportion Method):
-
Media Preparation: Middlebrook 7H10 or 7H11 agar plates containing serial dilutions of Capreomycin sulfate are prepared. A drug-free control plate is also included.
-
Inoculum Preparation: A standardized suspension of the M. tuberculosis isolate is prepared to a McFarland standard of 1.0. This suspension is then diluted to obtain a final inoculum of approximately 10^5 and 10^3 colony-forming units (CFUs).
-
Inoculation: The diluted bacterial suspensions are inoculated onto the drug-containing and drug-free agar plates.
-
Incubation: Plates are incubated at 37°C for 3-4 weeks.
-
Interpretation: The MIC is defined as the lowest concentration of Capreomycin that inhibits more than 99% of the bacterial growth compared to the drug-free control.[13]
Methodology (MGIT 960 System):
-
System Setup: The BACTEC™ MGIT™ 960 system is used with specific drug susceptibility test kits for second-line drugs.
-
Inoculation: A standardized inoculum of the M. tuberculosis isolate is added to the MGIT tubes containing different concentrations of Capreomycin.
-
Incubation and Monitoring: The tubes are incubated in the MGIT instrument, which continuously monitors for mycobacterial growth by detecting oxygen consumption.
-
Interpretation: The instrument automatically determines the susceptibility or resistance of the isolate based on a comparison of growth in the drug-containing tubes to the growth in a drug-free control.[15]
Visualizing Resistance Pathways and Workflows
Signaling Pathway of Capreomycin Action and Resistance
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Disparities in capreomycin resistance levels associated with the rrs A1401G mutation in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations in the rrs A1401G gene and phenotypic resistance to amikacin and capreomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Genetic Mutations Associated with Mycobacterium tuberculosis Resistance to Amikacin, Kanamycin and Capreomycin: A Systematic Review | PLOS One [journals.plos.org]
- 9. Molecular characterization of amikacin, kanamycin and capreomycin resistance in M/XDR-TB strains isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mutation of tlyA confers capreomycin resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Correlating rrs and eis promoter mutations in clinical isolates of Mycobacterium tuberculosis with phenotypic susceptibility levels to the second-line injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Balancing Act: Efflux/Influx in Mycobacterial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Interplay between Mutations and Efflux in Drug Resistant Clinical Isolates of Mycobacterium tuberculosis [frontiersin.org]
- 20. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial efflux pumps and Mycobacterium tuberculosis drug tolerance: Evolutionary Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Disparities in Capreomycin Resistance Levels Associated with the rrs A1401G Mutation in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Molecular Detection of Drug Resistance (MDDR) in Mycobacterium tuberculosis Complex by DNA Sequencing User Guide | Tuberculosis (TB) | CDC [cdc.gov]
The Genetic Landscape of Capreomycin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capreomycin, a cyclic polypeptide antibiotic, has long been a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). However, the emergence of capreomycin-resistant strains of Mycobacterium tuberculosis poses a significant threat to effective patient care and global tuberculosis control efforts. Understanding the genetic underpinnings of this resistance is paramount for the development of rapid molecular diagnostics, the design of novel therapeutic strategies, and the informed clinical management of MDR-TB. This in-depth technical guide provides a comprehensive overview of the core genetic basis of capreomycin sulfate resistance, summarizing key mutations, their phenotypic consequences, and the experimental methodologies used in their characterization.
Core Mechanisms of Capreomycin Action and Resistance
Capreomycin exerts its bactericidal effect by binding to the 70S ribosome, interfering with protein synthesis.[1] Specifically, it interacts with both the 16S rRNA of the 30S subunit and the 23S rRNA of the 50S subunit, disrupting the translocation step of translation.[1] Resistance to capreomycin in M. tuberculosis primarily arises from genetic mutations that either alter the drug's target site on the ribosome or prevent its binding through enzymatic modification.
The principal genes implicated in capreomycin resistance are:
-
rrs : This gene encodes the 16S ribosomal RNA, a key component of the 30S ribosomal subunit and a direct target of capreomycin.
-
tlyA : This gene encodes a 2'-O-methyltransferase responsible for modifying nucleotides in both the 16S and 23S rRNA, which is crucial for proper capreomycin binding.[2]
-
eis promoter : This region controls the expression of the eis gene, which encodes an aminoglycoside acetyltransferase capable of modifying and inactivating certain aminoglycosides and, to a lesser extent, capreomycin.
Quantitative Analysis of Capreomycin Resistance Mutations
The following tables summarize the key mutations associated with capreomycin resistance and their corresponding Minimum Inhibitory Concentrations (MICs). MIC is defined as the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: Mutations in the rrs Gene and Associated Capreomycin MICs
| Mutation | Associated Capreomycin MIC (µg/mL) | Cross-Resistance | Reference(s) |
| A1401G | 10 - >160 | Kanamycin, Amikacin | [3][4] |
| C1402T | High-level resistance | Viomycin | [3] |
| G1484T | High-level resistance | Kanamycin, Amikacin, Viomycin | [3] |
Table 2: Mutations in the tlyA Gene and Associated Capreomycin MICs
| Mutation Type | Associated Capreomycin MIC (µg/mL) | Cross-Resistance | Reference(s) |
| Frameshift/Nonsense mutations | 20 - 80 | Viomycin | [5] |
| Missense mutations | 40 - 80 | Viomycin | [5] |
| Insertions/Deletions | 20 - 80 | Viomycin | [5] |
Table 3: Mutations in the eis Promoter Region and Associated Capreomycin MICs
| Mutation | Associated Capreomycin MIC (µg/mL) | Cross-Resistance | Reference(s) |
| C-14T | Low-level increase | Kanamycin | [6] |
| G-10A | Low-level increase | Kanamycin | [6] |
| C-12T | Low-level increase | Kanamycin | [6] |
Signaling Pathways and Resistance Mechanisms
The genetic alterations leading to capreomycin resistance disrupt the normal interaction between the drug and its ribosomal target. The following diagram illustrates the primary mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the genetic basis of capreomycin resistance.
Phenotypic Drug Susceptibility Testing (DST) by Agar Proportion Method
The agar proportion method is the gold standard for determining the susceptibility of M. tuberculosis to antimicrobial agents.
Principle: This method determines the proportion of bacilli in a culture that are resistant to a specific concentration of a drug. An isolate is defined as resistant if the number of colony-forming units (CFUs) growing on the drug-containing medium is ≥1% of the number of CFUs growing on the drug-free control medium.
Protocol:
-
Inoculum Preparation:
-
Culture M. tuberculosis on a solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11) until sufficient growth is observed (typically 3-4 weeks).
-
Scrape a loopful of colonies and suspend in 3-4 mL of sterile saline or Middlebrook 7H9 broth containing 0.05% Tween 80 and glass beads.
-
Vortex for 1-2 minutes to create a homogeneous suspension.
-
Allow the suspension to stand for 15-30 minutes to allow large particles to settle.
-
Adjust the turbidity of the supernatant to match a 1.0 McFarland standard. This corresponds to approximately 10^7 to 10^8 CFU/mL.
-
Prepare serial 10-fold dilutions (10⁻² and 10⁻⁴) of the adjusted bacterial suspension.
-
-
Plating:
-
Prepare Middlebrook 7H10 agar plates containing the critical concentration of this compound (typically 10.0 µg/mL).
-
Prepare drug-free control plates.
-
Inoculate one quadrant of both the drug-containing and drug-free plates with 0.1 mL of the 10⁻² dilution.
-
Inoculate a second quadrant of both plates with 0.1 mL of the 10⁻⁴ dilution.
-
Incubate the plates at 37°C in a 5-10% CO₂ atmosphere.
-
-
Reading and Interpretation:
-
Read the plates after 3 weeks of incubation.
-
Count the number of colonies on both the drug-containing and drug-free control plates for both dilutions.
-
Calculate the percentage of resistant bacteria: (CFU on drug-containing medium / CFU on drug-free medium) x 100
-
An isolate is considered resistant to capreomycin if the percentage of resistance is ≥1%.
-
Genotypic Analysis of Resistance-Associated Genes
Principle: This protocol describes a simple and effective method for extracting genomic DNA from M. tuberculosis cultures suitable for PCR amplification.
Protocol:
-
Harvest a loopful of M. tuberculosis colonies from a solid medium or a pellet from a liquid culture.
-
Resuspend the cells in 500 µL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Heat the suspension at 80°C for 20 minutes to kill the bacteria.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for at least 1 hour.
-
Add Proteinase K to a final concentration of 0.1 mg/mL and 10% SDS to a final concentration of 1% and incubate at 65°C for 10 minutes.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and mix by inversion for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and wash the DNA pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in 50-100 µL of TE buffer or sterile water.
-
Assess DNA concentration and purity using a spectrophotometer.
Principle: This protocol outlines the amplification of the resistance-determining regions of the rrs, tlyA, and eis promoter genes followed by Sanger sequencing to identify mutations.
Protocol:
-
PCR Amplification:
-
Design primers flanking the regions of interest in the rrs gene (e.g., the 1400 region), the entire coding sequence of the tlyA gene, and the promoter region of the eis gene.
-
Set up PCR reactions containing:
-
100-200 ng of genomic DNA
-
10 pmol of each forward and reverse primer
-
1X PCR buffer
-
200 µM of each dNTP
-
1-2.5 units of a high-fidelity DNA polymerase
-
Nuclease-free water to the final volume
-
-
Perform PCR with the following general cycling conditions (optimize as needed):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1-2 minutes (product size-dependent)
-
-
Final extension: 72°C for 10 minutes
-
-
Verify the PCR products by agarose gel electrophoresis.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs using a commercial PCR purification kit or enzymatic cleanup (e.g., ExoSAP-IT).
-
-
Sanger Sequencing:
-
Set up sequencing reactions using a BigDye Terminator v3.1 Cycle Sequencing Kit or similar, with either the forward or reverse PCR primer.
-
Perform cycle sequencing.
-
Purify the sequencing products.
-
Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type reference sequences of rrs, tlyA, and the eis promoter from M. tuberculosis H37Rv.
-
Identify any nucleotide substitutions, insertions, or deletions.
-
In Vitro Generation of Spontaneous Resistant Mutants
Principle: This method allows for the selection of spontaneous capreomycin-resistant mutants of M. tuberculosis in a laboratory setting, which can then be characterized to identify novel resistance mutations.
Protocol:
-
Grow a culture of a susceptible M. tuberculosis strain (e.g., H37Rv) in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Plate a large number of cells (e.g., 10⁸ to 10⁹ CFUs) onto Middlebrook 7H10 agar plates containing capreomycin at a concentration 4-8 times the MIC of the parental strain.
-
Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 3-6 weeks.
-
Pick individual colonies that appear on the drug-containing plates.
-
Subculture each resistant colony in drug-free 7H9 broth to expand the population.
-
Confirm the resistance phenotype of the putative mutants by re-testing their MIC for capreomycin using the agar proportion method or a broth microdilution assay.
-
Perform genotypic analysis (as described in section 2) on the confirmed resistant mutants to identify the causative mutations.
Conclusion
The genetic basis of this compound resistance in Mycobacterium tuberculosis is multifactorial, primarily involving mutations in the rrs and tlyA genes, and to a lesser extent, the eis promoter region. This technical guide has provided a consolidated overview of the key genetic determinants, their impact on resistance levels, and detailed experimental protocols for their investigation. A thorough understanding of these mechanisms is essential for the ongoing development of molecular diagnostics to rapidly detect capreomycin resistance and for guiding future drug development efforts to combat multidrug-resistant tuberculosis. The continued surveillance of resistance mutations and the exploration of novel resistance mechanisms will be critical in the global fight against this persistent pathogen.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. M. tuberculosis complex, AFB Agar Proportion Drugs, Capreomycin | Texas DSHS [dshs.texas.gov]
- 5. A SIMPLE METHOD OF DNA EXTRACTION OF MYCOBACTERIUM TUBERCULOSIS FROM SPUTUM CULTURES FOR SEQUENCING ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spontaneous Mutational Patterns and Novel Mutations for Delamanid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Investigations of Capreomycin Sulfate Derivatives: A Technical Whitepaper for Drug Development Professionals
Executive Summary
Capreomycin sulfate is a critical second-line antibiotic for the treatment of multidrug-resistant tuberculosis (MDR-TB). However, its parenteral administration and associated toxicities necessitate the development of novel derivatives with improved therapeutic profiles. This technical guide provides an in-depth overview of early-stage investigations into this compound derivatives, with a primary focus on fatty acid ion-pair "supergenerics" designed for pulmonary delivery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying scientific concepts to support researchers, scientists, and drug development professionals in this field. While the exploration of covalently modified Capreomycin derivatives is limited in publicly accessible literature, the principles and methodologies outlined herein provide a foundational framework for future research and development.
Introduction to Capreomycin and its Derivatives
Capreomycin is a cyclic polypeptide antibiotic produced by Streptomyces capreolus. It is a member of the tuberactinomycin family of antibiotics, which also includes viomycin. The mechanism of action of Capreomycin involves the inhibition of protein synthesis through binding to the 70S ribosome, disrupting the interaction between ribosomal proteins L12 and L10.[1] This action is particularly effective against Mycobacterium tuberculosis.
Despite its efficacy, Capreomycin's clinical utility is hampered by the need for intramuscular injection and the risk of significant side effects, including nephrotoxicity and ototoxicity.[2] These limitations have driven research into the development of derivatives and novel formulations to enhance its safety and efficacy, and to enable less invasive administration routes such as inhalation.
Early-stage research has primarily focused on the development of "supergenerics" through the formation of hydrophobic ion-pairs with fatty acids. This approach aims to create derivatives with physicochemical properties suitable for formulation as inhalable dry powders, thereby delivering the drug directly to the primary site of infection in pulmonary tuberculosis and potentially reducing systemic toxicity.
Quantitative Data on Capreomycin Derivatives
The most comprehensively studied Capreomycin derivatives in early-stage investigations are the fatty acid ion-pairs. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of Capreomycin Fatty Acid Derivatives against M. tuberculosis
| Compound | Efficacy vs. M. tuberculosis |
| Capreomycin Oleate | Same as this compound |
| Capreomycin Linoleate | Same as this compound |
| Capreomycin Linolenate | Reduced efficacy compared to this compound (inhibition observed at 10⁻⁴ mycobacterial inoculum) |
| Data sourced from Schoubben et al. (2013)[3] |
Table 2: In Vivo Acute Toxicity of Capreomycin Fatty Acid Derivatives
| Compound | Toxic Potential (Chicken Chorioallantoic Membrane Assay) |
| Capreomycin Oleate | Lowest toxic potential among the tested derivatives |
| Capreomycin Linoleate | Higher toxic potential than Capreomycin Oleate |
| Capreomycin Linolenate | Higher toxic potential than Capreomycin Oleate |
| Data sourced from Schoubben et al. (2013)[3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the investigation of Capreomycin fatty acid derivatives.
Preparation of Capreomycin Fatty Acid Ion-Pairs
Objective: To produce hydrophobic ion-pairs of Capreomycin suitable for spray-drying.
Methodology:
-
This compound and a hydrophobic counterion (oleic acid, linoleic acid, or linolenic acid) are combined in solution.
-
The resulting hydrophobic ion-pairs are then isolated.
-
The ion-paired compounds are subsequently spray-dried to produce a powder formulation. The choice of spray-dryer (e.g., mini vs. nano spray-dryer) can influence the ion-pairing efficiency for different fatty acids.[3]
In Vitro Antimycobacterial Activity: Agar Proportion Susceptibility Test
Objective: To determine the efficacy of Capreomycin derivatives against Mycobacterium tuberculosis.
Methodology:
-
The Capreomycin derivatives are incorporated into Middlebrook 7H10 agar at various concentrations.
-
The agar is dispensed into plates.
-
Standardized inoculums of M. tuberculosis are prepared and plated onto the drug-containing and drug-free control plates.
-
The plates are incubated at 37°C for a specified period.
-
The proportion of bacteria that grow on the drug-containing media is compared to the growth on the drug-free control to determine the minimum inhibitory concentration (MIC).
In Vivo Acute Toxicity: Chicken Chorioallantoic Membrane (CAM) Assay
Objective: To assess the acute toxicity of Capreomycin derivatives.
Methodology:
-
Fertilized chicken eggs are incubated to allow for the development of the chorioallantoic membrane (CAM).
-
A window is created in the eggshell to expose the CAM.
-
The Capreomycin derivative, dissolved in a suitable vehicle, is applied directly to the CAM.
-
The eggs are further incubated, and the CAM is observed for signs of toxicity, such as vascular damage, hemorrhage, or coagulation.
-
A scoring system is typically used to quantify the level of toxicity.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and logical flows in the early-stage investigation of Capreomycin derivatives.
Caption: Workflow for the synthesis and evaluation of Capreomycin fatty acid derivatives.
Caption: Simplified signaling pathway of Capreomycin's mechanism of action.
Structure-Activity Relationships and Future Directions
The available data on Capreomycin fatty acid derivatives provides preliminary insights into their structure-activity relationships. The comparable in vitro efficacy of Capreomycin oleate and linoleate to the parent sulfate salt suggests that the ion-pairing with these fatty acids does not diminish its antimycobacterial activity.[3] Conversely, the reduced efficacy of Capreomycin linolenate indicates that the nature of the fatty acid can influence the biological activity.[3]
The lower in vivo toxicity of Capreomycin oleate is a promising finding, suggesting that this derivative may offer a wider therapeutic window.[3] Further research is warranted to elucidate the precise mechanisms underlying these differences in efficacy and toxicity.
Future investigations should aim to:
-
Expand the library of Capreomycin derivatives to include a wider range of fatty acids and other hydrophobic moieties.
-
Conduct comprehensive in vivo studies in relevant animal models of tuberculosis to evaluate the pharmacokinetics, efficacy, and safety of promising derivatives.
-
Explore covalent modifications of the Capreomycin core structure to develop novel analogs with enhanced potency and reduced toxicity.
-
Investigate novel formulation strategies to further improve the delivery and therapeutic outcomes of Capreomycin and its derivatives.
Conclusion
The development of this compound derivatives, particularly fatty acid ion-pairs for pulmonary delivery, represents a promising strategy to improve the treatment of multidrug-resistant tuberculosis. The early-stage investigations summarized in this whitepaper highlight the potential of Capreomycin oleate as a lead candidate for further development, demonstrating comparable in vitro efficacy to this compound with a more favorable acute toxicity profile. The detailed experimental protocols and conceptual diagrams provided herein offer a valuable resource for researchers and drug development professionals working to advance the next generation of antitubercular therapeutics. Continued innovation in this area is essential to address the ongoing global health challenge of drug-resistant tuberculosis.
References
- 1. Frontiers | Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents [frontiersin.org]
- 2. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capreomycin supergenerics for pulmonary tuberculosis treatment: preparation, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
preparing Capreomycin Sulfate stock solutions for research
Application Notes: Capreomycin Sulfate in Research
Introduction
This compound is a cyclic polypeptide antibiotic derived from the bacterium Streptomyces capreolus.[1][2] It is a crucial second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][3][4] For research purposes, this compound serves as a vital tool for studying bacterial protein synthesis, antibiotic resistance mechanisms, and the development of new anti-mycobacterial agents. Its primary mode of action involves the inhibition of protein synthesis by targeting the bacterial ribosome.[1][5]
Mechanism of Action
This compound exerts its bacteriostatic and bactericidal effects by disrupting protein synthesis within bacterial cells.[6] The mechanism involves several key interactions:
-
Ribosomal Binding: The antibiotic binds to the 70S ribosome, the site of protein synthesis. It uniquely interacts with components of both the 30S and 50S ribosomal subunits.[1][7]
-
Inhibition of Translation: This binding interferes with the elongation phase of protein synthesis.[1] It can cause misreading of the mRNA template and obstruct the normal translocation process of tRNA and mRNA on the ribosome.[1]
-
Structural Disruption: Evidence suggests Capreomycin binds across the ribosomal subunit interface, utilizing specific 2'-O-methylations in both 16S and 23S rRNAs.[3][6] It may also inhibit the crucial interaction between ribosomal proteins L10 and L12, which form the stalk of the 50S subunit essential for recruiting translation factors.[4]
This targeted action against bacterial ribosomes makes Capreomycin a subject of interest in studies on antibiotic mechanisms and resistance. Resistance can emerge through mutations in ribosomal RNA or proteins that diminish the drug's binding affinity.[1]
Applications in Research
-
Antimicrobial Susceptibility Testing (AST): Used as a reference antibiotic in AST to determine the susceptibility of Mycobacterium tuberculosis and other mycobacterial strains.
-
Mechanism of Action Studies: Employed to investigate the intricacies of bacterial ribosome function and protein synthesis.
-
Drug Development: Serves as a scaffold or reference compound for the development of novel antibiotics targeting MDR bacteria.
-
Cell Culture: Can be used as a selection agent in cell culture applications involving resistant genes, though its broad-spectrum activity requires careful determination of the minimum inhibitory concentration (MIC) to avoid cytotoxicity.[8]
Quantitative Data Summary
The following tables summarize key quantitative information for the use of this compound in a research setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1405-37-4 | [6][7] |
| Molecular Formula | C₂₅H₄₄N₁₄O₇·H₂SO₄ | [6] |
| Molecular Weight | ~750.78 - 766.78 g/mol | [6][9] |
| Appearance | White to off-white or slightly yellowish amorphous powder | [10][11] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source(s) |
| Water | Freely soluble; ≥251.8 mg/mL | The sulfate salt form enhances water solubility. To aid dissolution, warming to 37°C and sonication can be applied. | [2][6][9][12] |
| DMSO | <7.51 mg/mL | Some sources report insolubility, indicating it is not a preferred solvent. | [6][12] |
| Ethanol | Insoluble | Contradictory reports exist, but generally considered poorly soluble in most organic solvents. | [10][12] |
| Methanol | Soluble | [13] |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability/Shelf-Life | Recommendations | Source(s) |
| Powder | -20°C | ≥ 4 years | Store in a tight, desiccated container. | [7][14][15] |
| Stock Solution (Aqueous) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [6] |
| Stock Solution (Aqueous) | -80°C | Up to 6 months | Recommended for long-term storage. | [6] |
| Aqueous Solution | Room Temperature | Stable at pH 4-8 | Unstable in strongly acidic or basic conditions. | [10] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution in water, which is the recommended solvent.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (e.g., Water for Injection or cell culture grade)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance and weigh paper/boat
-
Sterile serological pipettes or micropipettes with sterile tips
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile cryovials for aliquoting
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Calculation: Determine the required mass of this compound powder. For example, to prepare 10 mL of a 50 mg/mL stock solution, you will need:
-
10 mL × 50 mg/mL = 500 mg of this compound
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution:
-
Transfer the powder to a sterile conical tube.
-
Add a portion (e.g., 8 mL for a 10 mL final volume) of sterile water to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes until the powder is fully dissolved. The solution should be clear and colorless.[10]
-
Troubleshooting: If dissolution is slow, warm the solution to 37°C for 10-15 minutes and/or place it in an ultrasonic bath for a few minutes to aid solubility.[6][16]
-
-
Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL). Invert the tube several times to ensure a homogenous solution.
-
Sterilization:
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile cryovials.
-
Clearly label each aliquot with the name of the compound ("this compound"), concentration (50 mg/mL), and the date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[11]
Visualizations
Caption: Workflow for preparing a sterile this compound stock solution.
Caption: Simplified pathway of Capreomycin's inhibition of protein synthesis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. CAS 1405-37-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]
- 4. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mpbio.com [mpbio.com]
- 9. This compound, 90% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Capreomycin | C50H88N28O15 | CID 3000502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medline.com [medline.com]
- 12. apexbt.com [apexbt.com]
- 13. bioaustralis.com [bioaustralis.com]
- 14. This compound [drugfuture.com]
- 15. zellbio.eu [zellbio.eu]
- 16. This compound | CAS:1405-37-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 17. youtube.com [youtube.com]
Application Note: Analysis of Capreomycin Sulfate by Liquid Chromatography
Abstract
This document provides a detailed application note and protocol for the analysis of Capreomycin Sulfate and its related substances using liquid chromatography. The methods outlined are based on established and validated procedures, suitable for quality control, stability testing, and research applications. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a polypeptide antibiotic mixture primarily used to treat multidrug-resistant tuberculosis. It consists of four main active components: Capreomycin IA, IB, IIA, and IIB. Analytical characterization is crucial to ensure the quality, potency, and safety of the drug product. Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), offers the necessary resolution and sensitivity for separating and quantifying the main components and any related substances or impurities. This document details a robust ion-pair reversed-phase HPLC method.
Experimental Protocols
Recommended Method: Ion-Pair Reversed-Phase HPLC
This method is designed for the separation of the four main components of Capreomycin and its related impurities.[1][2]
1.1. Materials and Reagents
-
This compound Reference Standard (e.g., USP)
-
Acetonitrile (HPLC grade)
-
Sodium hexanesulfonate (ion-pairing agent)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
1.2. Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
1.3. Chromatographic Conditions
| Parameter | Value |
| Column | Hypersil base deactivated C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer pH 2.3 with 0.025 M sodium hexanesulfonate |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 25 °C[1][2] |
| Detection | UV at 268 nm[1][2] |
| Injection Volume | 20 µL |
1.4. Preparation of Solutions
-
Phosphate Buffer (pH 2.3): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 2.3 with phosphoric acid.
-
Mobile Phase A: Dissolve sodium hexanesulfonate in the phosphate buffer to a final concentration of 0.025 M. Filter and degas.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in water to obtain a final concentration of approximately 2.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in water to obtain a final concentration of approximately 2.0 mg/mL.
1.5. Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 55 | 45 |
| 25 | 52 | 48 |
| 40 | 52 | 48 |
| 45 | 55 | 45 |
| 55 | 55 | 45 |
1.6. System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution. The acceptance criteria are outlined in Table 3.
Data Presentation
Table 1: Summary of Quantitative Performance Data
| Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 4.0 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD for peak areas) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 1.75 µg/mL[3] |
| Limit of Quantification (LOQ) | 5.25 µg/mL[3] |
Table 2: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 55 | 45 |
| 25 | 52 | 48 |
| 40 | 52 | 48 |
| 45 | 55 | 45 |
| 55 | 55 | 45 |
Table 3: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) between Capreomycin IIA and IIB | > 1.5 |
| Resolution (Rs) between Capreomycin IA and IB | > 1.5 |
| Repeatability (%RSD of 6 replicate injections) | ≤ 2.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Analytical Method Components
Caption: Key components of the liquid chromatography method.
References
- 1. Ion-Pair Chromatography for the Determination of this compound Components and Related Substances | Yakupov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 2. Development and validation of a liquid chromatographic method for the analysis of this compound and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative assay of capreomycin oleate levels in a drug formulation for inhalation with a fully validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometric Characterization of Capreomycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capreomycin Sulfate is a critical second-line antibiotic for the treatment of multidrug-resistant tuberculosis. It is a complex mixture of four main cyclic polypeptide components: Capreomycin IA, IB, IIA, and IIB. Due to its complexity and the potential for impurities to impact efficacy and toxicity, robust analytical methods are essential for its characterization. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for both the quantitative analysis and the structural characterization of this compound and its related substances.
These application notes provide detailed methodologies for the use of various mass spectrometry techniques in the analysis of this compound, catering to the needs of researchers, quality control analysts, and drug development professionals.
Quantitative Analysis of Capreomycin IA and IB in Biological Matrices using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological fluids due to its high sensitivity and selectivity. This section details a validated method for the simultaneous determination of Capreomycin IA and IB in human plasma, a critical aspect of pharmacokinetic and therapeutic drug monitoring studies.
Experimental Protocol
1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract Capreomycin IA and IB from human plasma and remove interfering matrix components.
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., Cefotaxime)
-
Ion-pairing solid-phase extraction cartridges
-
Methanol
-
Water
-
Acetonitrile
-
Formic acid
-
Heptafluorobutyric acid (HFBA)
-
-
Procedure:
-
Spike plasma samples with the internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove unbound matrix components.
-
Elute the analytes (Capreomycin IA, IB, and IS) with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
1.2. Liquid Chromatography
-
Objective: To chromatographically separate Capreomycin IA, IB, and the internal standard prior to mass spectrometric detection.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Method Parameters:
| Parameter | Condition |
| Column | Discovery C18, 5 µm, 4.6 x 50 mm |
| Mobile Phase | Isocratic: 80:20 (v/v) mixture of water with 0.1% formic acid and 4mM HFBA, and acetonitrile. |
| Flow Rate | 500 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
1.3. Tandem Mass Spectrometry
-
Objective: To detect and quantify Capreomycin IA and IB using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Method Parameters:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 1 |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Data Presentation
Table 1: MRM Transitions for Quantitative Analysis of Capreomycin IA and IB
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Capreomycin IA | 669.3 | 491.3 |
| Capreomycin IB | 653.3 | 475.3 |
| Cefotaxime (IS) | 456.0 | 396.0 |
Method Validation Summary
A summary of typical validation parameters for this method is presented in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 469 - 30,000 ng/mL for both Capreomycin IA and IB |
| Lower Limit of Quantification (LLOQ) | 469 ng/mL |
| Precision (%CV) | < 20.0% at LLOQ and < 8.2% at other concentrations |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 72.3% for both analytes |
Visualization
Caption: Workflow for the quantitative analysis of Capreomycin in plasma.
Impurity Profiling and Structural Characterization using High-Resolution Mass Spectrometry
The identification and characterization of impurities in drug substances are crucial for ensuring safety and quality. High-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (Q-TOF) MS, provides accurate mass measurements that facilitate the determination of elemental compositions for unknown impurities.
Experimental Protocol
2.1. Sample Preparation
-
Objective: To prepare this compound samples for impurity analysis.
-
Procedure:
-
Dissolve the this compound active pharmaceutical ingredient (API) in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
-
For forced degradation studies, subject the solution to stress conditions such as acid, base, oxidation, heat, or light to generate degradation products.
-
Filter the sample through a 0.22 µm filter before injection.
-
2.2. Liquid Chromatography
-
Objective: To achieve high-resolution separation of Capreomycin components and their impurities. Due to the high polarity of Capreomycin, ion-pairing chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.
-
Instrumentation: A UHPLC system.
-
Method Parameters (Ion-Pairing RP-HPLC):
| Parameter | Condition |
| Column | Hypersil base deactivated C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate buffer (pH 2.3) with 0.025M hexanesulfonate |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to resolve all main components and impurities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 268 nm, followed by MS detection. |
2.3. High-Resolution Mass Spectrometry
-
Objective: To obtain accurate mass data for the molecular ions and fragment ions of Capreomycin components and impurities.
-
Instrumentation: A Q-TOF mass spectrometer with an ESI source.
-
Method Parameters:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 100 - 2000 m/z |
| Acquisition Mode | Full Scan MS and Tandem MS (MS/MS) with collision-induced dissociation (CID) |
| Resolution | > 10,000 FWHM |
| Collision Energy | Ramped or set at specific values to achieve optimal fragmentation. |
Data Presentation
Table 3: Common Impurities and Degradants of this compound
| Impurity Type | Description |
| Process-Related | Residual starting materials, intermediates, and by-products from the manufacturing process. |
| Degradation | Products formed due to hydrolysis, oxidation, or other chemical reactions during storage or handling. Acid and base degradation can yield specific impurities. |
| Isomers | Compounds with the same molecular formula but different structural arrangements. |
Structural Elucidation Approach
The structural characterization of unknown impurities involves a systematic approach:
-
Accurate Mass Measurement: Determine the elemental composition of the impurity from its high-resolution mass spectrum.
-
Tandem Mass Spectrometry (MS/MS): Fragment the impurity's molecular ion to obtain a characteristic fragmentation pattern.
-
Fragmentation Pathway Analysis: Propose fragmentation pathways based on the observed product ions. The fragmentation of cyclic peptides like Capreomycin can be complex, often involving multiple ring openings and rearrangements.
-
Comparison with Known Components: Compare the fragmentation pattern of the impurity with those of the main Capreomycin components (IA, IB, IIA, IIB). Structural similarities and differences can provide valuable clues about the impurity's structure.
Visualization
Caption: Logical workflow for impurity identification and characterization.
Fragmentation Behavior of Capreomycin
Understanding the fragmentation pathways of the main Capreomycin components is fundamental for the structural elucidation of their related impurities. While detailed public data on the specific fragmentation pathways of all Capreomycin components is limited, the general principles of cyclic peptide fragmentation in MS/MS can be applied.
Typically, in positive ion ESI-MS/MS, the protonated cyclic peptide undergoes collision-induced dissociation (CID), leading to ring opening at one of the amide bonds. This results in a linear peptide ion, which then fragments further to produce a series of b and y ions, characteristic of peptide sequencing. However, the fragmentation of complex cyclic peptides like Capreomycin, which contain non-proteinogenic amino acids and other structural motifs, can be more intricate and may involve non-direct sequence ions. A thorough study of the MS/MS spectra of pure Capreomycin IA and IB standards is the first step in building a knowledge base for identifying unknown impurities.
Caption: Conceptual pathway of cyclic peptide fragmentation in MS/MS.
Conclusion
The mass spectrometry techniques outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. LC-MS/MS offers a sensitive and specific method for the quantitative analysis of the main components in biological matrices, which is essential for clinical and pharmaceutical research. High-resolution mass spectrometry, coupled with appropriate chromatographic techniques, is indispensable for the identification and structural elucidation of process-related and degradation impurities, thereby ensuring the quality and safety of this compound drug products. A thorough understanding of the fragmentation behavior of the main components is key to the successful characterization of unknown related substances.
Capreomycin Sulfate: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Capreomycin Sulfate, a critical antibiotic used in the treatment of multidrug-resistant tuberculosis. The following sections outline standardized methods, data presentation guidelines, and visual representations of experimental workflows and the drug's mechanism of action.
Introduction
Capreomycin is a cyclic polypeptide antibiotic produced by Streptomyces capreolus. It is a crucial second-line agent in the treatment of tuberculosis, particularly against strains resistant to first-line drugs.[1] Accurate determination of the MIC is essential for guiding therapeutic decisions, monitoring the emergence of resistance, and for the development of new anti-tuberculosis agents. The most common methods for MIC determination for Mycobacterium tuberculosis are broth microdilution and the agar proportion method.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various mycobacterial species as reported in the literature. These values can serve as a reference for expected outcomes in susceptibility testing.
| Organism | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Mycobacterium tuberculosis | Agar Proportion | 1.25 - 2.5 | - | - | [2] |
| Mycobacterium tuberculosis | Agar Dilution | 8 - >160 | - | - | [3] |
| Mycobacterium tuberculosis (clinical isolates) | Broth Microdilution | - | 8 | - | [3] |
| Mycobacterium tuberculosis (H37Rv) | Broth Microdilution | - | 4 | - | |
| Non-tuberculous mycobacteria (NTM) | Broth Microdilution | Varies by species | - | - | [4][5] |
Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions.
Experimental Protocols
Accurate and reproducible MIC testing is paramount. The following are detailed protocols for the broth microdilution and agar proportion methods, adapted for the susceptibility testing of Mycobacterium species against this compound.
Preparation of this compound Stock Solution
Proper preparation of the antibiotic stock solution is the first critical step for accurate MIC testing.
-
Weighing: Aseptically weigh a precise amount of this compound powder. Note the potency of the powder provided by the manufacturer (e.g., in µg/mg).
-
Reconstitution: Dissolve the powder in a sterile, appropriate solvent, typically sterile distilled water, to create a high-concentration stock solution (e.g., 10,000 µg/mL).[6]
-
Sterilization: If the stock solution is not prepared from sterile powder, it should be sterilized by filtration through a 0.22 µm syringe filter. Ensure the filter material does not bind to the antibiotic.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots and store them at -20°C or lower until needed. Avoid repeated freeze-thaw cycles.[7]
Protocol 1: Broth Microdilution Method for Mycobacterium tuberculosis
This method determines the MIC in a liquid medium and is amenable to high-throughput screening. Middlebrook 7H9 broth is the recommended medium for mycobacteria.[8][9][10][11]
-
Medium Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol. Dispense 100 µL of the supplemented broth into each well of a 96-well microtiter plate.
-
Serial Dilution of Capreomycin:
-
Add 100 µL of the working Capreomycin solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.125 µg/mL). Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture M. tuberculosis on an appropriate solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar).
-
Harvest colonies and suspend them in sterile saline or Middlebrook 7H9 broth containing glass beads.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:20 in supplemented Middlebrook 7H9 broth to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Seal the plates to prevent evaporation and incubate at 37°C in a humidified incubator. For M. tuberculosis, incubation can take 7 to 21 days.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria. Growth is often observed as a button at the bottom of the well.
Protocol 2: Agar Proportion Method for Mycobacterium tuberculosis
The agar proportion method is the reference method for M. tuberculosis susceptibility testing and determines the percentage of resistant bacteria in a population.[12][13]
-
Medium Preparation: Prepare Middlebrook 7H10 or 7H11 agar supplemented with OADC.
-
Incorporation of Capreomycin:
-
Cool the molten agar to 48-50°C.
-
Add the appropriate volume of this compound stock solution to the agar to achieve the desired final concentrations (e.g., 2.5, 5.0, 10.0 µg/mL).
-
Also prepare a drug-free control plate.
-
Pour the agar into quadrant petri dishes, with each quadrant containing a different drug concentration or the control.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
Prepare two dilutions of this suspension: a 1:100 and a 1:10,000 dilution in sterile saline.
-
-
Inoculation: Inoculate each quadrant of the drug-containing plates and the control plate with 10 µL of both the 1:100 and 1:10,000 dilutions. The control plate should show confluent growth from the 1:100 dilution and countable colonies (100-200 CFU) from the 1:10,000 dilution.
-
Incubation: Incubate the plates at 37°C in a CO₂-enriched atmosphere (5-10% CO₂) for 3 weeks.
-
Reading Results:
-
Count the number of colonies on the drug-free control quadrant from the 1:10,000 dilution. This represents approximately 1% of the inoculum in the 1:100 dilution.
-
Count the number of colonies on the drug-containing quadrants.
-
Resistance is defined as growth on a drug-containing quadrant that is more than 1% of the growth on the drug-free control quadrant. The MIC is the lowest concentration of the drug that inhibits more than 99% of the bacterial population.
-
Visualizations
Experimental Workflow for Broth Microdilution MIC Testing
Caption: Workflow for Capreomycin MIC testing by broth microdilution.
Mechanism of Action: Capreomycin's Inhibition of Protein Synthesis
Capreomycin exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 70S ribosome at the interface of the 30S and 50S subunits.[1][14][15] This binding event stabilizes the A-site tRNA, thereby blocking the translocation step of polypeptide chain elongation.[1][14]
Caption: Capreomycin inhibits protein synthesis by binding to the 70S ribosome.
References
- 1. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capreomycin is active against non-replicating M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The antimicrobial susceptibility of non-tuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 8. scielo.br [scielo.br]
- 9. exodocientifica.com.br [exodocientifica.com.br]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 12. M. tuberculosis complex, AFB Agar Proportion Drugs, Capreomycin | Texas DSHS [dshs.texas.gov]
- 13. Comparison of MB/BacT system and agar proportion method in drug susceptibility testing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Broth Microdilution Assay for Capreomycin Sulfate Susceptibility Testing of Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capreomycin Sulfate is a critical second-line antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Determining the susceptibility of Mycobacterium tuberculosis isolates to Capreomycin is essential for effective patient management and for monitoring the emergence of resistance. The broth microdilution (BMD) method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. This document provides detailed application notes and a comprehensive protocol for performing a broth microdilution assay to determine the susceptibility of M. tuberculosis to this compound, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action and Resistance
Capreomycin is a cyclic polypeptide antibiotic that inhibits protein synthesis in bacteria. It binds to the 70S ribosome, interfering with the translocation of tRNA and mRNA, which ultimately disrupts peptide chain elongation.[1] Resistance to Capreomycin in M. tuberculosis can arise from mutations in the rrs gene, which encodes the 16S rRNA, a component of the 30S ribosomal subunit, or the tlyA gene, which is involved in methylation of the ribosome.
Quantitative Data Summary
Recommended Concentrations for Susceptibility Testing
The following table outlines a typical two-fold dilution series for this compound in a broth microdilution assay. The range should encompass the expected MICs for both susceptible and resistant isolates.
| Parameter | Concentration Range (mg/L) |
| This compound | 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, 16.0, 32.0, 64.0 |
Interpretive Criteria (MIC Breakpoints)
The interpretation of MIC values is based on established breakpoints from standards development organizations. While specific breakpoints can be subject to updates, the World Health Organization (WHO) has previously recommended a critical concentration for Capreomycin.
| Organism | Antimicrobial Agent | Susceptible (S) | Intermediate (I) | Resistant (R) | Reference |
| Mycobacterium tuberculosis | This compound | ≤2.5 | - | >2.5 | WHO |
Note: Users should always consult the latest versions of CLSI M24 and EUCAST documents for the most current interpretive criteria.
Quality Control Parameters
Quality control is essential to ensure the accuracy and reproducibility of the assay. The reference strain Mycobacterium tuberculosis H37Rv (ATCC 27294) should be tested with each batch of susceptibility tests.
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (mg/L) |
| M. tuberculosis H37Rv (ATCC 27294) | This compound | [Information not available in search results] |
Note: The acceptable quality control range for Capreomycin against M. tuberculosis H37Rv (ATCC 27294) should be obtained from the most recent CLSI M24 or M100 documents.
Experimental Protocols
Materials and Reagents
-
Microorganism: Pure culture of Mycobacterium tuberculosis isolate to be tested.
-
Quality Control Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).
-
Growth Medium: Middlebrook 7H9 Broth Base supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.
-
Antimicrobial Agent: this compound powder, analytical grade.
-
Solvent for Antimicrobial Agent: Sterile distilled water.
-
Equipment:
-
96-well, sterile, U-bottom microtiter plates with lids.
-
Multichannel and single-channel pipettes.
-
Sterile pipette tips.
-
Incubator (35 ± 2 °C).
-
Biological safety cabinet (Class II).
-
Vortex mixer.
-
Spectrophotometer or McFarland turbidity standards.
-
Inverted mirror for reading plates.
-
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 mg/L in sterile distilled water. Filter-sterilize the stock solution using a 0.22 µm syringe filter. Aliquot and store at -70°C until use.
-
Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Autoclave and allow to cool to 45-50°C. Aseptically add the OADC supplement and glycerol.
Inoculum Preparation
-
From a fresh culture of M. tuberculosis on solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11), transfer several colonies to a tube containing sterile saline or Middlebrook 7H9 broth with a few sterile glass beads.
-
Vortex vigorously for 1-2 minutes to break up clumps.
-
Allow the large particles to settle for 30-60 minutes.
-
Transfer the supernatant to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding sterile saline or broth. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension 1:100 in Middlebrook 7H9 broth to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL.
Broth Microdilution Assay Procedure
-
Plate Preparation:
-
In a 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells from columns 2 to 12.
-
Add 200 µL of the working Capreomycin solution (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, up to the desired final concentration. Discard 100 µL from the last dilution well.
-
Column 11 should serve as the growth control (no drug).
-
Column 12 should serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to each well from columns 1 to 11. This will bring the final volume in each well to 200 µL and the final inoculum concentration to approximately 5 x 10^4 CFU/mL.
-
Do not add inoculum to the sterility control wells in column 12.
-
-
Incubation:
-
Cover the plate with a lid and seal it in a plastic bag to prevent evaporation.
-
Incubate the plate at 35 ± 2 °C for 7 to 21 days.
-
Reading and Interpreting Results
-
Reading the MIC:
-
Examine the plate for growth starting at day 7 of incubation. If the growth control well is not sufficiently turbid, continue incubation and re-examine at day 14 and 21.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the M. tuberculosis isolate. Use an inverted mirror to facilitate reading.
-
-
Interpretation:
-
Compare the obtained MIC value to the established breakpoints (see Table 3.2) to classify the isolate as susceptible or resistant.
-
The sterility control well should show no growth.
-
The growth control well should show adequate turbidity.
-
The MIC of the quality control strain should fall within the acceptable range.
-
Visualizations
Experimental Workflow
Caption: Broth microdilution assay workflow for Capreomycin susceptibility testing.
Capreomycin Mechanism of Action and Resistance
Caption: Mechanism of action and resistance pathways for Capreomycin.
References
Application Notes and Protocols for Capreomycin Sulfate Susceptibility Testing using the Agar Proportion Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the susceptibility of Mycobacterium tuberculosis complex (MTBC) to Capreomycin Sulfate using the agar proportion method. This method is considered a reference standard for susceptibility testing of MTBC and is crucial for the management of multidrug-resistant tuberculosis (MDR-TB).[1][2][3]
Principle of the Method
The agar proportion method is a quantitative technique that determines the proportion of bacilli in a bacterial population that are resistant to a specific concentration of an antimicrobial agent.[1][3][4] The method involves inoculating the test isolate onto a drug-free medium (growth control) and media containing critical concentrations of the drug. After incubation, the number of colonies on the drug-containing medium is compared to the number of colonies on the drug-free medium. An isolate is defined as resistant if the number of colonies on the drug-containing medium is 1% or more of the colonies on the drug-free control.[4][5]
Data Presentation
Table 1: Critical Concentrations for this compound
The critical concentration is the lowest concentration of an antimicrobial agent that inhibits a significant portion of a "wild-type" bacterial population while not affecting clinically resistant strains.[1] The recommended critical concentrations for Capreomycin can vary depending on the medium and the guiding body.
| Guiding Body | Medium | Critical Concentration (µg/mL) | Notes |
| CLSI (Clinical and Laboratory Standards Institute) | Middlebrook 7H10 Agar | 10.0 | Recommended for testing secondary agents.[6] |
| Middlebrook 7H11 Agar | 10.0 | [6] | |
| WHO (World Health Organization) | Middlebrook 7H10 Agar | 4.0 | [7][8] |
| Middlebrook 7H11 Agar | Not Determined | WHO has withdrawn the recommended critical concentrations for Capreomycin on 7H11 agar.[7][8] |
Note: It is crucial for laboratories to standardize their procedures based on the recommendations of a recognized body like CLSI or WHO and to be consistent in the medium and critical concentration used.
Experimental Protocols
Materials and Reagents
-
Culture Media:
-
Middlebrook 7H10 or 7H11 agar base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
-
This compound:
-
Reference-grade powder
-
-
Reagents for Inoculum Preparation:
-
Sterile saline with 0.05% Tween 80
-
Sterile glass beads
-
-
Quality Control Strains:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) - Susceptible to Capreomycin
-
A well-characterized Capreomycin-resistant strain of M. tuberculosis
-
-
Equipment:
-
Biological safety cabinet (BSC)
-
Vortex mixer
-
McFarland turbidity standards (0.5 and 1.0)
-
Incubator (35-37°C with 5-10% CO₂)
-
Sterile pipettes, tubes, and petri dishes (quadrant plates are recommended)
-
Preparation of Media
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions.
-
After autoclaving and cooling to 45-50°C, add OADC enrichment.
-
For drug-containing media, add the appropriate volume of sterile this compound stock solution to achieve the desired final critical concentration.
-
Mix gently but thoroughly to ensure even distribution of the drug.
-
Dispense the media into sterile petri dishes (quadrant plates are efficient for testing multiple dilutions or drugs). One quadrant should always be a drug-free growth control.
-
Allow the agar to solidify at room temperature.
-
Store the plates in sealed plastic bags at 2-8°C for up to 4 weeks.
Preparation of this compound Stock Solution
-
Weigh a precise amount of this compound powder. The potency of the powder (µg/mg) provided by the manufacturer must be used for accurate concentration calculations.
-
Dissolve the powder in sterile distilled water to prepare a stock solution of high concentration (e.g., 1000 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Dispense into small, sterile aliquots and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Inoculum Preparation and Standardization
This procedure must be performed in a Biological Safety Cabinet.
-
From a pure culture of M. tuberculosis on solid medium (3-4 weeks old), scrape several colonies.
-
Transfer the colonies to a sterile tube containing sterile saline with Tween 80 and glass beads.
-
Vortex for 1-2 minutes to break up clumps and create a uniform suspension.
-
Allow the large particles to settle for 15-30 minutes.
-
Carefully transfer the supernatant to another sterile tube.
-
Adjust the turbidity of the bacterial suspension to match a 1.0 McFarland standard by adding sterile saline with Tween 80. This suspension will contain approximately 10⁷ CFU/mL.
-
Prepare two serial 10-fold dilutions (10⁻² and 10⁻⁴) of the standardized suspension in sterile saline with Tween 80. These will be used for inoculation.
Inoculation of Agar Plates
-
Label the quadrant plates clearly with the isolate identification, drug concentration, and inoculum dilution.
-
Using a sterile pipette, inoculate 0.1 mL of the 10⁻² dilution onto the drug-free control quadrant and the drug-containing quadrants.
-
Inoculate 0.1 mL of the 10⁻⁴ dilution onto a separate drug-free control quadrant. This serves as a 1% control.
-
Tilt the plates to ensure the inoculum is evenly distributed over the agar surface.
-
Allow the inoculum to be absorbed by the agar before incubation.
Incubation
-
Place the inoculated plates in permeable polyethylene bags to prevent dehydration.
-
Incubate at 35-37°C in an atmosphere of 5-10% CO₂.
-
Read the plates after 3 weeks of incubation. If growth is insufficient, re-incubate and read again at 4 weeks.
Reading and Interpretation of Results
-
Examine the growth on the drug-free control quadrants. The 10⁻⁴ dilution quadrant should show confluent growth or innumerable individual colonies.
-
Count the number of colonies on the drug-containing quadrants and the 10⁻² drug-free control quadrant.
-
Calculate the percentage of resistance:
-
Percentage of Resistance = (Number of colonies on drug medium / Number of colonies on 10⁻² control medium) x 100
-
-
Interpretation:
-
Susceptible: The percentage of resistance is less than 1%.
-
Resistant: The percentage of resistance is 1% or greater.[4]
-
Quality Control
-
QC Strains: Test the susceptible M. tuberculosis H37Rv (ATCC 27294) and a known Capreomycin-resistant strain with each batch of tests.
-
Expected Results:
-
H37Rv should show susceptibility to Capreomycin.
-
The resistant strain should show resistance.
-
-
Media Sterility: Incubate one uninoculated plate from each batch of media to check for contamination.
-
Growth Control: Ensure adequate growth on the drug-free control quadrants for the test to be valid.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Capreomycin Susceptibility Testing.
Result Interpretation Logic Diagram
Caption: Logic for Interpreting Agar Proportion Results.
Limitations and Considerations
-
The agar proportion method is technically demanding and requires experienced personnel.
-
The test can only be performed on pure cultures of M. tuberculosis complex.[9][10] Contamination can lead to erroneous results.
-
Proper inoculum preparation is critical for accurate results. Inconsistent inoculum density can affect the outcome.
-
The pH of the medium is crucial for the activity of some antitubercular drugs, although Capreomycin is less affected than drugs like Pyrazinamide.[11][12]
-
Different lots of media and reagents should be quality controlled to ensure consistency.
References
- 1. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of the Microscopic Observation Drug Susceptibility Assay in Drug Susceptibility Testing for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aphl.org [aphl.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. M. tuberculosis complex, AFB Agar Proportion Drugs, AFB Agar Proportion Drugs, Ethambutol | Texas DSHS [dshs.texas.gov]
- 10. M. tuberculosis complex, AFB Agar Proportion Drugs, Capreomycin | Texas DSHS [dshs.texas.gov]
- 11. New agar medium for testing susceptibility of Mycobacterium tuberculosis to pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Agar Medium for Testing Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Capreomycin Sulfate in Combination Therapy for Multidrug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capreomycin sulfate is a cyclic polypeptide antibiotic that has historically served as a second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is administered parenterally, either through intramuscular or intravenous injection, as part of a combination therapy regimen. While recent World Health Organization (WHO) guidelines have deprioritized its use in favor of newer, all-oral regimens due to concerns about efficacy and toxicity, understanding its properties, mechanism of action, and associated experimental protocols remains crucial for research and development of novel anti-tubercular strategies. Capreomycin is produced by Saccharothrix mutabilis (formerly Streptomyces capreolus) and exhibits bacteriostatic activity against Mycobacterium tuberculosis. This document provides detailed application notes and protocols relevant to the use of this compound in the context of MDR-TB research.
Mechanism of Action
Capreomycin exerts its antimicrobial effect by inhibiting protein synthesis in Mycobacterium tuberculosis. While the exact mechanism is not fully elucidated, it is understood to bind to the 70S ribosome, interfering with the translation process. This binding can lead to the production of abnormal proteins, which is ultimately detrimental to the bacterium's survival. Resistance to capreomycin can emerge through mutations in genes encoding ribosomal components, such as the 16S rRNA (rrs) and the rRNA methyltransferase (tlyA).
Caption: Mechanism of action of Capreomycin in M. tuberculosis.
Data Presentation
Table 1: Pharmacokinetic Parameters of Capreomycin
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) for M. tuberculosis | 2.5 µg/mL | |
| Peak Serum Concentration (Cmax) | ||
| 15 mg/kg daily dose | 35-45 µg/mL | |
| 25 mg/kg thrice-weekly dose | 65-80 µg/mL | |
| Time to Peak Plasma Concentration | 1-2 hours (IM) | |
| Elimination Half-life | 4-6 hours |
Table 2: Efficacy of Capreomycin-Containing Regimens in MDR-TB Treatment
| Outcome | Capreomycin + Levofloxacin + other second-line drugs (Study Group) | Streptomycin + Ethambutol + other second-line drugs (Control Group) | Reference |
| Sputum Negative Conversion Rate | 83% | 58% | |
| Radiographic Improvement Rate | 50% | 28% | |
| Closure Rate of Lung Cavities | 63% | 42% |
| Outcome | Capreomycin + Azithromycin + other second-line drugs (Study Group) | Kanamycin + other second-line drugs (Control Group) | Reference |
| Sputum Negative Conversion Rate | 64% | 57% |
Note: The efficacy of MDR-TB treatment is highly dependent on the combination of drugs used and the resistance profile of the infecting strain.
Table 3: Adverse Effects of Injectable Second-Line Anti-TB Drugs
| Adverse Event | Amikacin | Capreomycin | Reference |
| Ototoxicity | Hazard Ratio: 5.2 (more likely than capreomycin) | ||
| Hypokalemia | Odds Ratio: 0.28 (less associated than capreomycin) | 14% of patients stopped treatment due to recurrent electrolyte loss |
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Testing of Capreomycin against M. tuberculosis using the Agar Proportion Method
This protocol is adapted from established methods for determining the susceptibility of M. tuberculosis to anti-tubercular agents.
Materials:
-
Middlebrook 7H10 agar base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
This compound powder
-
Sterile distilled water
-
Pure culture of M. tuberculosis isolate
-
Control strains: H37Rv (susceptible) and a known capreomycin-resistant strain
-
Sterile petri dishes, pipettes, and tubes
-
Incubator at 37°C with 5-10% CO2
Procedure:
-
Preparation of Capreomycin Stock Solution:
-
Prepare a stock solution of this compound in sterile distilled water at a concentration of 10 mg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
Store aliquots at -20°C.
-
-
Preparation of Drug-Containing and Drug-Free Media:
-
Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.
-
After autoclaving and cooling to 50-55°C, add OADC enrichment.
-
To prepare the drug-containing medium, add the appropriate volume of capreomycin stock solution to achieve the final desired concentrations (e.g., 2.5 µg/mL, 5.0 µg/mL, and 10.0 µg/mL).
-
Prepare a drug-free control medium by adding an equivalent volume of sterile distilled water instead of the drug solution.
-
Dispense the media into petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Scrape a few colonies of the M. tuberculosis isolate from a fresh culture.
-
Suspend the colonies in sterile saline or Middlebrook 7H9 broth to a turbidity equivalent to a 1.0 McFarland standard.
-
Prepare serial dilutions (10⁻² and 10⁻⁴) of this suspension.
-
-
Inoculation:
-
Inoculate the drug-containing and drug-free media with 0.1 mL of the 10⁻² and 10⁻⁴ dilutions.
-
The drug-free medium inoculated with the 10⁻⁴ dilution serves as the growth control, representing 1% of the inoculum on the drug-containing plates.
-
-
Incubation:
-
Incubate all plates at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.
-
-
Interpretation of Results:
-
Count the number of colonies on the drug-free and drug-containing plates.
-
The isolate is considered resistant if the number of colonies on the drug-containing medium is more than 1% of the colonies on the drug-free control medium.
-
Caption: Workflow for Capreomycin Drug Susceptibility Testing.
Protocol 2: Therapeutic Drug Monitoring (TDM) of Capreomycin in Serum/Plasma by LC-MS/MS
This protocol is based on a validated method for the quantification of capreomycin in human plasma.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., Discovery C18, 5 µm, 4.6 x 50 mm)
-
Mobile phase: Water and acetonitrile with 0.1% formic acid and 4mM heptafluorobutyric acid (80:20; v/v)
-
Internal standard (e.g., cefotaxime)
-
Solid-phase extraction (SPE) cartridges
-
Patient serum or plasma samples
-
Calibrators and quality control samples
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma/serum, add the internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute capreomycin and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use an isocratic mobile phase at a flow rate of 500 µL/min.
-
Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for capreomycin and the internal standard.
-
Ionization is typically achieved using electrospray ionization (ESI).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of capreomycin to the internal standard against the concentration of the calibrators.
-
Determine the concentration of capreomycin in the patient samples by interpolating their peak area ratios from the calibration curve.
-
Ensure that the quality control samples are within the acceptable range of accuracy and precision.
-
Caption: Workflow for Therapeutic Drug Monitoring of Capreomycin.
Protocol 3: In Vitro Synergy Testing using the Checkerboard Method
This protocol describes a method to assess the interaction between capreomycin and another anti-tubercular agent.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC
-
This compound and the second test drug
-
M. tuberculosis inoculum (prepared as in Protocol 1)
-
Resazurin solution (for viability assessment)
-
Multichannel pipette
Procedure:
-
Preparation of Drug Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of capreomycin along the x-axis (e.g., columns 1-10) and the second drug along the y-axis (e.g., rows A-G).
-
Row H should contain dilutions of capreomycin alone, and column 11 should contain dilutions of the second drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Column 12 should serve as a drug-free growth control.
-
-
Inoculation:
-
Add the prepared M. tuberculosis inoculum to each well to a final volume of 100-200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-10 days.
-
-
Reading the Results:
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC of each drug alone is the lowest concentration that prevents the color change.
-
The MIC of the drug combination is the concentration in the well with no color change.
-
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index:
-
The FIC for each drug is calculated as: FIC = (MIC of drug in combination) / (MIC of drug alone).
-
The FIC Index (FICI) is the sum of the FICs for both drugs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifference
-
FICI > 4.0: Antagonism
-
-
Conclusion
This compound has been a component of MDR-TB treatment regimens for many years. While its use is now less frequent due to the availability of more effective and less toxic oral medications, a thorough understanding of its properties and associated laboratory methods remains essential for the tuberculosis research community. The protocols and data presented here provide a valuable resource for scientists and drug developers working to combat multidrug-resistant tuberculosis.
Application Notes & Protocols: Synergistic Effects of Capreomycin Sulfate with other Antitubercular Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capreomycin is a cyclic peptide antibiotic considered a second-line agent for treating multidrug-resistant tuberculosis (MDR-TB).[1] Its efficacy, however, can be diminished by the emergence of resistant strains of Mycobacterium tuberculosis.[1] Combination therapy is a cornerstone of tuberculosis treatment, aiming to enhance bactericidal activity, prevent the emergence of resistance, and shorten treatment duration. This document outlines the synergistic effects of Capreomycin Sulfate when combined with other antitubercular drugs, providing quantitative data and detailed experimental protocols to assess these interactions.
Mechanism of Action of Capreomycin
Capreomycin inhibits protein synthesis in Mycobacterium tuberculosis.[2][3] It is believed to bind to the 70S ribosomal unit.[2] More specifically, evidence suggests that Capreomycin disrupts the interaction between ribosomal proteins L12 and L10, which form the stalk of the 50S ribosomal subunit.[1][3] This interaction is crucial for recruiting initiation and elongation factors during translation, and its disruption by Capreomycin ultimately inhibits protein synthesis.[1][3]
Signaling Pathway: Mechanism of Action of Capreomycin
Caption: Mechanism of Capreomycin action on the bacterial ribosome.
Synergistic Combinations of this compound
Studies have demonstrated that this compound exhibits synergistic activity when combined with several other antitubercular drugs. This synergy can lead to more effective killing of M. tuberculosis and may offer new avenues for treating drug-resistant infections.
Capreomycin with Clofazimine and Moxifloxacin
A study investigating the synergistic activities of clofazimine (CFZ) with either moxifloxacin (MOX) or capreomycin (CAP) against 30 clinical isolates of M. tuberculosis found that both combinations exhibited synergy. The combination of CFZ and MOX showed a higher degree of synergism compared to CFZ and CAP.[4]
Quantitative Data: FICI for Capreomycin Combinations [4]
| Drug Combination | Number of Strains | Synergy (FICI ≤ 0.5) | No Interaction (0.5 < FICI ≤ 4) | Antagonism (FICI > 4) |
| Capreomycin + Clofazimine | 30 | 21 (70.00%) | 9 (30.00%) | 0 (0.00%) |
| Moxifloxacin + Clofazimine | 30 | 29 (96.67%) | 1 (3.33%) | 0 (0.00%) |
FICI: Fractional Inhibitory Concentration Index
Capreomycin with Bedaquiline and Linezolid
In vitro screening has shown that Capreomycin (CAP) has an enhanced or synergistic effect when combined with Bedaquiline (BDQ) against M. tuberculosis H37Rv.[5] The same study also noted an enhanced effect of CAP when combined with Linezolid (LIN), an oxazolidinone class antibiotic.[5] The combination of Linezolid with other antitubercular drugs has shown synergistic activity against both multidrug-resistant (MDR) and non-MDR strains of M. tuberculosis.[6]
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of a drug combination.[7][8]
Logical Workflow for Synergy Assessment
Caption: Logical workflow for calculating and interpreting the FICI.
Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the second test drug in an appropriate solvent.
-
Prepare Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) to a McFarland standard of 0.5, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.[8]
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of supplemented 7H9 broth into each well.[8]
-
Create serial dilutions of Drug A (e.g., Capreomycin) horizontally along the x-axis and Drug B vertically along the y-axis.[8][9] This results in a matrix of wells each containing a unique combination of drug concentrations.
-
Include control wells: Drug A alone (in one row), Drug B alone (in one column), and a growth control well with no drugs.
-
-
Inoculation and Incubation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension.[8]
-
Seal the plates and incubate at 37°C for 7-14 days, or until growth is visible in the drug-free control well.
-
-
Determining MIC and FICI:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug (alone or in combination) that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[8][10]
-
FICI = FIC of Drug A + FIC of Drug B
-
Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Where FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
-
Interpretation of Results:
Time-Kill Curve Assay
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of a drug combination over time.[11][12]
Experimental Workflow for Time-Kill Curve Assay
Caption: Workflow for conducting a time-kill curve assay.
Methodology
-
Preparation:
-
Grow M. tuberculosis in supplemented 7H9 broth to the mid-logarithmic phase.
-
Adjust the bacterial culture to a starting inoculum of approximately 105 to 106 CFU/mL.
-
Prepare test tubes with broth containing the drugs at specified concentrations (e.g., 0.5x MIC, 1x MIC). Include tubes for each drug alone, the combination, and a drug-free growth control.[11]
-
-
Incubation and Sampling:
-
Inoculate the prepared tubes with the bacterial suspension.
-
Incubate all tubes at 37°C.
-
At predetermined time points (e.g., 0, 2, 4, 7, and 14 days), withdraw an aliquot from each tube.[11]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each collected sample in fresh broth or saline.
-
Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks, or until colonies can be accurately counted.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL for each time point.
-
Plot the log10 CFU/mL against time for each condition (control, single drugs, combination).
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
The synergistic combination of this compound with other antitubercular drugs, such as clofazimine, moxifloxacin, bedaquiline, and linezolid, presents a promising strategy in the fight against multidrug-resistant tuberculosis. The protocols detailed in this document for checkerboard and time-kill curve assays provide robust frameworks for researchers to evaluate and quantify these synergistic interactions, aiding in the discovery and development of more effective treatment regimens for tuberculosis.
References
- 1. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The antituberculosis antibiotic capreomycin inhibits protein synthesis by disrupting interaction between ribosomal proteins L12 and L10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic activities of clofazimine with moxifloxacin or capreomycin against Mycobacterium tuberculosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of in vitro synergy between linezolid and other antimicrobial agents against Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. In vitro activity and post-antibiotic effects of linezolid in combination with fosfomycin against clinical isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro time-kill curves study of three antituberculous combinations against Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Inhaled Capreomycin Sulfate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capreomycin Sulfate is a polypeptide antibiotic primarily used as a second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3][4] Traditionally administered via intramuscular or intravenous injection, this route is often associated with significant side effects, including nephrotoxicity and ototoxicity, as well as pain at the injection site.[2][5][6][7] Pulmonary delivery of this compound via inhalation offers a promising alternative, aiming to deliver high concentrations of the drug directly to the primary site of infection in the lungs.[3][7][8] This localized approach has the potential to enhance efficacy while minimizing systemic exposure and associated toxicities.[3][7][8][9][10]
These application notes provide a summary of key findings from preclinical and clinical research on inhaled this compound formulations, along with detailed protocols for formulation preparation and in vivo evaluation.
I. Formulation Characteristics and In Vitro Performance
Dry powder formulations of this compound for inhalation are typically produced using spray-drying techniques.[3][9][10][11] These methods allow for the creation of particles with aerodynamic properties suitable for deep lung deposition. Excipients such as L-leucine and mannitol are often incorporated to improve aerosol performance and physical stability.[3]
Table 1: Physicochemical and Aerodynamic Properties of Spray-Dried this compound Formulations
| Formulation Composition | Manufacturing Method | Mass Median Aerodynamic Diameter (MMAD) | Fine Particle Fraction (FPF) | Reference |
| 80% this compound, 20% L-leucine | Spray-drying from 50% ethanol | 4.74 ± 0.07 µm | Not Reported | [1] |
| 25% Capreomycin, 75% Mannitol | Spray-drying from aqueous solution | 3.38 µm | ~65% | [3][4][12] |
| 73% this compound | Spray-drying | Good aerosolization properties | Not Reported | [9][10] |
II. Pharmacokinetic Profiles
Inhaled this compound has demonstrated rapid absorption and favorable pharmacokinetic profiles in both animal models and humans, achieving high local concentrations in the lungs.
Preclinical Pharmacokinetics
Studies in guinea pigs and mice have shown that pulmonary administration results in significantly higher and more sustained drug concentrations in the lungs compared to parenteral routes.[7][13]
Table 2: Pharmacokinetic Parameters of Inhaled this compound in Animal Models
| Species | Dose and Route | Cmax (Lung Tissue) | AUC (Lung) | T½ (Systemic) | Reference |
| Guinea Pig | 20 mg/kg (inhaled) | 100 µg/g (8h post-dose) | Higher than IM | Longer than IM | [1] |
| Guinea Pig | 14.5 mg/kg (inhaled) | Not Reported | Not Reported | Longest of all groups | [2][6] |
| Mouse | 20 mg/kg (intratracheal) | ~40-fold higher than IV | Significantly higher than IV | Longer than IV | [8] |
Clinical Pharmacokinetics
A Phase I study in healthy human volunteers demonstrated that inhaled dry powder Capreomycin is well-tolerated and rapidly absorbed.[1]
Table 3: Systemic Pharmacokinetic Parameters of Inhaled Dry Powder Capreomycin in Humans (Single Dose)
| Dose Group | Mean Cmax (ng/mL) | Mean AUC₀₋t (h·ng/mL) | T½ (hours) |
| 25 mg | 169 | 969 | Not Reported |
| 75 mg | 569 | Not Reported | Not Reported |
| 150 mg | 972 | Not Reported | Not Reported |
| 300 mg | 2,315 | 19,959 | 4.8 ± 1.0 |
| Data sourced from a Phase I, single-dose, dose-escalating study.[1] |
III. Efficacy and Safety
Efficacy in Animal Models
In a guinea pig model of tuberculosis, inhaled Capreomycin particles were effective in reducing the bacterial load in the lungs. Animals treated with a 14.5 mg/kg dose of inhaled Capreomycin showed a significantly smaller bacterial burden compared to untreated controls.[2][5][6]
Safety and Tolerability
In a Phase I clinical trial, a novel inhaled microparticle dry powder formulation of Capreomycin was well tolerated in healthy adult volunteers. The most common adverse event was a mild to moderate transient cough. No significant changes in lung function, audiometry, or laboratory safety parameters were observed.[1]
Experimental Protocols
Protocol 1: Preparation of Inhalable this compound Dry Powder by Spray-Drying
This protocol describes a general method for producing a this compound dry powder formulation suitable for inhalation, based on methodologies reported in the literature.[3][10][11]
Materials:
-
This compound powder
-
Mannitol (or other suitable excipient like L-leucine)
-
Ultra-pure water
-
Laboratory spray dryer (e.g., Büchi B-290) with a two-fluid nozzle
Procedure:
-
Solution Preparation: Dissolve this compound and mannitol in ultra-pure water to achieve a final solute concentration of 1% (w/v). For a formulation containing 25% Capreomycin, a mass ratio of 1:3 (Capreomycin:mannitol) would be used.[3]
-
Spray-Drying Parameters:
-
Powder Collection: Collect the spray-dried powder from the cyclone separator.
-
Characterization:
-
Particle Size and Morphology: Analyze the particle size distribution and morphology using techniques like laser diffraction and scanning electron microscopy (SEM).[12]
-
Aerodynamic Performance: Evaluate the Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF) using a Next Generation Impactor (NGI) or Andersen Cascade Impactor.[3][14]
-
Protocol 2: In Vivo Evaluation of Inhaled this compound in a Guinea Pig Model
This protocol outlines the key steps for assessing the pharmacokinetics and efficacy of an inhaled this compound formulation in guinea pigs, as described in published studies.[5][6][13][15]
Materials:
-
Hartley guinea pigs
-
Inhalable this compound dry powder
-
Dry powder insufflator device
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (for pharmacokinetics)
-
Tissue homogenization equipment (for lung concentration)
-
Mycobacterium tuberculosis H37Rv (for efficacy studies)
-
Aerosol exposure chamber (for infection)
Procedure:
Part A: Pharmacokinetic Study
-
Animal Dosing:
-
Anesthetize the guinea pigs.
-
Administer a single dose of the this compound powder directly into the lungs via intratracheal insufflation. Doses can range from 1.4 to 20 mg/kg.[6][13]
-
Include control groups receiving this compound via intramuscular (IM) and intravenous (IV) injection for comparison.[9][10]
-
-
Sample Collection:
-
Sample Analysis:
-
Process blood samples to obtain plasma.
-
Homogenize lung tissue.
-
Determine Capreomycin concentrations in plasma, lung homogenate, and BAL fluid using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using noncompartmental methods.[6][15]
Part B: Efficacy Study (Tuberculosis Model)
-
Infection: Infect guinea pigs with a low-dose aerosol of M. tuberculosis.[6]
-
Treatment:
-
Begin treatment several weeks post-infection.
-
Administer the inhaled this compound formulation daily for a specified period (e.g., 4 weeks).
-
Include untreated control and placebo-treated groups.[6]
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the animals.
-
Harvest lungs and spleens.
-
Determine the bacterial burden (Colony Forming Units, CFU) in the organs by plating serial dilutions of tissue homogenates on selective agar.[6]
-
Perform histopathological analysis of lung tissue to assess disease severity.[2][5][6]
-
Conclusion
The development of inhaled this compound formulations represents a significant advancement in the potential treatment of MDR-TB. By delivering the antibiotic directly to the lungs, these formulations can achieve high local drug concentrations and demonstrate efficacy in animal models, all while maintaining a favorable safety profile in early human trials. The protocols and data presented here provide a foundational resource for researchers and drug development professionals working to advance this promising therapeutic strategy. Further studies are warranted to establish the clinical efficacy of inhaled Capreomycin in patients with MDR-TB.[16]
References
- 1. Phase I, Single-Dose, Dose-Escalating Study of Inhaled Dry Powder Capreomycin: a New Approach to Therapy of Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Spray-Dried Powder Formulation of Capreomycin Designed for Inhaled Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HKU Scholars Hub: Spray-Dried Powder Formulation of Capreomycin Designed for Inhaled Tuberculosis Therapy [repository.hku.hk]
- 5. Research Portal [iro.uiowa.edu]
- 6. Inhaled Large Porous Particles of Capreomycin for Treatment of Tuberculosis in a Guinea Pig Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Sequential Doses of Capreomycin Powder for Inhalation in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Research Portal [iro.uiowa.edu]
- 10. Preparation and in vivo evaluation of a dry powder for inhalation of capreomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capreomycin supergenerics for pulmonary tuberculosis treatment: preparation, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics of sequential doses of capreomycin powder for inhalation in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Co-Delivery of D-LAK Antimicrobial Peptide and Capreomycin as Inhaled Powder Formulation to Combat Drug-Resistant Tuberculosis - UCL Discovery [discovery.ucl.ac.uk]
- 15. Inhaled large porous particles of capreomycin for treatment of tuberculosis in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Spray-Dried Combination of Capreomycin and CPZEN-45 for Inhaled Tuberculosis Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocols for inducing Capreomycin Sulfate resistance in vitro
Application Notes: In Vitro Induction of Capreomycin Sulfate Resistance
Introduction
This compound is a crucial second-line cyclic peptide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1][2]. It functions by inhibiting protein synthesis in bacteria[3]. The emergence of Capreomycin-resistant strains of Mycobacterium tuberculosis complicates treatment efforts, making the study of resistance mechanisms a priority[4]. These application notes provide detailed protocols for inducing and isolating Capreomycin-resistant bacterial mutants in a laboratory setting. The primary methodologies covered are the Serial Passage Method and the Gradient Plate Method, which are standard techniques for studying the evolution of antibiotic resistance in vitro[5][6].
Mechanism of Action and Resistance
Capreomycin exerts its antibacterial effect by binding to the 70S ribosome, specifically at the interface of the 30S and 50S subunits, thereby inhibiting protein synthesis[3][7]. Resistance to Capreomycin in Mycobacterium tuberculosis is primarily associated with mutations in the tlyA gene (Rv1694)[1][8]. The tlyA gene encodes a 2'-O-methyltransferase responsible for methylating specific nucleotides on both 16S and 23S rRNA[4][9]. This methylation is critical for creating a high-affinity binding site for Capreomycin. Mutations that inactivate the TlyA enzyme result in an unmethylated ribosome, which reduces the binding affinity of Capreomycin and confers resistance[4][10].
Protocol 1: Inducing Resistance via Serial Passage
The serial passage method, also known as continuous subculturing, is a multi-step process that develops resistance by repeatedly exposing a bacterial population to sub-inhibitory (sub-MIC) concentrations of an antibiotic.[5][11] This allows for the gradual selection and accumulation of resistance mutations over time.[12]
Detailed Methodology
-
Initial MIC Determination:
-
Prepare a stock solution of this compound in sterile water.
-
Using a standard broth microdilution method, determine the Minimum Inhibitory Concentration (MIC) of this compound for the parental bacterial strain (e.g., Mycobacterium smegmatis or M. tuberculosis H37Rv).
-
Briefly, a standardized bacterial inoculum is added to wells of a 96-well plate containing serial twofold dilutions of Capreomycin. The MIC is the lowest concentration that completely inhibits visible growth after incubation.
-
-
First Passage (Day 1):
-
Prepare a liquid culture medium (e.g., Middlebrook 7H9 broth for Mycobacteria) containing this compound at a concentration of 0.5x the initial MIC.[13]
-
Inoculate this medium with the parental bacterial strain.
-
Incubate under appropriate conditions (e.g., 37°C with shaking) until turbidity is observed.
-
-
Subsequent Passages:
-
Each day (or after a set incubation period), determine the MIC of the culture from the previous day.[5]
-
Inoculate a fresh tube of broth containing Capreomycin at 0.5x the newly determined MIC with an aliquot (e.g., 1:100 dilution) of the culture that grew at the highest concentration (the sub-MIC tube) from the previous passage.[13]
-
Continue this process for a predetermined number of passages (e.g., 20-30 days) or until a significant increase in the MIC is achieved.[5]
-
-
Confirmation and Characterization:
-
After the final passage, streak the culture onto antibiotic-free agar to isolate single colonies.
-
Confirm the MIC of the isolated mutant to ensure the resistance is stable.
-
The resistant strain can be further characterized by sequencing relevant genes like tlyA to identify mutations.[8]
-
Data Presentation: Representative MIC Progression
The following table illustrates a hypothetical progression of the MIC for a bacterial strain undergoing serial passage with this compound.
| Passage Day | Capreomycin Conc. for Passage (0.5x MIC) | Observed MIC of Culture | Fold Increase in MIC |
| 1 | 1.25 µg/mL | 2.5 µg/mL | 1x (Baseline) |
| 5 | 2.5 µg/mL | 5.0 µg/mL | 2x |
| 10 | 5.0 µg/mL | 10.0 µg/mL | 4x |
| 15 | 10.0 µg/mL | 20.0 µg/mL | 8x |
| 20 | 20.0 µg/mL | 40.0 µg/mL | 16x |
| 25 | 40.0 µg/mL | >40.0 µg/mL | >16x |
Protocol 2: Isolating Resistant Mutants via Gradient Plate
The gradient plate method is a single-step technique used to isolate spontaneous antibiotic-resistant mutants.[6] It involves creating an agar plate with a continuous concentration gradient of the antibiotic, allowing for the selection of mutants capable of growing at higher concentrations.[14][15]
Detailed Methodology
-
Preparation of Gradient Plate:
-
Melt two equal volumes of agar medium (e.g., Middlebrook 7H10 agar). Cool to approximately 50°C.
-
Place a sterile petri dish on a tilt (e.g., by propping one side on a pencil or glass rod).
-
Pour the first aliquot of plain (antibiotic-free) agar into the dish to form a wedge that covers the entire bottom surface. Allow it to solidify completely.[16]
-
To the second aliquot of molten agar, add this compound stock solution to achieve a final concentration that is several times higher than the MIC (e.g., 10x MIC). Mix thoroughly.
-
Place the petri dish on a level surface and pour the Capreomycin-containing agar over the solidified bottom layer.[15][16] Allow this top layer to solidify.
-
The antibiotic will diffuse from the top layer into the bottom layer, creating a smooth concentration gradient from low (on the thin side of the top layer) to high (on the thick side).
-
-
Inoculation and Incubation:
-
Prepare a dense liquid culture of the susceptible bacterial strain.
-
Pipette an aliquot (e.g., 0.1-0.2 mL) of the culture onto the surface of the gradient plate.
-
Using a sterile spreader, evenly distribute the inoculum over the entire agar surface.
-
Incubate the plate in an inverted position under appropriate conditions. For M. tuberculosis, this may require several weeks.
-
-
Isolation of Mutants:
-
After incubation, observe the plate for colony growth. A lawn of bacteria will grow in the low-concentration region, with growth becoming sparser as the concentration increases.
-
Any discrete colonies that appear in the high-concentration region of the plate are considered potential spontaneous resistant mutants.[6]
-
Pick these isolated colonies and streak them onto a fresh plate (with and without Capreomycin) to purify and confirm the resistant phenotype.
-
Data Presentation: Gradient Plate Preparation Summary
| Component | Bottom Agar Layer | Top Agar Layer |
| Medium | Middlebrook 7H10 Agar (e.g., 10 mL) | Middlebrook 7H10 Agar (e.g., 10 mL) |
| Antibiotic | None | This compound (to a final conc. of 10x MIC) |
| Procedure | Pour in a tilted dish, let solidify. | Pour over the first layer on a level surface, let solidify. |
| Result | Solid agar wedge | Creates a concentration gradient via diffusion. |
References
- 1. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Action and resistance mechanisms of capreomycin: a functional genomic perspective] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Isolation and Identification of Auxotrophic and Drug Resistant Mutants (Theory) : Microbiology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutation of tlyA confers capreomycin resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | cyclic peptide antibiotic| ribosomal subunit inbihitor | CAS# 1405-37-4 | anti-tuberculosis/TB agent | InvivoChem [invivochem.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Serial passage - Wikipedia [en.wikipedia.org]
- 12. Serial passage – REVIVE [revive.gardp.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. Streptomycin gradient plate technique: Principle, Procedure, Observations and Result - Online Biology Notes [onlinebiologynotes.com]
- 16. fgsc.net [fgsc.net]
Troubleshooting & Optimization
troubleshooting inconsistent Capreomycin Sulfate MIC results
Technical Support Center: Capreomycin Sulfate MIC Testing
Welcome to the Technical Support Center for this compound MIC testing. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the accuracy and reproducibility of Minimum Inhibitory Concentration (MIC) results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for inconsistent this compound MIC results against Mycobacterium tuberculosis?
Inconsistent Capreomycin MIC results typically stem from three main areas: methodological variability, the quality of reagents and materials, and the inherent genetic diversity of clinical isolates. Even minor deviations in laboratory protocols can lead to significant shifts in MIC values. Furthermore, the genetic makeup of M. tuberculosis strains, including specific resistance mutations, plays a crucial role in the observed MIC.[1][2]
Q2: How do genetic factors in Mycobacterium tuberculosis contribute to variable Capreomycin MICs?
The primary driver of high-level resistance to Capreomycin is a mutation in the 16S rRNA gene, specifically the A1401G substitution in the rrs gene.[1][2] However, there is often a discordance between this genotype and the phenotypic MIC result. Studies have shown that up to 40% of isolates with the rrs A1401G mutation may still be classified as susceptible to Capreomycin using standard methods.[1][2] This variability can be caused by:
-
Second-site or compensatory mutations elsewhere in the genome that modify the level of resistance.[1][2]
-
Mutations in the tlyA gene , which encodes an rRNA methyltransferase, can also confer resistance to Capreomycin.[3]
-
The genetic background of the clinical isolate can influence the final resistance level.[1]
Q3: What are common technical errors in broth microdilution or agar dilution that cause inconsistent results?
Several technical factors are critical for reproducible MIC testing. Common errors include:
-
Incorrect Inoculum Density: The bacterial suspension must be standardized correctly. An inoculum that is too dense can lead to falsely high MICs, while an overly diluted inoculum can result in falsely low MICs.
-
Media Preparation: The pH and composition of the testing medium (e.g., Middlebrook 7H10/7H11 agar, 7H9 broth) are critical. The medium must be properly prepared and have a pH within the recommended range.
-
"Skipped Wells": In broth microdilution, the phenomenon of "skipped wells" (no growth in a well at a lower concentration followed by growth at a higher concentration) can complicate interpretation and indicates a potential issue with the assay.[4][5]
-
Incubation Conditions: Incorrect temperature or duration of incubation can significantly affect bacterial growth and, consequently, the MIC reading.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions of the antibiotic will lead to incorrect final concentrations in the assay.
Q4: How should this compound stock solutions be prepared and stored?
Proper preparation and storage of the antibiotic stock solution are fundamental for accurate results.
-
Solvent: this compound is typically soluble in sterile deionized water.[6]
-
Preparation: To prepare a stock solution, accurately weigh the powdered antibiotic and dissolve it in the appropriate volume of sterile water to achieve a high concentration (e.g., 10 mg/mL).[6] The solution should be filter-sterilized using a 0.22 µm filter.[7][8]
-
Storage: Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.[7] Store the powder at -20°C for long-term stability (up to 3 years).[9][10] Once in solution, store aliquots at -80°C for up to one year or at -20°C for up to one month.[10]
Q5: What are the essential Quality Control (QC) measures for Capreomycin MIC testing?
A robust quality control program is necessary to ensure the accuracy and precision of your results.[11]
-
Reference Strains: Always include a well-characterized reference strain with a known Capreomycin MIC range in every batch of tests. For M. tuberculosis, the fully susceptible strain H37Rv (ATCC® 27294™) is commonly used.[12]
-
Monitor Results: The MIC value for the QC strain must fall within the acceptable ranges established by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).[13][14]
-
New Reagent Lots: Perform QC testing on each new batch of media, reagents, and this compound powder to ensure they perform as expected.[15]
-
Troubleshooting: If the QC strain result is out of range, all patient/test results from that run are considered invalid, and troubleshooting must be performed to identify the source of the error.[13]
Q6: How should I interpret an MIC result that is close to the established breakpoint?
MIC values obtained from serial dilution methods have an inherent variability of ±1 twofold dilution.[16] If an isolate's MIC is exactly at the breakpoint concentration, it can be challenging to definitively classify it as susceptible or resistant.
-
Repeat Testing: It is highly recommended to repeat the test to confirm the result.
-
Consider the Critical Concentration: Some studies suggest that the standard critical concentration for Capreomycin (10 µg/mL) may be too high to detect all clinically relevant resistance, especially in isolates with the rrs A1401G mutation.[1] This means some isolates with MICs below this cutoff could still harbor resistance mechanisms.
Troubleshooting Guide
Use the following table and workflow diagram to diagnose and resolve common issues encountered during this compound MIC testing.
Data Presentation: Common Problems and Solutions
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| QC strain MIC is out of range | 1. Improper storage of QC strain.2. Incorrect inoculum preparation.3. Degraded antibiotic stock solution.4. Improperly prepared media.5. Incubation error (time/temperature). | 1. Subculture the QC strain from a fresh stock.2. Re-standardize the inoculum.3. Prepare a fresh antibiotic stock solution.4. Prepare new media and verify the pH.5. Verify incubator settings. |
| No growth in any wells (including positive control) | 1. Inoculum was not viable or too dilute.2. Problem with growth medium.3. Incubation error. | 1. Check the viability of the bacterial culture.2. Prepare fresh media and test with a QC strain.3. Ensure correct incubation conditions. |
| Growth in all wells (including negative control and high antibiotic concentrations) | 1. Contamination of the bacterial culture, media, or antibiotic.2. The isolate is highly resistant (MIC > highest concentration tested).3. Inoculum was too heavy. | 1. Check for purity of the isolate; use aseptic technique.2. Verify the result with a QC strain; if QC is in range, the high resistance is likely real.3. Re-standardize the inoculum to the correct density. |
| High variability between replicate tests | 1. Inconsistent inoculum density between plates.2. Pipetting errors during serial dilution.3. Uneven incubation conditions. | 1. Ensure the standardized inoculum is well-mixed before dispensing.2. Review and practice pipetting technique.3. Ensure consistent temperature and humidity in the incubator. |
| MIC genotype (rrs A1401G) does not match phenotype (susceptible MIC) | 1. The critical concentration used for interpretation is too high.[1]2. Presence of compensatory mutations influencing resistance expression.[1][2]3. Technical error leading to a falsely low MIC. | 1. Be aware of this known discordance. Consider reporting the genotype alongside the phenotype.2. This is a known biological phenomenon. Further genetic analysis may be required.3. Re-run the assay, paying close attention to all QC and technical steps. |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for M. tuberculosis
This protocol is based on general guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M24.[17] Laboratories should always refer to the latest version of the relevant CLSI or EUCAST standards.[18][19][20]
1. Reagent and Media Preparation
-
Medium: Prepare Middlebrook 7H9 Broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.
-
Capreomycin Stock Solution: Prepare a 10 mg/mL stock solution in sterile deionized water. Filter-sterilize and store in aliquots at -80°C.[10]
2. Inoculum Preparation
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute this suspension 1:20 in 7H9 broth to achieve a final concentration that will yield approximately 5 x 10⁵ CFU/mL in the wells.
3. Plate Preparation
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the appropriate Capreomycin working solution to the first column of wells to achieve 2x the highest desired final concentration.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and continuing across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). This will bring the final volume to 200 µL and dilute the antibiotic to its final 1x concentration.
5. Incubation
-
Seal the plates with a breathable sealer or place them in a humidified container.
-
Incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.
6. Reading and Interpretation
-
The MIC is the lowest concentration of Capreomycin that completely inhibits visible growth of the mycobacteria.[12]
-
Compare the MIC value to the established breakpoints to determine if the isolate is susceptible, intermediate, or resistant.
Mandatory Visualizations
Diagrams
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Factors influencing final Capreomycin MIC results.
References
- 1. Disparities in Capreomycin Resistance Levels Associated with the rrs A1401G Mutation in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. This compound | cyclic peptide antibiotic| ribosomal subunit inbihitor | CAS# 1405-37-4 | anti-tuberculosis/TB agent | InvivoChem [invivochem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. gcsmc.org [gcsmc.org]
- 12. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. microbiologyclass.net [microbiologyclass.net]
- 14. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. szu.gov.cz [szu.gov.cz]
- 16. The accuracy of four commercial broth microdilution tests in the determination of the minimum inhibitory concentration of colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. goums.ac.ir [goums.ac.ir]
- 19. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 20. aphl.org [aphl.org]
Technical Support Center: Optimizing Capreomycin Sulfate Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Capreomycin Sulfate for various in vitro assays.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cyclic peptide antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 70S ribosome, a crucial component of the bacterial protein synthesis machinery. This binding interferes with the translocation of tRNA and mRNA, leading to a disruption of peptide chain elongation and ultimately inhibiting bacterial growth.
Q2: What is a typical Minimum Inhibitory Concentration (MIC) for this compound against Mycobacterium tuberculosis?
A2: The Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis can vary depending on the specific strain and the testing methodology. However, published studies indicate that the median MIC is often around 8 mg/L.[1][2] It is crucial to determine the MIC for the specific strains used in your experiments.
Q3: What is a recommended starting concentration range for cytotoxicity testing of this compound on mammalian cell lines?
A3: Specific 50% cytotoxic concentration (CC50) values for this compound on common mammalian cell lines used in tuberculosis research, such as A549 (human lung carcinoma) and macrophage cell lines (e.g., THP-1, RAW 264.7), are not extensively reported in publicly available literature. However, studies on human erythrocytes have shown effects at concentrations in the range of 75-100 µM.[3] As a general starting point for cytotoxicity assays, a broad concentration range is recommended, for example, from 1 µM to 1000 µM, to determine the dose-response curve for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound solutions for in vitro assays?
A4: this compound is soluble in water. For in vitro assays, it is recommended to prepare a stock solution in sterile distilled water or a suitable buffer like PBS. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions of this compound may develop a pale straw color and darken over time; however, this is not typically associated with a loss of potency.
Q5: Is this compound stable in cell culture media?
A5: this compound is generally stable in aqueous solutions at a pH between 4 and 8. While specific stability data in various cell culture media is not extensively documented, its stability in aqueous solutions suggests it should be sufficiently stable for the duration of most standard in vitro assays. However, for long-term experiments, it is advisable to refresh the medium containing this compound periodically.
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low anti-mycobacterial activity observed | - Incorrect concentration of this compound.- Degraded this compound solution.- Resistant bacterial strain.- Inappropriate assay conditions (e.g., incubation time, medium). | - Verify the calculations for your working solutions.- Prepare a fresh stock solution of this compound.- Confirm the susceptibility of your bacterial strain to this compound.- Review and optimize your assay protocol according to established standards. |
| High variability in MIC results | - Inconsistent inoculum density.- Pipetting errors.- Contamination of cultures. | - Standardize the bacterial inoculum preparation to ensure a consistent starting cell density.- Use calibrated pipettes and ensure proper mixing.- Employ aseptic techniques to prevent contamination. |
| Apparent cytotoxicity at expected therapeutic concentrations | - Cell line hypersensitivity.- Impurities in the this compound preparation.- Synergistic toxic effects with other media components. | - Perform a dose-response cytotoxicity assay to determine the CC50 for your specific cell line.- Use a high-purity grade of this compound.- Test for cytotoxicity in the basal medium without supplements to identify potential interactions. |
| Precipitation of the compound in the culture medium | - Exceeding the solubility limit.- Interaction with media components. | - Ensure the final concentration does not exceed the solubility of this compound in your culture medium.- Prepare the final dilution directly in pre-warmed medium and mix gently. |
III. Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium species.
| Organism | MIC Range (mg/L) | Median MIC (mg/L) | Reference(s) |
| Mycobacterium tuberculosis | 0.25 - 64.0 | 8.0 | [1][2] |
| Mycobacterium smegmatis | - | 1.0 | [4] |
Note: MIC values can vary between different strains and testing methods.
Table 2: Recommended Concentration Ranges for Initial In Vitro Assays with this compound.
| Assay Type | Cell/Organism Type | Recommended Starting Concentration Range |
| MIC Assay | Mycobacterium tuberculosis | 0.125 - 128 mg/L |
| Cytotoxicity Assay | Mammalian cell lines (e.g., A549, THP-1) | 1 - 1000 µM |
| Mechanism of Action Studies | Human erythrocytes (anti-amyloidogenic) | 10 - 200 µM |
| Mechanism of Action Studies | Human erythrocytes (protection from fibril damage) | 75 - 100 µM |
IV. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methodologies for determining the MIC of antibiotics against mycobacteria.
Materials:
-
This compound powder
-
Sterile distilled water or PBS
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Mycobacterium tuberculosis strain
-
Incubator (37°C)
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 10 mg/mL in sterile distilled water. Filter-sterilize the solution using a 0.22 µm filter.
-
-
Serial Dilutions:
-
In a 96-well plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well containing the drug. This will create a range of concentrations.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute the adjusted inoculum 1:100 in broth to obtain a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.
-
Protocol 2: Assessment of Cytotoxicity using a Mammalian Cell Line (e.g., A549) and MTT Assay
This protocol provides a general method for assessing the cytotoxicity of this compound.
Materials:
-
A549 cells (or other relevant mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (as prepared in Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include wells for a vehicle control (medium with the same concentration of the solvent used for the drug, if any) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
V. Mandatory Visualization
Caption: Mechanism of this compound
Caption: MIC Determination Workflow
Caption: Cytotoxicity Assay Workflow
References
Technical Support Center: Capreomycin Sulfate in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving and using Capreomycin Sulfate in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a polypeptide antibiotic effective against various bacteria, including Mycobacterium tuberculosis. In cell culture, it is primarily used as a selective agent to prevent or eliminate bacterial contamination, particularly in the context of studying drug-resistant strains or when working with sensitive cell lines where common antibiotics may not be suitable.
Q2: What is the general solubility of this compound?
This compound is generally described as being freely soluble in water.[1][2][3] However, its solubility can be significantly affected by the complex composition of cell culture media.
Q3: What are the common signs of this compound insolubility in culture media?
The most common sign of insolubility is the formation of a visible precipitate in the culture medium after the addition of this compound. This can appear as fine particles, cloudiness, or crystals.[4][5] This precipitation may occur immediately or after a period of incubation.
Q4: Can I autoclave my culture medium with this compound already added?
No, it is not recommended to autoclave culture media containing this compound. Autoclaving can lead to the degradation of the antibiotic and can also exacerbate precipitation issues, particularly with heat-sensitive components in the media.[5] Prepare a sterile stock solution of this compound and add it to the sterile culture medium aseptically.
Troubleshooting Guides
Issue 1: Precipitate formation immediately after adding this compound to the culture medium.
Possible Cause 1: High concentration of this compound.
-
Solution: Prepare a sterile, high-concentration stock solution of this compound in sterile, deionized water. Add a small volume of this stock solution to your culture medium to achieve the desired final concentration. This minimizes the direct addition of a large amount of powder to the complex medium.
Possible Cause 2: Interaction with media components.
-
Solution: Culture media contain various salts, amino acids, and other components that can interact with this compound and cause it to precipitate.[4][5] Adding the antibiotic stock solution to the medium slowly while gently swirling the container can help to disperse it more evenly and reduce localized high concentrations that can trigger precipitation.
Issue 2: Precipitate forms after incubation.
Possible Cause 1: Temperature-dependent precipitation.
-
Solution: Some components in culture media can precipitate out of solution at different temperatures.[5] Ensure that both your culture medium and your this compound stock solution are at the same temperature (e.g., room temperature or 37°C) before mixing. Avoid rapid temperature changes.
Possible Cause 2: pH shift in the culture medium.
-
Solution: The pH of the culture medium can influence the solubility of this compound. While a specific optimal pH for its solubility in media is not well-documented, general principles of chemistry suggest that pH can be a critical factor. You can test the solubility of this compound in small aliquots of your medium at slightly different pH values (within the tolerable range for your cells) to see if this improves solubility. Use sterile HCl or NaOH to adjust the pH.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Stock Solution Solvent | Sterile Deionized Water | [1][2][3] |
| Recommended Stock Solution Storage | -20°C for long-term storage | |
| General Solubility in Water | Freely Soluble | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution (100 mg/mL)
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (appropriate volume)
-
Sterile microcentrifuge tubes for aliquots
Methodology:
-
Aseptically weigh out 1 gram of this compound powder and transfer it to the sterile 50 mL conical tube.
-
Add 10 mL of sterile, deionized water to the tube.
-
Vortex the tube until the this compound is completely dissolved. The solution should be clear.
-
Draw the solution into the sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile 50 mL conical tube or directly into sterile microcentrifuge tubes for aliquoting.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Small-Scale Solubility Test
Objective: To determine if this compound is soluble in a specific culture medium at the desired concentration and to troubleshoot precipitation issues.
Materials:
-
Sterile this compound stock solution (from Protocol 1)
-
The specific culture medium to be tested (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Incubator at the desired cell culture temperature (e.g., 37°C)
Methodology:
-
Dispense 1 mL of the culture medium into three sterile microcentrifuge tubes.
-
To the first tube, add the required volume of the this compound stock solution to achieve the desired final concentration.
-
To the second tube (optional, for pH adjustment test), slightly adjust the pH of the medium with sterile, dilute HCl or NaOH before adding the this compound stock solution.
-
The third tube will serve as a negative control (medium only).
-
Gently vortex all tubes to mix.
-
Visually inspect for any immediate precipitate formation.
-
Incubate all three tubes at the standard cell culture temperature (e.g., 37°C) for a period that mimics your experimental conditions (e.g., 24-48 hours).
-
After incubation, visually inspect the tubes again for any precipitate formation. Compare the tubes with this compound to the negative control.
Visualizations
Caption: Workflow for preparing and using this compound.
References
- 1. This compound, 90% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. CAS 1405-37-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Capreomycin | C50H88N28O15 | CID 3000502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. plantcelltechnology.com [plantcelltechnology.com]
stability of Capreomycin Sulfate in aqueous solutions for experiments
Technical Support Center: Capreomycin Sulfate Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, preparation, and troubleshooting of this compound aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: How should I prepare an aqueous stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound powder in a suitable aqueous solvent such as Sterile Water for Injection or Phosphate-Buffered Saline (PBS).[1][2] For complete dissolution, allow 2-3 minutes.[1] If you encounter solubility issues, gentle warming or sonication can be used to aid dissolution.[3][4] It is recommended to prepare fresh solutions and use them promptly.[3]
Q2: What is the recommended storage condition for a prepared this compound aqueous solution?
A2: Once reconstituted, aqueous solutions of this compound should be stored under refrigeration at 2-8°C.[2] It is strongly advised not to store the solution for extended periods; please use it as soon as possible after preparation.[5]
Q3: For how long is a prepared aqueous solution of this compound stable?
A3: Aqueous solutions of this compound are stable for up to 24 hours when stored under refrigerated conditions (2-8°C).[1][2] Long-term storage of the solution is not recommended.[5] The solid powder form, however, is stable for long-term storage when kept in a tightly sealed container at -20°C.[6]
Q4: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A4: this compound is most stable in aqueous solutions with a pH range of 4.0 to 8.0.[2] The pH of a 30 mg/mL solution in water typically falls between 4.5 and 7.5.[7][8] The compound is unstable in strongly acidic or strongly basic solutions.[2]
Q5: Is it normal for my this compound solution to change color?
A5: Yes, it is normal for the solution to develop a pale straw color and potentially darken over time.[1][2] This color change is not associated with a loss of potency or the development of toxicity, and the solution can still be used within its 24-hour stability window.[1][2]
Data Summary Tables
Table 1: Recommended Storage Conditions and Stability
| Form | Solvent | Concentration | Storage Temperature | Stability |
| Powder | N/A | N/A | -20°C | 3 years[6] |
| Aqueous Solution | Water, PBS, etc. | Various | 2-8°C (Refrigerated) | Up to 24 hours[1][2] |
Table 2: pH Stability Profile
| pH Range | Stability Assessment |
| < 4.0 | Unstable[2] |
| 4.0 - 8.0 | Stable [2] |
| > 8.0 | Unstable[2] |
Troubleshooting Guide
Q: I've observed a color change in my solution. What should I do?
A: A change to a pale straw or slightly darker color is a known characteristic of this compound solutions and does not indicate degradation or loss of potency.[1][2] You may proceed with your experiment if the solution is within the 24-hour stability period. However, if you observe any other changes, such as cloudiness or the appearance of foreign matter, the solution may be contaminated and should be discarded.
Q: There are visible particles or precipitates in my solution. Is it usable?
A: The presence of unexpected particulate matter or precipitation is not normal. This could be due to exceeding the solubility limit, contamination, or significant degradation from improper storage. Do not use the solution. Prepare a fresh solution, ensuring the powder is fully dissolved and the correct pH and concentration are maintained.
Q: My experiment is showing lower-than-expected bioactivity. Could my this compound solution be the problem?
A: Yes, a loss of bioactivity can indicate degradation. This may occur if the solution was stored for longer than 24 hours, kept at an improper temperature, or subjected to multiple freeze-thaw cycles. Always prepare the solution fresh before your experiments to ensure maximum potency.
Caption: Troubleshooting decision tree for common issues with this compound solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mL solution, weigh 100 mg of the powder.
-
Reconstitution: Add the powder to a sterile container. Using a sterile pipette, add the desired volume of Sterile Water for Injection or PBS. For a 100 mg sample, add 10 mL of solvent.
-
Dissolution: Gently swirl the container for 2-3 minutes to dissolve the powder completely.[1] If needed, sonicate the solution in a water bath for a short period to ensure full dissolution.[3]
-
Visual Inspection: Visually inspect the solution against black and white backgrounds to ensure it is free from particulate matter.[9]
-
Sterile Filtration (Optional): If the solution is intended for cell culture or other sterile applications, filter it through a 0.22 µm sterile syringe filter into a new sterile container.
-
Storage and Use: Label the container with the name, concentration, and date of preparation. Use the solution immediately or store it at 2-8°C for no more than 24 hours.[1][2]
Caption: Workflow for the preparation and handling of this compound aqueous solutions.
Protocol 2: Visual Inspection of Reconstituted Solutions
This protocol is adapted from general guidelines for inspecting injectable products.[9][10]
-
Environment: Ensure the inspection area is well-lit against both a non-glare black and a white background.
-
Container Handling: Hold the container (e.g., vial, tube) by its top and bottom to avoid obscuring the viewing area.
-
Inversion and Swirling: Gently swirl and invert the container to put any potential particles into motion. Avoid creating air bubbles, as they can be mistaken for particulates.
-
Inspection against Backgrounds:
-
White Background: Hold the container in front of the white background to detect any dark or colored particles.
-
Black Background: Hold the container in front of the black background to detect any light-colored or reflective particles (e.g., fibers, glass).
-
-
Observation Time: Observe the container for at least five seconds against each background.
-
Acceptance Criteria: The solution should be clear and essentially free from visible particulates.[9] The presence of a pale straw color is acceptable.[1][2]
-
Rejection: If any mobile, undissolved particles (other than gas bubbles) are observed, the solution should be rejected.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This method is based on a published analytical procedure for Capreomycin and can be used to assess the degradation of the compound over time.[11]
-
Objective: To quantify the concentration of Capreomycin in an aqueous solution to determine its stability under specific storage conditions.
-
Materials & Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
This compound reference standard
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in water and Acetonitrile (95:5, v/v).[11]
-
Sample diluent (e.g., ultrapure water)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 268 nm[11]
-
Injection Volume: 50 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations (e.g., 5 to 200 µg/mL) from the this compound reference standard.
-
Sample Preparation: At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the stored this compound solution and dilute it with the sample diluent to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Generate a standard curve by plotting the peak area against the concentration of the standards. Use the regression equation from the standard curve to calculate the concentration of Capreomycin in the test samples.
-
-
Data Interpretation: Compare the concentration of Capreomycin at each time point to the initial (T=0) concentration. A significant decrease in concentration indicates degradation. Stability is often defined as retaining >90% of the initial concentration.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Capreomycin | C50H88N28O15 | CID 3000502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:1405-37-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | cyclic peptide antibiotic| ribosomal subunit inbihitor | CAS# 1405-37-4 | anti-tuberculosis/TB agent | InvivoChem [invivochem.com]
- 7. This compound [drugfuture.com]
- 8. newdruginfo.com [newdruginfo.com]
- 9. fda.gov [fda.gov]
- 10. pharmout.net [pharmout.net]
- 11. Co-Delivery of D-LAK Antimicrobial Peptide and Capreomycin as Inhaled Powder Formulation to Combat Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
degradation products of Capreomycin Sulfate and their interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capreomycin Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a complex polypeptide antibiotic primarily used to treat multidrug-resistant tuberculosis. It is a mixture of four structurally related, active components: Capreomycin IA, IB, IIA, and IIB.
Q2: What are the known degradation products of this compound?
A2: Forced degradation studies have identified several degradation products. The four major identified impurities are designated as Impurity A, Impurity B, Impurity C, and Impurity D. These arise from the degradation of the main components, Capreomycin IA and IB, under acidic and alkaline conditions.
Q3: How are the major degradation products of this compound formed?
A3: The formation of the major degradation products is condition-dependent:
-
Acidic Conditions: Impurity A is formed from Capreomycin IA, and Impurity B is formed from Capreomycin IB.
-
Alkaline Conditions: Impurity D is formed from Capreomycin IA, and Impurity C is formed from Capreomycin IB.
Q4: Why is it crucial to monitor for these degradation products?
A4: The presence of impurities and degradation products can impact the safety and efficacy of the drug product. Regulatory guidelines require the identification and quantification of impurities to ensure the quality of the pharmaceutical substance.
Q5: What is the primary mechanism of action for Capreomycin?
A5: Capreomycin inhibits bacterial protein synthesis by binding to the 70S ribosome.[1][2] This binding interferes with the translocation of tRNA and mRNA, leading to the production of abnormal proteins and ultimately bacterial cell death.[2] Specifically, it binds at the interface of the 16S rRNA (helix 44) of the small subunit and the 23S rRNA (helix 69) of the large subunit.[3]
Troubleshooting Guides
Issue 1: Poor separation of Capreomycin components and degradation products in HPLC analysis.
-
Possible Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Column Selection: Ensure the use of a suitable column. A Hypersil base-deactivated C18 column (250 mm x 4.6 mm, 5 µm) has been shown to be effective.[4]
-
Mobile Phase Optimization: A gradient mobile phase containing acetonitrile, a phosphate buffer (pH 2.3), and an ion-pairing agent like hexanesulfonate (0.025 M) can achieve good separation.[4]
-
Flow Rate and Temperature: Adjust the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25°C) to optimize resolution.[4]
-
Consider UHPLC: For improved resolution and efficiency, consider using an ion-pair Ultra-High-Performance Liquid Chromatography (UHPLC) method.
-
Issue 2: Appearance of unknown peaks in the chromatogram during stability studies.
-
Possible Cause: Formation of new, uncharacterized degradation products.
-
Troubleshooting Steps:
-
Forced Degradation: Perform forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, photolytic) to intentionally generate degradation products. This can help in tentatively identifying the unknown peaks.
-
Mass Spectrometry (MS) Detection: Couple the LC system with a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks, which is a critical step in their identification and structural elucidation.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity and determine if the unknown peak co-elutes with any known components.
-
Issue 3: Inconsistent quantification of this compound and its impurities.
-
Possible Cause: Issues with method validation, sample preparation, or standard stability.
-
Troubleshooting Steps:
-
Method Validation: Ensure the analytical method is fully validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
-
Standard and Sample Stability: Evaluate the stability of both the standard and sample solutions over the typical analysis time to ensure no significant degradation occurs after preparation.
-
System Suitability: Perform system suitability tests before each analytical run to ensure the chromatographic system is performing adequately. This includes checks for resolution, tailing factor, and theoretical plates.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Observations for this compound
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observation |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 24 hours | Formation of Impurities A and B from Capreomycin IA and IB, respectively. |
| Base Hydrolysis | 0.1 M NaOH | 80°C | 24 hours | Formation of Impurities C and D from Capreomycin IB and IA, respectively. |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Potential for multiple minor degradation products. |
| Thermal | Dry Heat | 105°C | 48 hours | To be evaluated; potential for epimerization or other heat-induced degradation. |
| Photolytic | UV Light (254 nm) | Room Temp | 24 hours | To be evaluated; potential for photodegradation. |
Note: The extent of degradation in forced degradation studies is typically targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5][6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat the mixture at 80°C for 24 hours. Cool the solution and neutralize with an appropriate amount of 0.2 M NaOH. Dilute to a final concentration suitable for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Heat the mixture at 80°C for 24 hours. Cool the solution and neutralize with an appropriate amount of 0.2 M HCl. Dilute to a final concentration suitable for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration suitable for HPLC analysis.
-
Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 48 hours. After exposure, dissolve the powder to prepare a solution for HPLC analysis.
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound [4]
-
Column: Hypersil base-deactivated C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Phosphate buffer (pH 2.3) with 0.025 M hexanesulfonate
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient program to elute all components and degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 268 nm
-
Injection Volume: 20 µL
Mandatory Visualization
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatographic method for the analysis of this compound and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in Capreomycin Sulfate experimental outcomes
Welcome to the technical support center for Capreomycin Sulfate. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental outcomes and provide guidance on the effective use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclic polypeptide antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its main mechanism of action is the inhibition of bacterial protein synthesis.[1][2][3] It binds to the 70S ribosome, interfering with both the 30S and 50S subunits, which disrupts the elongation phase of protein synthesis by causing misreading of the mRNA template and obstructing the translocation of tRNA and mRNA.[1]
Q2: What are the main components of commercially available this compound?
A2: this compound is a complex mixture of four microbiologically active components: Capreomycin IA, IB, IIA, and IIB.[2][4] The IA and IB components are the most abundant. The sulfate salt is the most common formulation for pharmaceutical and research applications.[4]
Q3: What are common sources of variability in experiments using this compound?
A3: Variability in experimental outcomes can arise from several factors, including:
-
Lot-to-lot variability: Differences in the purity and composition of this compound between different manufacturing batches can affect its biological activity.[5][6]
-
Impurities: The presence of impurities can significantly influence the toxicity and pharmacokinetic properties of the compound.[6][7][8]
-
Formulation and Solubility: The salt form of capreomycin can affect its solubility and efficacy. For example, hydrophobic ion-pairs like capreomycin oleate have been developed for different delivery systems and may exhibit different release profiles compared to the sulfate salt.[9]
-
Experimental Conditions: Factors such as pH, temperature, and storage conditions can impact the stability and activity of this compound.
Q4: How should this compound be stored?
A4: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[10] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month.[10] It is recommended to avoid repeated freeze-thaw cycles.[10] Reconstituted solutions for injection can be stored under refrigeration for up to 24 hours.[11][12]
Troubleshooting Guides
Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Problem | Potential Cause | Troubleshooting Steps |
| Higher than expected MIC values | Degradation of this compound: Improper storage or handling can lead to reduced potency. | 1. Prepare fresh stock solutions from a new vial of this compound powder. 2. Ensure stock solutions are stored in appropriate conditions and not subjected to multiple freeze-thaw cycles.[10] 3. Verify the pH of the testing medium, as this compound is less stable in strongly acidic or basic solutions.[13] |
| Resistant bacterial strain: The bacterial isolate may have acquired resistance to Capreomycin. | 1. Confirm the identity and susceptibility profile of the bacterial strain using a reference strain. 2. Consider sequencing genes associated with Capreomycin resistance, such as rrs and tlyA, if resistance is suspected.[2] | |
| Lower than expected MIC values | Inaccurate initial concentration: Errors in weighing the compound or in serial dilutions. | 1. Re-calibrate the balance used for weighing. 2. Prepare a fresh stock solution, paying close attention to weighing and dissolution steps. 3. Use calibrated pipettes for serial dilutions. |
| High variability between replicates | Inconsistent inoculum density: Variation in the number of bacteria added to each well or plate. | 1. Standardize the inoculum preparation procedure to ensure a consistent cell density (e.g., McFarland standard). 2. Ensure thorough mixing of the bacterial suspension before aliquoting. |
| Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate the drug and affect bacterial growth. | 1. Do not use the outer wells of the microplate for experimental samples. Fill them with sterile medium or water instead. 2. Use plate sealers to minimize evaporation. |
Precipitation in Cell Culture Media
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately after adding this compound to the media. | High concentration of this compound: Exceeding the solubility limit of the drug in the specific medium. | 1. Prepare a more dilute stock solution and add a larger volume to the media to achieve the final concentration. 2. Test the solubility of this compound in a small volume of the specific cell culture medium before preparing a large batch. |
| Interaction with media components: this compound may react with components in the media, such as certain salts or proteins. | 1. Prepare the complete medium and allow it to equilibrate to the experimental temperature before adding this compound. 2. Add this compound to the medium slowly while gently mixing.[14] | |
| Precipitate forms over time during incubation. | Temperature fluctuations: Changes in temperature can affect the solubility of media components.[14][15] | 1. Ensure the incubator maintains a stable temperature. 2. Avoid repeated warming and cooling of the media containing this compound. |
| pH changes in the media: Cellular metabolism can alter the pH of the culture medium, potentially causing precipitation. | 1. Use a buffered medium (e.g., HEPES) to maintain a stable pH. 2. Monitor the pH of the culture medium regularly. |
Data Presentation
Table 1: In Vitro Activity of this compound and its Analogs against M. tuberculosis
| Compound | Median MIC (mg/L) | MIC Range (mg/L) |
| Capreomycin | 8 | 2 - >64 |
| Amikacin | 2 | 0.25 - 8 |
| Kanamycin | 4 | 0.5 - >64 |
Source: Data adapted from a study on the in vitro susceptibility of M. tuberculosis to second-line drugs.[16]
Table 2: Stability of this compound in Aqueous Solutions
| pH | Temperature (°C) | Stability |
| 4-8 | Room Temperature | Stable[13] |
| Strongly Acidic | Room Temperature | Unstable[13] |
| Strongly Basic | Room Temperature | Unstable[13] |
Experimental Protocols
Antimicrobial Susceptibility Testing (AST) - Agar Proportion Method
This protocol is adapted from standard methods for determining the MIC of antitubercular agents.
Materials:
-
Middlebrook 7H10 agar
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
This compound
-
Sterile distilled water or appropriate solvent
-
Mycobacterium tuberculosis isolates and a reference strain (e.g., H37Rv)
-
Sterile petri dishes, tubes, and pipettes
-
Incubator (37°C with 5% CO2)
Procedure:
-
Preparation of Drug-Containing Media:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile distilled water.
-
Prepare Middlebrook 7H10 agar according to the manufacturer's instructions.
-
After autoclaving and cooling the agar to 50-55°C, add OADC enrichment.
-
Prepare serial dilutions of this compound in separate aliquots of molten agar to achieve final concentrations (e.g., 1.25, 2.5, 5, 10, 20 µg/mL).
-
Also, prepare a drug-free control plate.
-
Pour the agar into petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis isolates in Middlebrook 7H9 broth until the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 1.0 McFarland standard.
-
Prepare two dilutions of the standardized inoculum: 10⁻² and 10⁻⁴.
-
-
Inoculation and Incubation:
-
Inoculate each drug-containing plate and the drug-free control plate with 100 µL of the 10⁻² and 10⁻⁴ dilutions.
-
Allow the inoculum to dry completely before inverting the plates.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 3-4 weeks.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial population.
-
This is determined by comparing the number of colonies on the drug-containing plates to the number of colonies on the drug-free control plate from the 10⁻⁴ dilution.
-
In Vitro Protein Synthesis Inhibition Assay
This protocol is based on a cell-free translation system using a luciferase reporter.[5]
Materials:
-
M. smegmatis or M. tuberculosis S30 cell extract
-
Cell-free protein synthesis reaction mix (containing amino acids, ATP, GTP, etc.)
-
Luciferase reporter mRNA
-
This compound
-
Luminometer
-
Microplate (e.g., 96-well, white opaque)
Procedure:
-
Preparation of Reactions:
-
Prepare a reaction master mix containing the S30 cell extract, reaction mix, and luciferase reporter mRNA.
-
Prepare serial dilutions of this compound in nuclease-free water.
-
In a microplate, add the this compound dilutions to individual wells. Include a no-drug control.
-
-
Initiation of Translation:
-
Add the reaction master mix to each well to initiate the translation reaction.
-
The final volume of the reaction should be consistent across all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).
-
-
Measurement of Luciferase Activity:
-
Add the luciferase substrate to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: Logical relationship between sources of variability and experimental issues.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impurities of capreomycin make a difference in the safety and pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and identification of four major impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Capreomycin supergenerics for pulmonary tuberculosis treatment: preparation, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | cyclic peptide antibiotic| ribosomal subunit inbihitor | CAS# 1405-37-4 | anti-tuberculosis/TB agent | InvivoChem [invivochem.com]
- 11. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Capreomycin | C50H88N28O15 | CID 3000502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cell Culture Academy [procellsystem.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Capreomycin Sulfate Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of Capreomycin Sulfate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why are my Capreomycin peaks showing poor shape (e.g., tailing or fronting)?
A1: Poor peak shape for Capreomycin, a strongly basic and highly polar compound, is a frequent issue. The primary causes are often related to strong interactions with the stationary phase or inappropriate mobile phase conditions.
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine groups of Capreomycin, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase significantly influences the ionization state of Capreomycin.
-
Insufficient Ionic Strength: A mobile phase with low ionic strength may not effectively shield the analyte from interacting with the stationary phase.
-
Solution: Increase the buffer concentration in the mobile phase.
-
Q2: I am observing poor retention of Capreomycin on my reversed-phase column. What can I do?
A2: Capreomycin's high polarity can lead to insufficient retention on traditional C18 columns.
-
Ion-Pairing Chromatography: This is a common and effective technique to enhance the retention of polar compounds like Capreomycin.
-
Solution: Introduce an ion-pairing reagent into the mobile phase. Common choices include hexanesulfonate or heptafluorobutyric acid (HFBA).[1][2][3] These reagents form a neutral ion-pair with the positively charged Capreomycin, increasing its hydrophobicity and retention on the reversed-phase column.
-
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative chromatographic mode well-suited for highly polar compounds.
-
Solution: If reversed-phase methods are not providing adequate retention, consider switching to a HILIC method using a diol-type stationary phase.[4]
-
Q3: I am unable to resolve the different components of this compound (IA, IB, IIA, IIB) and its impurities. How can I improve the resolution?
A3: Achieving good separation of the closely related Capreomycin components and their impurities requires careful optimization of the chromatographic conditions.
-
Gradient Elution: An isocratic elution may not provide sufficient resolving power.
-
Column Selection: The choice of stationary phase is critical for selectivity.
-
Solution: High-resolution columns, such as those packed with smaller particles (e.g., 1.7 µm for UHPLC), can significantly improve separation efficiency.[5] Different C18 chemistries can also offer varying selectivity.
-
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition can impact selectivity.
Q4: My baseline is noisy or drifting. What are the potential causes and solutions?
A4: Baseline instability can arise from several factors related to the HPLC system or the mobile phase.
-
Mobile Phase Issues:
-
System Leaks:
-
Detector Issues:
-
Cause: A contaminated flow cell or a failing lamp.
-
Solution: Flush the detector flow cell with a strong solvent. If the problem persists, the detector lamp may need replacement.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A good starting point for method development is a reversed-phase C18 column with a gradient elution using a buffered mobile phase containing an ion-pairing agent.[1][2] See the experimental protocols section for a detailed example.
Q2: Which stationary phase is best for this compound separation?
A2: Base-deactivated C18 columns are commonly used and effective, especially when paired with an appropriate ion-pairing agent.[1][2] For highly polar impurities or when reversed-phase methods fail, a HILIC stationary phase can be a viable alternative.[4][9]
Q3: What detection wavelength should I use for this compound?
A3: A UV detection wavelength of 268 nm is commonly reported for the analysis of this compound.[1][2][3]
Q4: How can I confirm the identity of the Capreomycin components and impurities?
A4: While HPLC with UV detection is suitable for quantification, mass spectrometry (MS) is typically required for definitive identification. A two-dimensional LC-Q-TOF MS method has been used for high-resolution mass analysis of Capreomycin and its impurities.[9]
Data Presentation
Table 1: Reported HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 (HILIC) |
| Column | Hypersil base deactivated C18 (250 x 4.6 mm, 5 µm)[1][2] | Discovery C18 (50 x 4.6 mm, 5 µm)[3] | Diol-type stationary phase[4] |
| Mobile Phase A | Phosphate buffer pH 2.3 with 0.025M hexanesulfonate[1][2] | Water with 0.1% formic acid and 4 mM Heptafluorobutyric acid[3] | Water with 20 mM ammonium formate[4] |
| Mobile Phase B | Acetonitrile[1][2] | Acetonitrile with 0.1% formic acid and 4 mM Heptafluorobutyric acid[3] | Acetonitrile[4] |
| Elution Mode | Gradient[1][2] | Isocratic (80:20 v/v)[3] | Isocratic (20:80 v/v)[4] |
| Flow Rate | 1.0 mL/min[1][2] | 0.5 mL/min[3] | Not Specified |
| Detection | UV at 268 nm[1][2] | Tandem Mass Spectrometry (MS/MS)[3] | UV (wavelength not specified) |
| Column Temp. | 25 °C[1][2] | Not Specified | Not Specified |
Experimental Protocols
Detailed Methodology for Reversed-Phase HPLC of this compound
This protocol is based on a validated method for the analysis of this compound and its related substances.[1][2]
-
Chromatographic System:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Hypersil base deactivated C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Prepare a phosphate buffer at pH 2.3 and add hexanesulfonate to a final concentration of 0.025 M.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 70% A, 30% B
-
20-25 min: Hold at 70% A, 30% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 268 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95% A, 5% B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject a standard solution of this compound to verify system performance. Key parameters to monitor include peak resolution between the major components, peak tailing factor, and reproducibility of retention times and peak areas.
-
Mandatory Visualization
References
- 1. Development and validation of a liquid chromatographic method for the analysis of this compound and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Ion-Pair Chromatography for the Determination of this compound Components and Related Substances | Yakupov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. Isolation and identification of four major impurities in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Capreomycin Sulfate Dosage in Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preclinical evaluation of Capreomycin Sulfate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative toxicity data to facilitate the design and execution of animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during preclinical studies with this compound.
| Question | Answer |
| Why is there high variability in my pharmacokinetic (PK) data? | High variability in preclinical PK studies can arise from several factors. For this compound, which has low oral bioavailability, differences in formulation and administration technique can significantly impact absorption. Other potential causes include physiological differences between animals (e.g., fed vs. fasted state), stress during handling and dosing, and analytical variability in plasma sample processing and analysis. To troubleshoot, ensure consistent dosing procedures, standardize animal handling, and verify the accuracy and precision of your bioanalytical method. A crossover study design can also help minimize inter-animal variability. |
| We are observing unexpected mortality in our animal toxicity study. What are the potential causes? | Unexpected mortality during toxicity studies with this compound could be due to acute toxic effects, particularly nephrotoxicity and ototoxicity, which are known dose-limiting toxicities. Rapid intravenous infusion can also lead to neuromuscular blockade and respiratory paralysis.[1] Ensure that the dose levels are appropriate for the chosen animal model and that the administration rate is controlled. It is also crucial to rule out other causes of mortality, such as procedural errors during dosing, underlying health issues in the animals, or gavage errors in oral studies. A thorough review of the study protocol, animal health records, and necropsy findings is recommended. |
| How do I select the appropriate starting dose for my efficacy study? | Dose selection for in vivo efficacy studies should be based on the minimum inhibitory concentration (MIC) of this compound against the target pathogen and its pharmacokinetic profile in the selected animal model. The goal is to achieve drug concentrations at the site of infection that are above the MIC for a sufficient duration.[2] It is recommended to start with doses that have been previously reported in the literature for similar animal models and pathogens. Dose-ranging studies can then be performed to determine the optimal dose that balances efficacy and toxicity. |
| What are the key parameters to monitor for Capreomycin-induced toxicity? | The primary toxicities associated with this compound are nephrotoxicity and ototoxicity.[3][4] For nephrotoxicity, monitor serum creatinine and blood urea nitrogen (BUN) levels, and perform urinalysis. Histopathological examination of the kidneys at the end of the study is also crucial. For ototoxicity, auditory function can be assessed using methods like the brainstem auditory evoked response (BAER). Clinical signs such as head tilting or circling may also indicate vestibular toxicity. |
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound in various animal models.
Table 1: Lethal Dose 50 (LD50) of this compound
| Animal Model | Route of Administration | LD50 |
| Mouse | Oral | 10 g/kg[5] |
| Mouse | Subcutaneous | 514 mg/kg[5][6] |
| Mouse | Intravenous | 250 mg/kg[5] |
Table 2: No Observed Adverse Effect Level (NOAEL) of this compound
| Animal Model | Route of Administration | Duration | NOAEL |
| Rat | Oral | 28 days | 18 mg/kg/day |
| Dog | Inhalation | 14 days | 7 mg/kg/day |
Experimental Protocols
This section provides detailed methodologies for key experiments in the preclinical evaluation of this compound.
Protocol 1: Intravenous (IV) Administration in Rabbits
Objective: To administer this compound intravenously to rabbits for pharmacokinetic or toxicity studies.
Materials:
-
This compound for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection (Saline)
-
Sterile syringes (1 mL, 3 mL) and needles (25G)
-
Rabbit restrainer
-
70% Isopropyl alcohol swabs
Procedure:
-
Reconstitution: Reconstitute the this compound powder in the vial with Sterile Water for Injection or 0.9% Saline to a final concentration of 100 mg/mL. Gently swirl the vial to ensure complete dissolution.
-
Dose Preparation: Withdraw the calculated volume of the reconstituted solution into a sterile syringe. Further dilute with 0.9% Saline to the final desired concentration for administration. The final volume should not exceed 5 mL/kg.
-
Animal Restraint: Place the rabbit in a suitable restrainer to immobilize it and provide access to the marginal ear vein.
-
Site Preparation: Swab the marginal ear vein with a 70% isopropyl alcohol swab and allow it to dry.
-
Administration: Insert the needle into the marginal ear vein and slowly administer the this compound solution over a period of 1-2 minutes.
-
Post-Administration Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor for any signs of distress.
Protocol 2: Quantification of Capreomycin in Animal Plasma using HPLC-MS/MS
Objective: To determine the concentration of this compound in animal plasma samples. This protocol is adapted from a validated method for human plasma and may require optimization for different animal matrices.
Materials:
-
Animal plasma samples
-
This compound reference standard
-
Internal Standard (IS), e.g., Cefotaxime
-
Acetonitrile (ACN)
-
Formic acid
-
Heptafluorobutyric acid (HFBA)
-
Solid Phase Extraction (SPE) cartridges (e.g., ion-pairing SPE)
-
HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
C18 analytical column (e.g., Discovery C18, 5µm, 4.6 mm x 50 mm)
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
To 100 µL of plasma, add the internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate wash solution.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Mobile Phase: An isocratic mobile phase consisting of water and acetonitrile with 0.1% formic acid and 4 mM Heptafluorobutyric acid (e.g., 80:20 v/v).[7]
-
Flow Rate: 500 µL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode using electrospray ionization (ESI) in the positive mode. Optimize the precursor and product ions for Capreomycin and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Capreomycin to the internal standard against the concentration of the reference standard.
-
Determine the concentration of Capreomycin in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway Diagrams
Capreomycin Mechanism of Action
Caption: Capreomycin inhibits bacterial protein synthesis, leading to cell death.
Aminoglycoside-Induced Ototoxicity Signaling Pathway
Caption: Aminoglycoside-induced ototoxicity is mediated by ROS and JNK signaling.
Preclinical Experimental Workflow for this compound
Caption: A logical workflow for preclinical evaluation of this compound.
References
- 1. medline.com [medline.com]
- 2. Phase I, Single-Dose, Dose-Escalating Study of Inhaled Dry Powder Capreomycin: a New Approach to Therapy of Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capreomycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RTECS NUMBER-EX8926000-Chemical Toxicity Database [drugfuture.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Capreomycin Sulfate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Capreomycin Sulfate in experimental settings.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of this compound?
This compound is a cyclic peptide antibiotic that primarily inhibits protein synthesis in susceptible bacteria.[1][2] It is thought to bind to the 70S ribosomal unit, disrupting the translocation of tRNA and mRNA, which leads to the production of abnormal proteins and ultimately bacterial cell death.[1][2]
Q2: What are the known off-target effects of this compound in experimental models?
The most well-documented off-target effects of this compound, primarily observed in clinical and preclinical studies, include nephrotoxicity (kidney damage), ototoxicity (hearing and vestibular damage), and neuromuscular blockade.[3][4][5] Additionally, it has been shown to possess anti-amyloidogenic properties, which can be an off-target effect of interest in neurodegenerative disease research.[6][7]
Nephrotoxicity
Q3: How does this compound cause nephrotoxicity?
This compound-induced nephrotoxicity is primarily characterized by renal tubular necrosis and dysfunction.[3][8] The drug can accumulate in the epithelial cells of the kidney's proximal tubules.[9] This accumulation is thought to be mediated by transporters on the cell surface, leading to cellular injury, mitochondrial dysfunction, and potentially apoptosis or necrosis.[10][11]
Q4: At what concentrations is nephrotoxicity typically observed?
The concentration at which nephrotoxicity occurs is dose-dependent. In clinical settings, renal toxicity has been observed in patients undergoing treatment for multidrug-resistant tuberculosis.[4] For in vitro studies, it is crucial to determine the cytotoxic concentrations in the specific renal cell line being used.
Ototoxicity
Q5: What is the mechanism of this compound-induced ototoxicity?
The ototoxicity of this compound is similar to that of aminoglycoside antibiotics and can result in irreversible hearing loss.[5] The proposed mechanism involves damage to the sensory hair cells in the cochlea. This is thought to be initiated by the drug entering the hair cells and causing mitochondrial dysfunction, leading to the overproduction of reactive oxygen species (ROS) and the activation of apoptotic pathways, such as the caspase cascade.[12][13]
Q6: Are there specific cell lines suitable for studying this compound-induced ototoxicity?
Yes, immortalized cochlear cell lines, such as HEI-OC1 and UB/OC-2, are commonly used in vitro models for screening drug-induced ototoxicity.[14][15] These cell lines can be used to investigate the molecular mechanisms of ototoxicity and to screen for potential otoprotective agents.[14]
Neuromuscular Blockade
Q7: How does this compound cause neuromuscular blockade?
This compound can exert a blocking effect at the neuromuscular junction, which can lead to muscle weakness and, in severe cases, respiratory depression.[5] This effect is thought to be due to the inhibition of acetylcholine release from the presynaptic terminal and a curare-like stabilizing effect on the postjunctional membrane.
Anti-Amyloidogenic Effects
Q8: What is the mechanism of this compound's anti-amyloidogenic activity?
This compound has been shown to inhibit the formation of amyloid fibrils, such as those associated with insulin in studies related to type 2 diabetes.[6][7] It appears to primarily target the elongation step of fibril formation and can also disaggregate mature fibrils.[6][7] This effect is dose-dependent.[6][7]
Data Summary Tables
Table 1: In Vitro Concentrations of this compound and Observed Effects
| Effect | Cell Line / System | Concentration | Observation | Citation |
| Anti-amyloidogenic | Human Erythrocytes (Insulin Fibrils) | IC50 = 69.98 µM | Inhibition of insulin fibril formation. | [6] |
| Anti-amyloidogenic | Human Erythrocytes (Insulin Fibrils) | 75-100 µM | Dose-dependent protection against amyloid fibril-induced damage. | [6] |
| Antibacterial | M. smegmatis | MIC = 1 µg/mL | Minimum inhibitory concentration. | [16] |
| Protein Synthesis Inhibition | Cell-free M. smegmatis ribosomes | IC50 = 3.808 µM | Inhibition of protein translation. | [16] |
Table 2: Clinically Observed Adverse Reactions and Dosing
| Adverse Reaction | Population | Dosing Regimen | Incidence | Citation |
| Nephrotoxicity | Patients with Drug-Resistant TB | Kanamycin/Capreomycin-based regimen | 3.6 - 12 cases per 100 person-months | [4] |
| Ototoxicity | Patients with Drug-Resistant TB | Capreomycin-based regimen | 7% - 20% | [17] |
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Concentration | 1. Ensure accurate and consistent preparation of this compound stock solutions. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Verify the final concentration in the experimental media. |
| Cell Culture Inconsistency | 1. Maintain consistent cell seeding densities and passage numbers. 2. Regularly check for mycoplasma contamination. 3. Ensure uniform incubation conditions (temperature, CO2, humidity). |
| Assay Performance | 1. Optimize assay parameters (e.g., incubation times, reagent concentrations). 2. Include appropriate positive and negative controls in every experiment. 3. Perform a standard curve for quantitative assays. |
Issue 2: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | 1. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. 2. Start with concentrations reported in the literature for similar experimental systems. |
| Cell Line Sensitivity | 1. Research the known sensitivities of your chosen cell line to antibiotics. 2. Consider using a more resistant cell line if appropriate for your research question. |
| Contamination of Drug Stock | 1. Prepare fresh stock solutions of this compound. 2. Filter-sterilize the stock solution before use. |
Issue 3: Poor Solubility in Media
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | 1. This compound is generally soluble in water. Prepare stock solutions in sterile, nuclease-free water. 2. Avoid using solvents that may be toxic to your cells. |
| Precipitation in Media | 1. Do not add the concentrated stock solution directly to the cell culture. Pre-dilute the stock in a small volume of media before adding it to the final culture volume. 2. Ensure the final concentration of any solvent is not toxic to the cells. |
Issue 4: Suspected Microbial Contamination
| Possible Cause | Troubleshooting Steps |
| Contaminated Stock Solution | 1. Filter-sterilize the this compound stock solution using a 0.22 µm filter. 2. Prepare fresh stock solutions under sterile conditions. |
| Improper Aseptic Technique | 1. Review and reinforce aseptic techniques for cell culture. 2. Regularly clean and sterilize cell culture hoods and incubators. |
Experimental Protocols
Protocol 1: In Vitro Nephrotoxicity Assessment
Objective: To evaluate the cytotoxic effects of this compound on a renal proximal tubule epithelial cell line.
Materials:
-
Human renal proximal tubule epithelial cells (e.g., HK-2)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Sterile, nuclease-free water
Procedure:
-
Cell Seeding: Seed the renal epithelial cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in sterile water. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with no drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: In Vitro Ototoxicity Assessment
Objective: To assess the apoptotic effect of this compound on a cochlear cell line.
Materials:
-
Cochlear cell line (e.g., HEI-OC1)
-
Cell culture medium with supplements
-
This compound
-
Apoptosis detection kit (e.g., Caspase-3/7 activity assay)
-
96-well cell culture plates
-
Sterile, nuclease-free water
Procedure:
-
Cell Seeding: Plate the cochlear cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Preparation: Prepare a stock solution and serial dilutions of this compound in cell culture medium.
-
Treatment: Expose the cells to various concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a vehicle control.
-
Apoptosis Assay: After treatment, measure the activity of caspase-3/7 using a luminescent or fluorescent assay kit as per the manufacturer's protocol.
-
Data Analysis: Quantify the luminescence or fluorescence signal and normalize it to the vehicle control to determine the fold-change in caspase activity.
Protocol 3: Amyloid Fibril Aggregation Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the formation of amyloid fibrils in vitro.
Materials:
-
Amyloidogenic protein (e.g., Insulin, Amyloid-beta peptide)
-
Thioflavin T (ThT)
-
Buffer solution (e.g., PBS)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the amyloidogenic protein, ThT, and this compound in the appropriate buffer.
-
Assay Setup: In a 96-well plate, combine the amyloidogenic protein, ThT, and different concentrations of this compound. Include a control with no this compound.
-
Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Monitor the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation kinetics curves. Compare the curves for different concentrations of this compound to determine its inhibitory effect on fibril formation.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Capreomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Risk of Nephrotoxicity in Patients With Drug-Resistant Tuberculosis Treated With Kanamycin/Capreomycin With or Without Concomitant Use of Tenofovir-Containing Antiretroviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Amikacin- and Capreomycin-Related Adverse Drug Reactions in Patients with Multidrug-Resistant Tuberculosis and Exploring the Role of Genetic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Capreomycin inhibits the initiation of amyloid fibrillation and suppresses amyloid induced cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capreomycin | C50H88N28O15 | CID 3000502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Physiologically Based Pharmacokinetic Model for Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in predictive in vitro models of drug-induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Nephrotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Some ototoxic drugs destroy cochlear support cells before damaging sensory hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cochlear cell line as an in vitro system for drug ototoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
Technical Support Center: Protocol Optimization for Studying Capreomycin Sulfate Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols for studying Capreomycin Sulfate resistance in Mycobacterium tuberculosis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Mycobacterial Culture and Drug Susceptibility Testing (DST)
Q1: What are the acceptable contamination rates for M. tuberculosis cultures?
A1: Maintaining low contamination rates is crucial for reliable DST results. The acceptable rates vary depending on the culture medium. For Löwenstein-Jensen (LJ) medium, a contamination rate of 2-5% is generally considered acceptable. For liquid media like the Mycobacteria Growth Indicator Tube (MGIT) system, a slightly higher rate of 7-10% is permissible.[1][2] If contamination rates exceed these thresholds, a thorough review of specimen processing and laboratory practices is recommended.[1]
Q2: My M. tuberculosis cultures are frequently contaminated. What are the common sources of contamination and how can I prevent them?
A2: Contamination in mycobacterial cultures can arise from various sources. Common culprits include the specimen itself (if not properly decontaminated), contaminated reagents or media, and lapses in aseptic technique during processing. To minimize contamination, ensure that specimen decontamination procedures are strictly followed. Regularly check the sterility of all reagents and media. All manipulations should be performed in a certified biological safety cabinet.
Q3: What is the recommended inoculum density for Capreomycin DST?
A3: The inoculum size is a critical factor for reproducible DST results. For most phenotypic DST methods, it is recommended to use an inoculum with a turbidity equivalent to a 0.5 to 1.0 McFarland standard.[3] For broth-based methods like MGIT, a 1:100 dilution of a 1.0 McFarland standard is often used for the growth control, with a 1:5 dilution for inoculating the drug-containing tubes.[4] Inoculum that is too dense or too sparse can lead to inaccurate Minimum Inhibitory Concentration (MIC) values. Studies have shown that while a higher inoculum might lead to faster results, it generally does not alter the drug susceptibility profile.[3][5]
Q4: I am observing inconsistent MIC values for Capreomycin. What could be the cause?
A4: Inconsistent MIC values can be due to several factors. Variations in inoculum preparation are a common cause. Ensure that the inoculum is well-homogenized and adjusted to the correct density for every experiment. The stability of this compound in the culture medium can also affect results; always use freshly prepared drug dilutions. Additionally, the type of culture medium used (e.g., liquid vs. solid) can influence the MIC, with different critical concentrations being applicable.[6]
Section 2: Interpreting Resistance Results
Q5: My genotypic results (sequencing) indicate a mutation associated with Capreomycin resistance, but the phenotypic DST shows the isolate is susceptible. How should I interpret this discordance?
A5: Discordance between genotypic and phenotypic results is a known challenge in Capreomycin resistance testing.[7][8] The presence of a resistance-conferring mutation, such as in the rrs gene (e.g., A1401G), is a strong predictor of resistance.[7][8] However, phenotypic susceptibility may still be observed in some cases. This could be due to heteroresistance, where a mixed population of susceptible and resistant bacteria is present in the culture.[9] It is also possible that other genetic or physiological factors are influencing the expression of resistance.[7] It is generally recommended to consider an isolate with a known resistance mutation as resistant for clinical purposes, even if the initial phenotypic test suggests susceptibility.[10]
Q6: What is heteroresistance and how can it affect my Capreomycin resistance studies?
A6: Heteroresistance is the presence of both susceptible and resistant subpopulations of bacteria within a single clinical isolate.[9] This phenomenon can lead to variable and difficult-to-interpret DST results. For instance, the proportion of resistant bacteria in the inoculum can influence the outcome of the test. If the resistant subpopulation is small, the isolate may appear susceptible in a phenotypic test. However, under drug pressure, the resistant subpopulation can be selected for, leading to treatment failure. Molecular methods that can detect minority variants are useful for identifying heteroresistance.
Q7: The MIC of my isolate is close to the critical concentration for Capreomycin. How do I classify it?
A7: An MIC value that is on the borderline of the critical concentration can be challenging to interpret. In such cases, it is advisable to repeat the DST to confirm the result. Additionally, performing genotypic testing to look for known resistance mutations can provide valuable complementary information. Some guidelines suggest stratifying resistance into low-level and high-level based on the MIC value in relation to different concentration breakpoints.[10]
Section 3: Molecular Testing for Resistance
Q8: Which genes should I sequence to detect Capreomycin resistance?
A8: The primary genes associated with Capreomycin resistance are rrs and tlyA.[11][12][13] Mutations in the rrs gene, which encodes the 16S rRNA, are a common mechanism of resistance and often confer cross-resistance to other aminoglycosides like kanamycin and amikacin.[7][12] Mutations in the tlyA gene, which is involved in the methylation of rRNA, are another known cause of Capreomycin resistance.[11][13][14]
Q9: I am having trouble amplifying the rrs and tlyA genes by PCR. What can I do to optimize the reaction?
A9: If you are experiencing issues with PCR amplification, consider the following troubleshooting steps:
-
DNA Quality: Ensure that the genomic DNA is of high quality and free of inhibitors.
-
Primer Design: Verify the specificity of your primers for the target genes in M. tuberculosis. If necessary, design new primers.
-
Annealing Temperature: Optimize the annealing temperature of your PCR protocol. A gradient PCR can be helpful to determine the optimal temperature.
-
Magnesium Concentration: The concentration of MgCl₂ is critical for Taq polymerase activity. Titrate the MgCl₂ concentration to find the optimal level for your reaction.
-
PCR Master Mix: Ensure you are using a high-quality PCR master mix suitable for GC-rich templates, as is common in mycobacteria.
Quantitative Data Summary
Table 1: Critical Concentrations for Capreomycin Susceptibility Testing
| Method | Medium | Critical Concentration (µg/mL) |
| Agar Proportion | 7H10/7H11 Agar | 10.0 |
| MGIT 960 | 7H9 Broth | 2.5[15] |
Table 2: Median MIC Values for Capreomycin and Related Drugs
| Drug | Median MIC (µg/mL) |
| Amikacin | 2[16] |
| Kanamycin | 4[16] |
| Capreomycin | 8[16] |
Note: MIC values can vary between studies and among different clinical isolates.
Experimental Protocols
Protocol 1: Capreomycin Minimum Inhibitory Concentration (MIC) Testing using Broth Microdilution
-
Prepare Capreomycin Stock Solution: Dissolve this compound in sterile distilled water to a concentration of 1 mg/mL. Filter-sterilize the solution using a 0.22 µm filter.
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the Capreomycin stock solution in 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) to achieve a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).
-
Prepare Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:100 in 7H9 broth.
-
Inoculate Microplate: Add 100 µL of the appropriate Capreomycin dilution to the wells of a 96-well microplate. Add 100 µL of the diluted bacterial suspension to each well. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.
-
Read Results: The MIC is the lowest concentration of Capreomycin that completely inhibits visible growth of the bacteria.
Protocol 2: PCR Amplification and Sequencing of the rrs and tlyA genes
-
DNA Extraction: Extract genomic DNA from a pure culture of M. tuberculosis using a commercial kit or a standard in-house method.
-
Primer Design: Design or obtain primers that flank the resistance-determining regions of the rrs and tlyA genes.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
5 µL of 10x PCR buffer
-
1 µL of 10 mM dNTPs
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
0.5 µL of Taq DNA polymerase
-
1 µL of template DNA (approx. 20 ng)
-
Nuclease-free water to 50 µL
-
-
Use the following cycling conditions (adjust annealing temperature based on primers):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-62°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
-
Verify Amplification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the presence of a band of the expected size.
-
Sequencing: Purify the remaining PCR product and send for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with the wild-type rrs (Rvnr01) and tlyA (Rv1694) gene sequences from a reference strain like H37Rv to identify any mutations.
Visualizations
Caption: Mechanism of Capreomycin action and resistance pathways.
Caption: Experimental workflow for Capreomycin resistance studies.
References
- 1. aphl.org [aphl.org]
- 2. cdn.who.int [cdn.who.int]
- 3. The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aphl.org [aphl.org]
- 5. researchgate.net [researchgate.net]
- 6. Capreomycin is active against non-replicating M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disparities in Capreomycin Resistance Levels Associated with the rrs A1401G Mutation in Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotypic and phenotypic comparison of drug resistance profiles of clinical multidrug-resistant Mycobacterium tuberculosis isolates using whole genome sequencing in Latvia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic heteroresistance in Mycobacterium tuberculosis isolates: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutation of tlyA confers capreomycin resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]
- 15. scispace.com [scispace.com]
- 16. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing the Bactericidal Activity of Capreomycin Sulfate In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your in vitro studies aimed at enhancing the bactericidal activity of Capreomycin Sulfate, a critical second-line antitubercular agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cyclic peptide antibiotic that primarily inhibits protein synthesis in bacteria. It achieves this by binding to the 70S ribosome, interfering with the elongation stage of protein synthesis. This disruption leads to the production of abnormal proteins and ultimately, bacterial cell death.
Q2: What are the known mechanisms of resistance to this compound?
A2: Resistance to Capreomycin can arise from mutations in the ribosomal RNA or ribosomal proteins, which reduces the drug's binding affinity. Another mechanism involves the inactivation of the tlyA gene, which encodes a methylase required for Capreomycin binding to the 16S ribosomal subunit.
Q3: What synergistic combinations have shown promise in enhancing Capreomycin's in vitro activity?
A3: Research has demonstrated synergistic effects when this compound is combined with certain antimicrobial peptides (AMPs), such as D-LAK120-A and D-LAK120-HP13. These peptides can modify the surface properties of mycobacteria, mitigating the cell wall remodeling induced by Capreomycin that can lead to reduced susceptibility. Additionally, combinations with other antitubercular drugs like ethambutol and rifampicin have been explored for potential synergistic activity against Mycobacterium tuberculosis.
Q4: How is synergy between Capreomycin and another compound quantified in vitro?
A4: Synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index, which is determined through a checkerboard assay. The FIC index is the sum of the FICs of each drug in the combination. An FICI of ≤ 0.5 is generally considered synergistic. Time-kill assays can also be used to observe a synergistic effect, where the combination of agents results in a greater reduction in bacterial viability over time compared to the individual agents.
Troubleshooting Experimental Assays
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for Capreomycin.
-
Possible Cause 1: Inconsistent inoculum preparation. The density of the bacterial suspension is critical for reproducible MIC results.
-
Solution: Ensure strict adherence to McFarland standard preparation for your bacterial inoculum. For Mycobacterium species, which tend to clump, vortexing with sterile glass beads can help create a more uniform suspension.
-
-
Possible Cause 2: Degradation of this compound. Improper storage or handling of the drug stock solution can lead to loss of potency.
-
Solution: Prepare fresh stock solutions of this compound for each experiment and store them at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage). Avoid repeated freeze-thaw cycles.
-
Issue 2: Difficulty in interpreting checkerboard assay results for synergy with Capreomycin.
-
Possible Cause 1: "Skipped" wells. This phenomenon, where growth is observed at higher concentrations but not at lower ones, can occur.
-
Solution: This can be due to the "Eagle effect" or paradoxical growth. Carefully re-examine the wells and consider repeating the assay with a narrower concentration range around the suspected synergistic concentrations. Ensure proper mixing of reagents in each well.
-
-
Possible Cause 2: Indeterminate FIC index. The calculated FIC index falls into the "additive" or "indifferent" range (typically >0.5 to 4).
-
Solution: While true synergy may not be present, an additive effect can still be clinically relevant. To confirm the interaction, perform a time-kill curve assay, which can provide a more dynamic view of the antibacterial effect over time.
-
Issue 3: Inconsistent results in time-kill assays with Mycobacterium tuberculosis.
-
Possible Cause 1: Clumping of bacteria. As with MIC assays, clumping can lead to inaccurate colony counts.
-
Solution: Before plating serial dilutions for colony forming unit (CFU) enumeration, ensure the bacterial suspension is thoroughly homogenized by vortexing or sonication.
-
-
Possible Cause 2: Slow growth of M. tuberculosis. The long incubation times required can lead to evaporation from plates and potential for contamination.
-
Solution: Use sealed plates or place them in a humidified incubator to minimize evaporation. Employ strict aseptic techniques throughout the lengthy experimental period.
-
Data Presentation: Synergistic Activity of Capreomycin
The following tables summarize quantitative data on the in vitro activity of this compound alone and in combination with other agents against mycobacterial species.
Table 1: In Vitro Activity of this compound and Antimicrobial Peptides against Mycobacterium smegmatis
| Compound | MIC (µg/mL) |
| This compound | 1.72 ± 0.43 |
| D-LAK120-A | 19.9 ± 3.04 |
| D-LAK120-HP13 | 38.1 ± 5.83 |
Data is presented as mean ± standard error.
Table 2: Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Antimicrobial Peptides against M. smegmatis
| Combination | FIC Index (without Tyloxapol) | FIC Index (with Tyloxapol) | Interpretation |
| Capreomycin + D-LAK120-A | ~0.66 | <0.5 | Modest Synergy / Synergy |
| Capreomycin + D-LAK120-HP13 | Modestly Synergistic | Modestly Synergistic | Modest Synergy |
Tyloxapol is a non-ionic polymer used to reduce clumping of mycobacteria in liquid culture.
Table 3: MICs of Second-Line Injectable Drugs against Mycobacterium tuberculosis
| Drug | Median MIC (mg/L) |
| Capreomycin | 8 |
| Amikacin | 2 |
| Kanamycin | 4 |
This data provides a baseline for the activity of Capreomycin against the target pathogen.
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol is designed to determine the synergistic activity of this compound and a partner compound against Mycobacterium tuberculosis.
1. Preparation of Reagents and Bacterial Inoculum:
- Prepare stock solutions of this compound and the partner compound in an appropriate solvent and sterilize by filtration.
- Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.
- Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.
2. Plate Setup:
- Use a sterile 96-well microtiter plate.
- In the vertical columns, prepare serial two-fold dilutions of this compound in 7H9 broth.
- In the horizontal rows, prepare serial two-fold dilutions of the partner compound in 7H9 broth.
- The final volume in each well containing the drug dilutions should be 50 µL. This creates a checkerboard of varying drug concentrations.
- Include control wells with each drug alone, and a drug-free growth control.
3. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well.
- Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control wells.
4. Determination of MIC and FIC Index:
- The MIC is defined as the lowest concentration of the drug(s) that inhibits visible bacterial growth.
- Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
- Calculate the FIC Index (FICI): FICI = FIC of Capreomycin + FIC of partner compound.
- Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.
Protocol 2: Time-Kill Curve Assay
This assay provides a dynamic assessment of the bactericidal activity of this compound alone and in combination.
1. Preparation:
- Prepare cultures of M. tuberculosis as described for the checkerboard assay.
- Prepare tubes of 7H9 broth containing this compound and the partner compound at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC). Include a drug-free growth control.
2. Inoculation and Sampling:
- Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
- At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each tube.
3. CFU Enumeration:
- Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
- Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks, or until colonies are large enough to be counted.
4. Data Analysis:
- Count the colonies on the plates and calculate the CFU/mL for each time point and condition.
- Plot the log10 CFU/mL versus time for each condition.
- Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a given time point.
Visualizing Experimental Workflows and Mechanisms
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve assay.
Caption: Proposed mechanism of synergy between Capreomycin and AMPs.
Technical Support Center: Capreomycin Sulfate Therapeutic Index Enhancement
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to improve the therapeutic index of Capreomycin Sulfate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common challenges in the development of novel Capreomycin formulations and combination therapies.
Category 1: Nanoparticle Formulation & Characterization
Question 1: My encapsulation efficiency for this compound in PLGA nanoparticles using a double emulsion (w/o/w) method is consistently low (<40%). What are the likely causes and how can I improve it?
Answer: Low encapsulation efficiency (EE) for hydrophilic peptide drugs like Capreomycin in PLGA nanoparticles is a common issue. Several factors could be responsible:
-
Drug Partitioning: this compound is highly water-soluble. During the second emulsification step (when the primary w/o emulsion is dispersed in the external aqueous phase), the drug can rapidly partition from the internal water droplets into the external aqueous phase, leading to significant loss.
-
Polymer Properties: The molecular weight and hydrophobicity of your PLGA can influence encapsulation. A more hydrophobic polymer or a higher molecular weight might slow down polymer precipitation, allowing more time for the drug to diffuse out.
-
Process Parameters: The energy (sonication power or homogenization speed) used for the second emulsification can rupture the primary emulsion, releasing the drug. The volume ratio of the external aqueous phase to the primary emulsion also plays a key role.
Troubleshooting Steps:
-
Optimize the Internal Aqueous Phase: Increase the viscosity of the internal water phase (w1) by adding excipients like gelatin or trehalose. This can slow the diffusion of Capreomycin out of the droplets.
-
Adjust pH: The charge of the peptide can influence its interaction with the polymer. Try adjusting the pH of the internal aqueous phase to a point where Capreomycin has a charge that might interact favorably with the PLGA end-groups, although this effect is often minor.[1]
-
Incorporate Lipids: For nanoprecipitation methods, adding a charged lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (POPG) can form ionic bonds with the peptide, significantly boosting EE to levels of 85-100%.[1]
-
Control the Second Emulsification: Use lower energy (reduced sonication amplitude or homogenization speed) for a shorter duration during the second emulsification step.
-
Saturate the External Phase: Adding a small amount of "sacrificial" Capreomycin to the external aqueous phase (w2) can reduce the concentration gradient, thereby decreasing the amount of drug that leaches out from the primary emulsion.
Question 2: I'm developing Solid Lipid Nanoparticles (SLNs) for Capreomycin, but I'm facing issues with low drug loading and burst release. What strategies can I use to overcome this?
Answer: These are hallmark challenges when encapsulating hydrophilic drugs in a lipophilic matrix.
-
Low Drug Loading: The crystalline structure of the solid lipid matrix tends to exclude foreign molecules, especially hydrophilic ones, leading to poor drug accommodation.[2]
-
Burst Release & Expulsion: During storage, the lipid matrix can undergo polymorphic transitions to a more stable, ordered crystalline state. This process can physically squeeze the drug out, leading to drug expulsion and a high initial burst release.[3] A significant portion of the drug may also be adsorbed to the particle surface rather than being truly encapsulated.
Troubleshooting Steps:
-
Transition to Nanostructured Lipid Carriers (NLCs): NLCs are a second-generation system that incorporates a liquid lipid into the solid lipid matrix. This creates a less-ordered, imperfect crystalline structure with more space to accommodate drug molecules, which can significantly increase loading capacity and reduce drug expulsion.[2]
-
Use Lipid-Drug Conjugates (LDCs): Covalently or non-covalently attaching a lipid moiety to Capreomycin can increase its lipophilicity, making it more compatible with the lipid matrix and improving encapsulation.
-
Optimize Surfactant Concentration: The type and concentration of surfactant can influence both particle size and drug loading. A combination of surfactants is often more effective at stabilizing the particles and preventing aggregation.
-
Employ the Cold Homogenization Technique: Preparing SLNs via cold homogenization can reduce the partitioning of the hydrophilic drug into the external aqueous phase, which is a common issue with the hot homogenization method.[2]
Category 2: Inhaled Dry Powder Formulations
Question 3: My spray-dried Capreomycin powder has a poor Fine Particle Fraction (FPF) and a high Mass Median Aerodynamic Diameter (MMAD). How can I optimize the formulation for better lung deposition?
Answer: Achieving an optimal aerodynamic profile (MMAD of 1-5 µm) is critical for deep lung delivery.[4][5] Poor performance is often linked to particle cohesiveness and formulation properties.
Troubleshooting Steps:
-
Incorporate a Dispersibility Enhancer: Highly cohesive powders do not aerosolize efficiently. Adding an excipient like L-leucine can significantly improve powder dispersion. L-leucine is surface-active and forms a corrugated, lower-density surface on the particles during drying, which reduces inter-particle cohesive forces.
-
Optimize Spray-Drying Parameters:
-
Inlet Temperature: A lower inlet temperature can sometimes lead to better aerodynamic performance for certain formulations.
-
Feed Concentration: Lowering the solids concentration in the feed solution can influence the final particle size and density.
-
Solvent Composition: Using a co-solvent system (e.g., water:ethanol) can alter the drying kinetics and final particle morphology.
-
-
Use Carrier Particles: For highly cohesive drugs, blending the micronized drug with larger, inert carrier particles (e.g., lactose, mannitol) can improve flowability and aerosolization. The drug particles detach from the carrier upon inhalation.
-
Consider Spray-Freeze-Drying: This technique can produce highly porous, low-density particles that exhibit excellent aerodynamic properties even with larger geometric diameters.[6]
Category 3: In-Vivo Toxicity Assessment
Question 4: I am not detecting significant nephrotoxicity (via serum creatinine/BUN) in my mouse model until several days after administering a novel Capreomycin formulation, even at high doses. Am I missing the early signs of kidney injury?
Answer: Yes, this is a common limitation of traditional biomarkers. Serum creatinine (sCr) and blood urea nitrogen (BUN) are functional markers that may not rise until significant kidney damage has already occurred, sometimes with a delay of 24 to 48 hours or more.
Troubleshooting & Alternative Approaches:
-
Use Early-Detection Biomarkers: Consider measuring more sensitive and specific biomarkers of kidney injury that can be detected earlier. These include:
-
Kidney Injury Molecule-1 (KIM-1): A protein that is highly upregulated in proximal tubule cells upon injury and can be detected in the urine.
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): Another protein that is released from injured kidney cells.
-
Cystatin C: A marker of glomerular filtration rate that may show changes earlier than creatinine.
-
-
Histopathological Analysis: Ensure you are performing thorough histological analysis of the kidney tissue. Look for specific signs of tubular injury such as cytolysis, vacuolization of tubular cells, and loss of brush border in the proximal tubules, which will precede changes in sCr/BUN.
-
Time-Course Studies: Conduct a detailed time-course study, collecting samples at earlier time points (e.g., 6, 12, 24 hours) post-administration to capture the initial onset of injury using the more sensitive biomarkers mentioned above.
Question 5: What are the critical parameters to control during Auditory Brainstem Response (ABR) testing in mice to ensure reproducible assessment of ototoxicity?
Answer: ABR is a sensitive method, but its reproducibility depends on strict control over experimental conditions.
Critical Parameters:
-
Anesthesia: The type and depth of anesthesia can affect ABR waveforms. A combination of ketamine (100 mg/kg) and xylazine (10 mg/kg) is commonly recommended. Ensure the animal is deeply anesthetized (no response to toe pinch) and maintain this level throughout the recording.[7]
-
Body Temperature: Anesthetized mice are prone to hypothermia, which can significantly alter ABR latencies and amplitudes. Maintain the animal's core body temperature at 36.5–38.0°C using a heating pad.[7][8]
-
Electrode Placement: Use subdermal needle electrodes. The standard placement is:
-
Active Electrode: At the vertex of the skull, between the ears.
-
Reference Electrode: Subdermally beneath the ipsilateral (tested) ear.
-
Ground Electrode: At the hindlimb or above the tail.[9] Ensure electrode impedance is low (<5 kΩ).
-
-
Acoustic Environment: All recordings must be performed in a soundproof chamber to avoid electrical and acoustic interference.[7]
-
Stimulus Calibration: Calibrate the sound delivery system regularly to ensure accurate sound pressure levels (SPLs) are being delivered to the animal's ear.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to aid in comparing different strategies and outcomes.
Table 1: Comparison of Capreomycin Delivery System Properties
| Delivery System Type | Polymer/Lipid | Encapsulation Efficiency / Loading | Particle Size (nm) | Key Finding | Reference |
| Polymeric Nanoparticles | PEG-b-PCL | ~30% (EE) | 100-200 | Double emulsion method is feasible but has moderate EE for peptides. | [1] |
| Polymeric Nanoparticles | PEG-b-PCL + POPG Lipid | 85-100% (EE) | 250-300 | Addition of a charged lipid dramatically improves peptide encapsulation. | [1] |
| Solid Lipid Nanoparticles | Compritol 888 ATO | >80% (EE) | ~113 | High EE achievable for lipophilic oil-based drugs. | [10] |
| Inhaled Dry Powder | Capreomycin + Mannitol | N/A | MMAD: 3.38 µm | Optimized formulation showed excellent aerodynamic properties (FPF ~65%). | |
| Inhaled Dry Powder | Capreomycin Oleate | High Ion-Pairing Content | N/A | Hydrophobic ion-pairing created a formulation with lower in vivo toxicity. | [11] |
Table 2: Comparative In-Vivo Toxicity Data
| Drug / Formulation | Animal Model | Primary Toxicity Observed | Quantitative Finding | Conclusion | Reference |
| Amikacin | Human (MDR-TB Patients) | Ototoxicity | 5.2 times more likely to cause ototoxicity than Capreomycin. | Capreomycin may have a better ototoxicity profile. | [12] |
| Capreomycin | Human (MDR-TB Patients) | Hypokalemia | 14% of patients stopped treatment due to electrolyte disturbance. | Capreomycin requires careful electrolyte monitoring. | [12] |
| Capreomycin Oleate | Chicken Chorioallantoic Membrane | Acute Toxicity | Showed the lowest toxic potential compared to other fatty acid salts. | Hydrophobic ion-pairing can reduce local toxicity. | [11] |
| Inhaled Capreomycin | Human (Phase I) | Systemic Toxicity | A single 300mg dose achieved serum levels above MIC with a t1/2 of 4.8h. | Inhalation is well-tolerated and achieves therapeutic concentrations. | [13] |
Detailed Experimental Protocols
Protocol 1: Assessment of Ototoxicity using Auditory Brainstem Response (ABR) in Mice
This protocol provides a standardized method for measuring hearing thresholds in mice to evaluate the ototoxic effects of Capreomycin formulations.
Materials:
-
ABR recording system (e.g., TDT System 3, Tucker-Davis Technologies)
-
Soundproof chamber
-
Heating pad with rectal probe for temperature monitoring
-
Anesthetic agents (Ketamine, Xylazine)
-
Subdermal needle electrodes (3)
-
Ethanol (75%)
Procedure:
-
Animal Anesthetization: Anesthetize the mouse with an intraperitoneal (IP) injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Confirm deep anesthesia by lack of a pedal withdrawal reflex (toe pinch).
-
Animal Preparation:
-
Place the anesthetized mouse on the heating pad inside the soundproof chamber.
-
Maintain body temperature between 36.5°C and 38.0°C throughout the procedure.
-
Clean the electrode sites with 75% ethanol.
-
-
Electrode Placement:
-
Insert the active (non-inverting) electrode subdermally at the vertex of the skull.
-
Insert the reference (inverting) electrode subdermally just below the pinna of the ipsilateral (test) ear.
-
Insert the ground electrode subdermally into the hindlimb.
-
Check that the impedance for all electrodes is below 5 kΩ.
-
-
Acoustic Stimulation and Recording:
-
Position the speaker of the ABR system 2-3 cm from the test ear.
-
Present click stimuli (broad frequency) and/or tone bursts (frequency-specific, e.g., 8, 16, 32 kHz).
-
Begin stimulation at a high intensity (e.g., 90 dB SPL) and decrease in 10-dB steps until the ABR waveform is no longer discernible.
-
Use 5-dB steps around the estimated threshold to determine it more precisely.
-
For each sound level, average the responses from 512 presentations.
-
-
Data Analysis:
-
The hearing threshold is defined as the lowest stimulus intensity (dB SPL) that produces a visually detectable and reproducible ABR waveform (typically Waves I-V).
-
Compare the post-treatment thresholds to pre-treatment baseline measurements for each animal. A significant increase in threshold (e.g., >15 dB) indicates ototoxicity.
-
-
Animal Recovery: Keep the animal warm until it has fully recovered from anesthesia.
Protocol 2: Assessment of Nephrotoxicity via Serum Creatinine and BUN in Mice
This protocol details the collection and analysis of blood samples to measure key indicators of kidney function.
Materials:
-
Anesthetic agents (e.g., isoflurane or ketamine/xylazine)
-
Syringes (1 mL) with small gauge needles (e.g., 27G)
-
Serum separator tubes (e.g., Microtainer)
-
Centrifuge
-
Automated chemistry analyzer or commercial ELISA kits for creatinine and BUN
Procedure:
-
Animal Anesthetization: Anesthetize the mouse according to IACUC-approved procedures.
-
Blood Collection:
-
Position the anesthetized mouse on its back.
-
Perform terminal blood collection via cardiac puncture. Insert a 27G needle attached to a 1 mL syringe into the thoracic cavity at the point of maximal heartbeat.
-
Slowly withdraw 0.5-1.0 mL of blood.
-
-
Serum Separation:
-
Immediately transfer the blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tube at 3000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant (serum) and transfer it to a clean microcentrifuge tube. Store samples at -80°C if not analyzed immediately.
-
-
Biochemical Analysis:
-
Thaw the serum samples on ice.
-
Measure the concentration of creatinine and Blood Urea Nitrogen (BUN) using a calibrated automated chemistry analyzer.
-
Alternatively, use commercially available colorimetric or enzymatic assay kits (ELISA), following the manufacturer's instructions precisely.
-
-
Data Analysis:
-
Compare the serum creatinine and BUN levels of the treatment groups to those of the vehicle control group. A statistically significant increase in these markers is indicative of impaired kidney function and nephrotoxicity.
-
Visualizations: Pathways and Workflows
Signaling Pathway of Aminoglycoside-Induced Ototoxicity
This diagram illustrates the molecular cascade leading to hair cell apoptosis following exposure to aminoglycoside antibiotics like Capreomycin.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid Lipid Nanoparticles: Emerging Colloidal Nano Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Physiologically Based Pharmacokinetic Model for Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Capreomycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Experimental and clinical study test of capreomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Capreomycin supergenerics for pulmonary tuberculosis treatment: preparation, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gosset.ai [gosset.ai]
- 12. Phase I, Single-Dose, Dose-Escalating Study of Inhaled Dry Powder Capreomycin: a New Approach to Therapy of Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Validation & Comparative
Comparative Efficacy of Capreomycin Sulfate in Clinical Isolates of M. tuberculosis
A Guide for Researchers and Drug Development Professionals
Capreomycin Sulfate, a cyclic polypeptide antibiotic, has long been a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). This guide provides a comprehensive comparison of Capreomycin's efficacy against clinical isolates of Mycobacterium tuberculosis, juxtaposed with key alternatives such as Amikacin and Kanamycin. The following sections detail in vitro susceptibility data, clinical outcome comparisons, and the methodologies behind these findings.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of Capreomycin and its alternatives is a primary indicator of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric, with MIC₅₀ and MIC₉₀ representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.
A study of 57 clinical M. tuberculosis strains revealed that Amikacin generally exhibits greater in vitro activity than Kanamycin and Capreomycin.[1][2][3][4] The median MICs were 2 mg/L for Amikacin, 4 mg/L for Kanamycin, and 8 mg/L for Capreomycin.[1][2][4] Another study involving 1452 M. tuberculosis isolates found that over 90% of isolates had a MIC of ≤2.5µg/mL for Capreomycin.[5]
| Drug | Median MIC (mg/L)[1][2][4] | MIC Range Observed in a Study of 53 rrs A1401G Mutant Isolates (µg/mL)[6] |
| Amikacin | 2 | Not specified in this study |
| Kanamycin | 4 | Not specified in this study |
| Capreomycin | 8 | 8 to 40 |
Table 1: Comparative Median MICs of Second-Line Injectable Drugs against M. tuberculosis
| Drug | MIC₅₀ (µg/mL)[5] | MIC₉₀ (µg/mL)[5] |
| Capreomycin | Not specified | ≤2.5 |
Table 2: MIC₅₀ and MIC₉₀ of Capreomycin from a Study of 1452 M. tuberculosis Isolates
It is important to note that discordance is often observed between genotypic markers of resistance, such as the rrs A1401G mutation, and phenotypic susceptibility to Capreomycin.[6] In a study of 53 clinical isolates with this mutation, Capreomycin MICs ranged from 8 µg/ml to 40 µg/ml, suggesting that other genetic factors may influence resistance levels.[6]
Clinical Efficacy and Treatment Outcomes
While in vitro data is informative, clinical outcome data is paramount in evaluating the true efficacy of an anti-tuberculosis agent. A large individual patient data meta-analysis of 12,030 patients from 25 countries provided critical insights into the comparative effectiveness of injectable second-line drugs for MDR-TB.[7]
The analysis revealed that patients treated with Amikacin and Streptomycin had better treatment outcomes compared to those treated with Kanamycin or Capreomycin.[7] Specifically, when compared with Capreomycin, Amikacin was associated with 9 more cures per 100 patients and 5 fewer deaths per 100 patients.[7] Kanamycin and Capreomycin did not show a significant improvement in outcomes compared to regimens with no injectable drug.[7]
| Comparison | Outcome per 100 Patients Treated |
| Amikacin vs. Capreomycin | 9 more cures, 5 fewer deaths[7] |
| Streptomycin vs. Capreomycin | 10 more cures, 10 fewer deaths[7] |
| Amikacin vs. Kanamycin | 6 more cures[7] |
Table 3: Comparative Clinical Outcomes of Second-Line Injectable Drugs in MDR-TB Treatment
Experimental Protocols
Standardized and validated methodologies are crucial for the accurate determination of drug susceptibility in M. tuberculosis. The two most common methods are the agar proportion method and broth microdilution.
Agar Proportion Method
The agar proportion method is considered the gold standard for phenotypic drug susceptibility testing of M. tuberculosis.[8][9]
Principle: This method determines the proportion of bacilli in a culture that are resistant to a specific concentration of an anti-tuberculosis drug. An isolate is defined as resistant if the number of colonies that grow on a drug-containing medium is ≥1% of the number of colonies that grow on a drug-free control medium.[8][9]
Methodology:
-
Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared from a pure culture, typically adjusted to a McFarland standard of 0.5 to 1.[10]
-
Plating: The inoculum is serially diluted and plated onto quadrants of 7H10 or 7H11 agar plates. One quadrant serves as a drug-free growth control, while the other quadrants contain the critical concentration of the test drugs.[8]
-
Incubation: Plates are incubated at 37°C for approximately 3 weeks.[8][11][12]
-
Reading and Interpretation: After incubation, colony forming units (CFUs) are counted on both the drug-containing and drug-free quadrants. Resistance is determined by calculating the percentage of growth on the drug-containing medium relative to the control.[8][9]
Broth Microdilution Method
The broth microdilution method is a quantitative method that determines the minimum inhibitory concentration (MIC) of a drug. It is increasingly used due to its potential for automation and faster turnaround times compared to the agar proportion method.[9][13][14]
Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.
Methodology:
-
Plate Preparation: 96-well microtiter plates are pre-filled with serial dilutions of the antimicrobial agents in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[15]
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared and diluted to a final concentration of approximately 10⁵ CFU/ml in the wells.[15]
-
Incubation: The plates are sealed and incubated at 37°C. The incubation period is typically shorter than the agar proportion method, often around 10-14 days.[9]
-
Reading and Interpretation: The MIC is determined as the lowest drug concentration that inhibits visible growth. This can be assessed visually or with an automated reader.[15][16]
Mechanism of Action and Resistance
Understanding the molecular basis of a drug's action and the mechanisms by which resistance emerges is fundamental for its effective use and for the development of new therapeutics.
Mechanism of Action of Capreomycin
Capreomycin is a cyclic peptide antibiotic that inhibits protein synthesis in M. tuberculosis.[17][18] It binds to the 70S ribosome at the interface of the small (30S) and large (50S) subunits.[18] This binding interferes with the translocation step of protein synthesis, leading to a bacteriostatic or bactericidal effect.[17][19]
References
- 1. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. dovepress.com [dovepress.com]
- 6. Disparities in capreomycin resistance levels associated with the rrs A1401G mutation in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex for first and second line drugs by broth dilution in a microtiter plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aphl.org [aphl.org]
- 11. Evaluation of a modified direct agar proportion method for testing susceptibility of Mycobacterium tuberculosis from MGIT samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 14. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Capreomycin Sulfate and Amikacin Against Multidrug-Resistant Tuberculosis (MDR-TB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two critical second-line injectable drugs used in the treatment of multidrug-resistant tuberculosis (MDR-TB): Capreomycin Sulfate, a cyclic polypeptide, and Amikacin, an aminoglycoside. This document synthesizes experimental data on their efficacy, safety profiles, mechanisms of action, and resistance pathways to inform research and development in the field of tuberculosis therapeutics.
Executive Summary
Both Capreomycin and Amikacin are potent inhibitors of protein synthesis in Mycobacterium tuberculosis. While historically both have been integral components of MDR-TB treatment regimens, recent clinical evidence and updated treatment guidelines from the World Health Organization (WHO) suggest a preference for Amikacin over Capreomycin when an injectable agent is necessary, primarily due to better treatment outcomes. However, the choice of agent must be carefully weighed against their distinct adverse effect profiles, with Amikacin being associated with a higher risk of ototoxicity and Capreomycin with a greater likelihood of electrolyte disturbances. This guide presents the key data to support a comprehensive understanding of their relative merits and drawbacks.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of this compound and Amikacin in the context of MDR-TB treatment.
Table 1: In Vitro Activity against Mycobacterium tuberculosis
| Drug | Median MIC (mg/L) | MIC Range (mg/L) |
| Amikacin | 2 | 0.25 - 64 |
| Capreomycin | 8 | 0.25 - 64 |
Source: Data synthesized from a study on the in vitro susceptibility of M. tuberculosis.[1][2]
Table 2: Clinical Efficacy in MDR-TB Treatment (Meta-analysis Data)
| Drug | Comparison | Outcome per 100 Patients | 95% Confidence Interval |
| Amikacin | vs. Capreomycin | 9 more cures | 6 - 11 |
| Amikacin | vs. Capreomycin | 5 fewer deaths | 2 - 8 |
Source: Data from a large individual patient data meta-analysis.[3][4][5]
Table 3: Comparative Adverse Effect Profile in MDR-TB Patients
| Adverse Effect | Amikacin | Capreomycin | Hazard Ratio (HR) / Odds Ratio (OR) | p-value |
| Ototoxicity (Hearing Loss) | More likely | Less likely | HR: 5.2 (Amikacin vs. Capreomycin only) | 0.03 |
| Hypokalemia (Electrolyte Disturbance) | Less likely | More likely | OR: 0.28 (Amikacin vs. Capreomycin) | <0.05 |
| Nephrotoxicity (Creatinine Rise >1.5x Baseline) | No significant difference | No significant difference | - | - |
| Discontinuation due to Hearing Loss | 40% of all patients on injectables | |||
| Stoppage due to Recurrent Electrolyte Loss | - | 14% (5 of 37 patients) |
Source: Data from a retrospective cohort study comparing adverse effects.[6][7][8][9]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for M. tuberculosis complex.
Objective: To determine the minimum inhibitory concentration (MIC) of Capreomycin and Amikacin against M. tuberculosis isolates.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Sterile 96-well U-bottom microtiter plates.
-
M. tuberculosis isolates and a reference strain (e.g., H37Rv ATCC 27294).
-
Stock solutions of this compound and Amikacin.
-
Sterile water and glass beads.
-
Inverted mirror for reading.
Procedure:
-
Inoculum Preparation:
-
Bacterial colonies are vortexed with glass beads and suspended in sterile water to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
A 1:100 dilution of this suspension is prepared to obtain the final inoculum of approximately 10^5 CFU/mL.
-
-
Drug Dilution:
-
Serial dilutions of Capreomycin and Amikacin are prepared in Middlebrook 7H9 broth in the microtiter plate wells to achieve a range of concentrations.
-
-
Inoculation:
-
Each well containing the drug dilution is inoculated with the final bacterial suspension. A growth control well without any drug is also included.
-
-
Incubation:
-
The plate is sealed and incubated at 36 ± 1°C.
-
-
Reading Results:
Clinical Trial Methodology for Comparative Efficacy and Safety
This is a generalized methodology based on retrospective cohort studies and meta-analyses comparing Capreomycin and Amikacin.
Objective: To compare the treatment outcomes and adverse effects of Capreomycin- and Amikacin-containing regimens in patients with MDR-TB.
Study Design: A multi-center, retrospective cohort study or an individual patient data meta-analysis.
Patient Population: Patients with confirmed pulmonary MDR-TB who received a treatment regimen containing either Capreomycin or Amikacin.
Data Collection:
-
Demographic and clinical data of the patients.
-
Details of the MDR-TB treatment regimen, including the duration of injectable use.
-
Treatment outcomes are standardized (e.g., cure, treatment completion, failure, death, loss to follow-up).
-
Adverse event data, particularly for ototoxicity (audiometry results), nephrotoxicity (serum creatinine levels), and electrolyte disturbances (serum potassium levels).
Statistical Analysis:
-
Comparison of baseline characteristics between the two drug groups.
-
Use of random-effects logistic regression with propensity score matching to estimate the effect of each drug on treatment outcomes.[3][4][5]
-
Calculation of hazard ratios for time-to-event outcomes (e.g., ototoxicity) and odds ratios for binary outcomes (e.g., hypokalemia).[6][7][8][9]
Mandatory Visualization
Caption: Mechanism of Action for Capreomycin and Amikacin.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
References
- 1. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Adverse Effects and Choice between the Injectable Agents Amikacin and Capreomycin in Multidrug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Adverse Effects and Choice between the Injectable Agents Amikacin and Capreomycin in Multidrug-Resistant Tuberculosis - SORA [openaccess.sgul.ac.uk]
- 10. repub.eur.nl [repub.eur.nl]
- 11. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
In Vitro Efficacy Face-Off: Capreomycin Sulfate vs. Kanamycin in Mycobacterial Inhibition
In the landscape of second-line treatments for multidrug-resistant tuberculosis (MDR-TB), Capreomycin Sulfate and Kanamycin have long been critical assets. Both are potent protein synthesis inhibitors, yet their subtle differences in mechanism and efficacy bear significant implications for clinical and research applications. This guide provides an in-depth, data-supported comparison of their in vitro performance, offering clarity to researchers, scientists, and drug development professionals.
Executive Summary of In Vitro Efficacy
Extensive in vitro studies have characterized the antimycobacterial activity of both Capreomycin and Kanamycin. While both are bactericidal against Mycobacterium tuberculosis, variations in their minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) have been observed across different strains. The following table summarizes key quantitative data from comparative studies.
| Efficacy Metric | This compound | Kanamycin | Bacterial Strain(s) | Reference |
| Median MIC (mg/L) | 8 | 4 | 57 clinical M. tuberculosis strains | [1] |
| MBC/MIC Ratio | Low (indicative of bactericidal activity) | Low (indicative of bactericidal activity) | M. tuberculosis | [2] |
| Activity against non-replicating M. tuberculosis | Bactericidal | Not specified | Anaerobic cultures of M. tuberculosis | [3][4] |
It is noteworthy that in a study with 57 clinical M. tuberculosis strains, the median MIC for Capreomycin was 8 mg/L, whereas for Kanamycin it was 4 mg/L[1]. Both drugs demonstrate strong bactericidal activity against M. tuberculosis, as indicated by low MBC/MIC ratios[2]. Interestingly, Capreomycin has also shown bactericidal effects against non-replicating M. tuberculosis under anaerobic conditions, a feature not detailed for Kanamycin in the reviewed literature[3][4].
Mechanisms of Action and Resistance: A Ribosomal Tale
The primary target for both Capreomycin and Kanamycin is the bacterial ribosome, the cellular machinery responsible for protein synthesis. However, their binding sites and the resulting conformational changes differ, influencing their specific inhibitory actions and the development of resistance.
Kanamycin , an aminoglycoside, primarily binds to the 16S rRNA within the 30S ribosomal subunit. This interaction interferes with the decoding process, leading to mistranslation of mRNA and the production of non-functional proteins, ultimately resulting in cell death.
Capreomycin , a cyclic polypeptide antibiotic, has a more complex binding mechanism. It bridges the 30S and 50S ribosomal subunits, interacting with both the 16S rRNA (helix 44) and the 23S rRNA (helix 69)[5][6]. This binding stabilizes the pre-translocation state of tRNA in the A-site, effectively halting the translocation step of protein synthesis[5].
Resistance to these antibiotics is primarily driven by mutations in the genes encoding their ribosomal targets. For Kanamycin, mutations in the rrs gene (encoding 16S rRNA) are a common cause of resistance[7]. Capreomycin resistance is also linked to rrs mutations, but can additionally arise from mutations in the tlyA gene, which is involved in the methylation of both 16S and 23S rRNA[8].
Experimental Protocols
The determination of in vitro efficacy for Capreomycin and Kanamycin relies on standardized methodologies to ensure reproducibility and comparability of data. Below are detailed protocols for Minimum Inhibitory Concentration (MIC) and a generalized Time-Kill Assay.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Preparation of Reagents and Media:
-
Prepare stock solutions of this compound and Kanamycin in an appropriate solvent.
-
Sterilize Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv) to a McFarland standard of 0.5, followed by a 1:100 dilution in 7H9 broth.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in 7H9 broth.
-
Inoculate each well with the diluted bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation and Reading:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
-
Generalized Time-Kill Kinetics Assay
This assay measures the rate of bactericidal activity of an antibiotic over time. While a direct comparative study with a detailed protocol for both Capreomycin and Kanamycin was not found in the literature, a general methodology is as follows:
-
Inoculum Preparation:
-
Grow a mid-logarithmic phase culture of M. tuberculosis in 7H9 broth.
-
Dilute the culture to a starting concentration of approximately 105 to 106 CFU/mL.
-
-
Experimental Setup:
-
Add Capreomycin or Kanamycin to the bacterial cultures at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 4x, 8x MIC).
-
Include a drug-free growth control.
-
Incubate all cultures at 37°C with shaking.
-
-
Sampling and Viable Cell Counting:
-
At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw aliquots from each culture.
-
Perform serial ten-fold dilutions of the aliquots in saline or PBS.
-
Plate the dilutions onto Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies (CFU) on each plate to determine the viable bacterial count at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antibiotic concentration and the control.
-
A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
-
Conclusion
Both this compound and Kanamycin are effective bactericidal agents against M. tuberculosis in vitro. While Kanamycin may exhibit a lower median MIC in some studies, Capreomycin's unique ability to target non-replicating mycobacteria presents a potential advantage in addressing latent tuberculosis infections. The differences in their ribosomal binding sites underscore the importance of understanding their distinct mechanisms of action for the strategic development of new antimycobacterial agents and for optimizing treatment regimens for MDR-TB. Further head-to-head studies, particularly employing time-kill kinetics, would be invaluable in elucidating the nuances of their bactericidal dynamics.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparison of bactericidal activities of streptomycin, amikacin, kanamycin, and capreomycin against Mycobacterium avium and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capreomycin is active against non-replicating M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capreomycin is active against non-replicating M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
Capreomycin Sulfate versus Viomycin: A Comparative Analysis of Ribosomal Binding and Translational Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capreomycin and Viomycin are tuberactinomycin antibiotics, a class of cyclic peptides that are critical second-line agents in the treatment of multidrug-resistant tuberculosis.[1][2] Both drugs exert their bactericidal effects by targeting the bacterial ribosome, thereby inhibiting protein synthesis. While structurally similar, subtle differences in their molecular interactions with the ribosome lead to distinct inhibitory profiles. This guide provides a detailed comparative analysis of Capreomycin Sulfate and Viomycin, focusing on their ribosomal binding mechanisms, supported by experimental data and detailed protocols.
Ribosomal Binding and Mechanism of Action
Capreomycin and Viomycin share a common binding site on the bacterial 70S ribosome, located at the crucial interface between the small (30S) and large (50S) subunits.[3][4] This binding pocket is formed by elements of helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[3][4]
The binding of both antibiotics to this site has a profound impact on the dynamics of translation. Specifically, they stabilize the transfer RNA (tRNA) molecule in the aminoacyl (A) site of the ribosome.[4][5] This stabilization effectively stalls the process of translocation, the coordinated movement of tRNAs and messenger RNA (mRNA) that is essential for peptide chain elongation.[5][6] While the binding of the elongation factor G (EF-G) and subsequent GTP hydrolysis can still occur, Capreomycin and Viomycin prevent the necessary conformational changes in the ribosome that are required for the tRNAs and mRNA to move to their next positions.[4][6] Viomycin, in particular, has been shown to trap the ribosome in a rotated state, which is a key intermediate in the translocation process.[7]
A critical factor for the potent activity of these antibiotics in Mycobacterium tuberculosis is the presence of specific 2'-O-methylations on the ribosomal RNA.[8][9] The enzyme TlyA is responsible for methylating nucleotide C1409 in the 16S rRNA and C1920 in the 23S rRNA.[8][9] The loss of these methylations significantly reduces the binding affinity of both Capreomycin and Viomycin, leading to drug resistance.[8]
While both drugs bind to the same ribosomal pocket, a key structural difference lies in the orientation of their β-lysine side chains.[4] In the Capreomycin-ribosome complex, the β-lysine side chain extends towards the A-site tRNA.[4] Conversely, in the Viomycin-bound structure, this side chain is oriented towards the mRNA.[4]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of Capreomycin and Viomycin from a cell-free luciferase translation assay, providing a direct comparison of their potency in inhibiting protein synthesis.
| Antibiotic | Target Ribosome | IC50 (µM) |
| Capreomycin | E. coli | 0.4 |
| Viomycin | E. coli | 0.3 |
Data sourced from a cell-free luciferase translation assay.
The binding affinity of Viomycin to the ribosome has been shown to be highly dependent on the occupancy of the A-site. The dissociation constant (Kd) for Viomycin is estimated to be as high as 20 µM when the ribosomal A-site is empty.[1][10] However, upon binding of a tRNA to the A-site, the affinity of Viomycin increases dramatically, with a Kd of less than 1 µM.[1][10] While specific Kd values for Capreomycin are not as readily available, the comparable IC50 values suggest a similar high-affinity binding in the presence of an A-site tRNA.
Experimental Protocols
Ribosome Filter Binding Assay
This protocol provides a general framework for assessing the binding of radiolabeled Capreomycin or Viomycin to bacterial ribosomes.
Materials:
-
70S ribosomes from the target bacterium (e.g., E. coli, M. smegmatis)
-
Radiolabeled Capreomycin or Viomycin (e.g., 3H or 14C-labeled)
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose filters (0.45 µm pore size)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing a fixed concentration of 70S ribosomes (e.g., 1 µM) in Binding Buffer.
-
Add increasing concentrations of radiolabeled Capreomycin or Viomycin to the reaction mixtures.
-
Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filter the reaction mixtures through a nitrocellulose filter stacked on top of a glass fiber filter under vacuum. The nitrocellulose filter will retain the ribosome-antibiotic complexes, while unbound antibiotic passes through.
-
Wash the filters with cold Wash Buffer to remove any non-specifically bound antibiotic.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the amount of bound radiolabeled antibiotic using a scintillation counter.
-
Plot the amount of bound antibiotic as a function of the antibiotic concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
In Vitro Translation Inhibition Assay
This protocol describes a method to determine the IC50 values of Capreomycin and Viomycin using a cell-free translation system.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract)
-
mRNA template encoding a reporter protein (e.g., luciferase, GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound and Viomycin stock solutions
-
Luminometer or fluorometer
Procedure:
-
Prepare a series of dilutions of Capreomycin and Viomycin in the appropriate buffer.
-
Set up the in vitro translation reactions according to the manufacturer's instructions, including the S30 extract, mRNA template, amino acids, and energy source.
-
Add the different concentrations of Capreomycin or Viomycin to the respective reaction tubes. Include a no-antibiotic control.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for protein synthesis.
-
Stop the reactions and measure the amount of synthesized reporter protein using a luminometer (for luciferase) or a fluorometer (for GFP).
-
Plot the percentage of protein synthesis inhibition as a function of the antibiotic concentration.
-
Determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
Visualizing the Mechanism of Action
The following diagrams illustrate the key steps in the mechanism of translational inhibition by Capreomycin and Viomycin.
Caption: Inhibition of translocation by Capreomycin and Viomycin.
Caption: Shared ribosomal binding site of Capreomycin and Viomycin.
Conclusion
Capreomycin and Viomycin are potent inhibitors of bacterial protein synthesis that share a common mechanism of action targeting the ribosomal translocation step. Their binding at the interface of the 30S and 50S ribosomal subunits stabilizes the A-site tRNA, effectively halting the elongation of the polypeptide chain. While their overall inhibitory profiles are similar, subtle structural differences in their interaction with the ribosome, particularly the orientation of the β-lysine side chain, may contribute to nuanced differences in their activity. A thorough understanding of their ribosomal binding and mechanism of action is crucial for the development of new strategies to combat multidrug-resistant tuberculosis and for the design of novel ribosome-targeting antibiotics.
References
- 1. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structural basis for inhibition of ribosomal translocation by viomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capreomycin binds across the ribosomal subunit interface using tlyA-encoded 2'-O-methylations in 16S and 23S rRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Capreomycin susceptibility is increased by TlyA-directed 2′-O-methylation on both ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Cross-Resistance Patterns Between Capreomycin Sulfate and Aminoglycosides
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of the cross-resistance patterns between Capreomycin Sulfate, a crucial second-line anti-tuberculosis drug, and other key aminoglycosides. Supported by experimental data, this document delves into the molecular underpinnings of resistance and outlines the methodologies used to assess these patterns.
Capreomycin, a cyclic polypeptide antibiotic, and aminoglycosides like Kanamycin and Amikacin are vital components in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] All these drugs inhibit protein synthesis by targeting the bacterial ribosome.[3][4][5] However, the emergence of resistance, and particularly cross-resistance, poses a significant threat to their clinical efficacy.[6][7] This guide synthesizes findings from several key studies to illuminate these complex resistance relationships.
Quantitative Analysis of Cross-Resistance
The minimum inhibitory concentration (MIC) is a critical measure of a microbe's susceptibility to an antimicrobial agent. The following tables summarize MIC data from studies on Mycobacterium tuberculosis isolates, illustrating the impact of specific genetic mutations on the efficacy of Capreomycin and various aminoglycosides.
Table 1: Cross-Resistance Patterns Associated with rrs Gene Mutations in M. tuberculosis
| Mutation | Capreomycin (CAP) MIC (μg/mL) | Kanamycin (KAN) MIC (μg/mL) | Amikacin (AMK) MIC (μg/mL) | Viomycin (VIO) MIC (μg/mL) | Reference |
| A1401G | 20 to >160 | >80 | >64 | 10 - 40 | [6] |
| C1402T | 160 | 10 | Susceptible | 10 | [8] |
| G1484T | - | - | - | - | [6][9] |
Data synthesized from studies on laboratory-generated mutants and clinical isolates of M. tuberculosis.[6][8]
Table 2: Susceptibility Patterns in Kanamycin-Resistant M. tuberculosis Clinical Isolates from Georgia
| Kanamycin Resistance Status | Number of Isolates | Susceptible to Amikacin | Susceptible to Capreomycin |
| Resistant | 78 | 9 (11.5%) | 16 (20.5%) |
This table highlights that not all kanamycin-resistant strains exhibit cross-resistance to amikacin and capreomycin.[1]
The Molecular Basis of Resistance and Cross-Resistance
The primary mechanism of resistance to both Capreomycin and aminoglycosides involves alterations in the drug's target site within the bacterial ribosome. Specifically, mutations in the 16S rRNA gene (rrs) are strongly associated with resistance.[1][6][9]
Another gene implicated in Capreomycin resistance is tlyA, which is thought to encode a methyltransferase responsible for modifying the 23S rRNA.[4][6] Mutations in tlyA can confer resistance to Capreomycin and Viomycin.[6]
The following diagram illustrates the key genetic determinants of resistance and their impact on different antibiotics.
Experimental Protocols
The data presented in this guide are derived from established microbiological and molecular biology techniques.
Minimum Inhibitory Concentration (MIC) Determination
A common method for determining MIC is the agar proportion method.
-
Preparation of Media: Mycobacterial 7H10 agar plates are prepared containing serial dilutions of the antibiotics to be tested (e.g., Capreomycin, Kanamycin, Amikacin).[10]
-
Inoculum Preparation: A standardized suspension of the M. tuberculosis isolate is prepared.
-
Inoculation: The agar plates are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 37°C for a specified period (typically 3-4 weeks for M. tuberculosis).[10]
-
Reading Results: The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial growth compared to a drug-free control plate.[10]
The following diagram outlines the general workflow for determining antibiotic susceptibility.
Molecular Analysis of Resistance Genes
-
DNA Extraction: Genomic DNA is extracted from the M. tuberculosis isolates.
-
PCR Amplification: The rrs and tlyA genes are amplified using specific primers.
-
DNA Sequencing: The amplified PCR products are sequenced to identify any mutations.[1][9]
-
Sequence Analysis: The obtained sequences are compared to the wild-type sequences to identify specific nucleotide changes associated with resistance.[6]
Concluding Remarks
The cross-resistance patterns between this compound and aminoglycosides are complex and largely dictated by specific mutations in the rrs and tlyA genes. While the A1401G mutation in the rrs gene is a strong predictor of high-level resistance to Kanamycin and Amikacin, its association with Capreomycin resistance is more variable.[6][11] Conversely, the C1402T rrs mutation confers high-level Capreomycin resistance with only low-level Kanamycin resistance.[1][8]
These findings underscore the importance of molecular diagnostics in guiding the treatment of MDR-TB. Relying solely on phenotypic susceptibility testing for one drug in a class may not accurately predict the efficacy of other related antibiotics.[6] A thorough understanding of the underlying genetic mechanisms of resistance is crucial for the development of effective treatment regimens and the design of novel therapeutics to combat drug-resistant tuberculosis.
References
- 1. High Level of Cross-Resistance between Kanamycin, Amikacin, and Capreomycin among Mycobacterium tuberculosis Isolates from Georgia and a Close Relation with Mutations in the rrs Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Polymorphisms associated with resistance and cross-resistance to aminoglycosides and capreomycin in Mycobacterium tuberculosis isolates from South Korean Patients with drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoglycoside Cross-Resistance in Mycobacterium tuberculosis Due to Mutations in the 5′ Untranslated Region of whiB7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Synergistic Potential of Capreomycin Sulfate and Bedaquiline Against Mycobacterium tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) necessitates the exploration of novel therapeutic strategies. One promising approach lies in the synergistic combination of existing and new anti-tuberculosis agents. This guide provides a comprehensive evaluation of the synergistic activity between Capreomycin Sulfate, a cyclic polypeptide antibiotic, and Bedaquiline, a diarylquinoline that inhibits mycobacterial ATP synthase.
In Vitro Synergy Assessment
Recent studies have demonstrated an "enhanced effect" or synergistic interaction between Capreomycin and Bedaquiline against the reference M.tb strain H37Rv. This synergy is typically evaluated using the checkerboard assay, a method that assesses the inhibitory effect of two drugs in combination across a range of concentrations.
While specific Fractional Inhibitory Concentration Index (FICI) values from direct synergy studies are not always detailed, the visual evidence from these assays, such as a significant reduction in bacterial growth at sub-inhibitory concentrations of both drugs, strongly indicates a synergistic relationship.[1][2]
Table 1: Summary of In Vitro Synergy of Capreomycin and Bedaquiline against M. tuberculosis H37Rv
| Experimental Assay | M.tb Strain | Synergy Finding | Quantitative Data (FICI) | Reference |
| Checkerboard (SynCidy) Assay | H37Rv | Enhanced Effect / Synergy Observed | Not explicitly reported; synergy inferred from CFU reduction at sub-MIC concentrations. | [1][2] |
Note: FICI (Fractional Inhibitory Concentration Index) is a common measure of drug interaction. A value of ≤ 0.5 typically indicates synergy.
Experimental Protocols
Accurate and reproducible experimental design is paramount in evaluating drug synergy. Below are detailed methodologies for key in vitro assays.
Checkerboard Assay Protocol for M. tuberculosis
The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of drug combinations.
-
Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and Bedaquiline in an appropriate solvent (e.g., DMSO for Bedaquiline, water for Capreomycin).
-
Perform serial two-fold dilutions of each drug in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to achieve a range of concentrations above and below the known Minimum Inhibitory Concentration (MIC) of each drug.
-
-
Plate Setup:
-
In a 96-well microtiter plate, dispense the diluted Capreomycin along the x-axis and the diluted Bedaquiline along the y-axis.
-
This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone as controls, as well as a drug-free growth control.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv.
-
Adjust the bacterial suspension to a McFarland standard of 0.5, and further dilute to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
Alternatively, a growth indicator such as Resazurin can be added, where a color change indicates viable bacteria.
-
The MIC is determined as the lowest concentration of a drug that inhibits visible growth.
-
The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Indifference/Additive; FICI > 4.0 = Antagonism.
-
References
A Comparative Analysis of Capreomycin Sulfate and Delamanid in Preclinical Tuberculosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical effectiveness of two critical second-line anti-tuberculosis drugs: Capreomycin Sulfate and Delamanid. The following sections present a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data. This information is intended to assist researchers in understanding the preclinical profiles of these drugs and to guide future research and development efforts in the fight against tuberculosis.
Executive Summary
This compound is a cyclic polypeptide antibiotic that has been a component of multidrug-resistant tuberculosis (MDR-TB) treatment regimens for decades. Delamanid, a newer nitro-dihydro-imidazooxazole derivative, has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This guide synthesizes available preclinical data to offer a comparative perspective on their efficacy.
While direct head-to-head preclinical comparative studies are limited, this guide draws upon a range of individual studies to provide a comparative analysis. A key takeaway is that Delamanid generally exhibits greater potency in in vitro studies, with significantly lower minimum inhibitory concentrations (MICs) compared to Capreomycin. In vivo studies in animal models demonstrate the efficacy of both drugs in reducing bacterial load, although differing experimental designs make direct comparisons of bactericidal activity challenging.
Mechanism of Action
The two drugs combat Mycobacterium tuberculosis through distinct molecular pathways.
This compound acts by inhibiting protein synthesis.[1] It binds to the 70S ribosome, interfering with the translocation of tRNA and mRNA, which leads to the production of non-functional proteins and ultimately bacterial cell death.[1]
Delamanid is a prodrug that requires activation by the mycobacterial enzyme deazaflavin-dependent nitroreductase (Ddn).[2] Upon activation, it inhibits the synthesis of methoxy-mycolic and keto-mycolic acids, which are essential components of the mycobacterial cell wall.[2] Disruption of the cell wall integrity leads to bacterial lysis.[2]
In Vitro Efficacy
The in vitro potency of an antimicrobial agent is a key indicator of its potential therapeutic efficacy. This is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The MIC50 and MIC90 values represent the MICs required to inhibit the growth of 50% and 90% of tested isolates, respectively.
| Drug | M. tuberculosis Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | 57 Clinical Strains | 8.0 (median) | - | [1] |
| 53 Resistant Strains | 8.0 - 40.0 (range) | - | ||
| Delamanid | 460 Clinical Isolates | 0.004 | 0.012 | [3] |
Note: The data presented above is compiled from different studies with variations in the tested isolates and methodologies, which should be considered when making comparisons. The significantly lower MIC values for Delamanid suggest a higher in vitro potency against M. tuberculosis compared to Capreomycin.
In Vivo Efficacy
Preclinical in vivo studies in animal models are crucial for evaluating the efficacy of anti-tuberculosis drugs in a physiological setting. These studies typically assess the reduction in bacterial load, measured in colony-forming units (CFU), in target organs such as the lungs and spleen.
| Drug | Animal Model | Dosing Regimen | Treatment Duration | Efficacy (Lung CFU Reduction) | Reference |
| This compound | Guinea Pig | 14.5 mg/kg, inhaled | 4 weeks | Significant reduction compared to untreated controls | |
| Delamanid | Mouse | 2.5 mg/kg, oral | 3 weeks | Approximately 2 log10 CFU reduction | [4] |
Note: The presented in vivo data is from separate studies with different animal models, drug administration routes, and treatment durations. Therefore, a direct comparison of the magnitude of CFU reduction is not feasible. However, both drugs demonstrate significant activity in reducing the bacterial burden in preclinical models of tuberculosis.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
In Vitro Susceptibility Testing: Agar Proportion Method
This method is a standard for determining the MIC of anti-tuberculosis drugs.
-
Inoculum Preparation: A standardized suspension of the M. tuberculosis isolate is prepared in a suitable broth, and the turbidity is adjusted to a McFarland standard.
-
Drug Plate Preparation: A series of agar plates (e.g., Middlebrook 7H10 or 7H11) are prepared, each containing a specific concentration of the drug to be tested. A drug-free control plate is also prepared.
-
Inoculation: The surfaces of the drug-containing and control plates are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 3 to 4 weeks.
-
Colony Counting: After incubation, the number of colonies on the drug-containing plates is compared to the number of colonies on the control plate.
-
MIC Determination: The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control.
In Vivo Efficacy Testing: Murine Model of Tuberculosis
The mouse model is a widely used preclinical model for evaluating the efficacy of anti-tuberculosis drugs.
-
Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a standardized dose of M. tuberculosis, typically via the aerosol route to establish a pulmonary infection.
-
Establishment of Infection: The infection is allowed to establish for a period of time, usually 2 to 4 weeks, to mimic a chronic infection.
-
Treatment: Animals are then treated with the test drug (e.g., Capreomycin or Delamanid) or a control vehicle. The drug is administered at a specific dose and frequency, and via a clinically relevant route (e.g., oral gavage for Delamanid, injection for Capreomycin).
-
Duration of Treatment: The treatment is continued for a predefined period, which can range from a few weeks to several months.
-
Outcome Assessment: At the end of the treatment period, the animals are euthanized, and their lungs and spleens are harvested.
-
Bacterial Load Determination: The organs are homogenized, and serial dilutions of the homogenates are plated on a suitable agar medium.
-
CFU Counting: After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.
-
Data Analysis: The CFU counts from the treated groups are compared to those from the untreated control group to determine the efficacy of the drug in reducing the bacterial burden.
Conclusion
This comparative guide highlights the key preclinical efficacy data for this compound and Delamanid. Delamanid demonstrates superior in vitro potency with markedly lower MIC values against a broad range of M. tuberculosis isolates. Both drugs show efficacy in reducing bacterial load in animal models, although direct comparisons are limited by variations in experimental design. The detailed experimental protocols and visualizations provided herein are intended to support the research community in the ongoing effort to develop more effective treatments for tuberculosis. Further head-to-head preclinical studies employing standardized methodologies would be invaluable for a more definitive comparison of the bactericidal and sterilizing activities of these important anti-tuberculosis agents.
References
Validating Animal Models for Capreomycin Sulfate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commonly used animal models for testing the in vivo efficacy of Capreomycin Sulfate, a critical second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB). We present experimental data, detailed protocols, and comparisons with alternative therapies to aid in the selection and validation of appropriate preclinical models.
Introduction to this compound and In Vivo Models
This compound is a polypeptide antibiotic that inhibits protein synthesis in Mycobacterium tuberculosis by binding to the 70S ribosome.[1][2] Its efficacy against both active and dormant forms of tuberculosis makes it a valuable component of MDR-TB treatment regimens. The validation of its efficacy relies heavily on well-characterized animal models that can mimic human tuberculosis pathology and immune responses. The most frequently utilized models are the mouse and the guinea pig, each with distinct advantages and limitations.
Key Animal Models for Efficacy Testing
The selection of an animal model is a critical step in the preclinical evaluation of anti-tuberculosis drugs. The mouse and guinea pig models are the most established for this purpose.
-
Mouse Model (Mus musculus): Mice, particularly strains like BALB/c and C57BL/6, are widely used due to their genetic tractability, cost-effectiveness, and the availability of immunological reagents.[3] However, standard mouse models do not typically form the well-organized, caseous granulomas characteristic of human tuberculosis.[3]
-
Guinea Pig Model (Cavia porcellus): Guinea pigs are highly susceptible to M. tuberculosis and develop a disease pathology that more closely resembles human tuberculosis, including the formation of necrotic granulomas.[4] This makes them a valuable model for assessing the sterilizing activity of drugs.
Comparative Efficacy of this compound
The primary endpoint for assessing the efficacy of anti-tuberculosis drugs in animal models is the reduction in bacterial load, measured in colony-forming units (CFU), in target organs such as the lungs and spleen.
Efficacy in the Guinea Pig Model
| Treatment Group | Dosage and Administration | Duration of Treatment | Mean Log10 CFU Reduction in Lungs (vs. Untreated Control) | Reference |
| Inhaled Capreomycin Particles | 14.5 mg/kg, daily | 4 weeks | 1.06 | [5] |
| Intramuscular Capreomycin | 20 mg/kg, daily | 4 weeks | 0.74 | |
| Bedaquiline (BDQ) | Not specified | 4 weeks | ~1.5 - 1.85 | [6] |
| BDQ + Capreomycin | Not specified | 4 weeks | ~1.5 - 1.85 | [6] |
| Capreomycin Monotherapy | Not specified | 4 weeks | No significant reduction | [6] |
Efficacy in the Mouse Model
| Treatment Group | Dosage and Administration | Duration of Treatment | Mean Log10 CFU Reduction in Lungs (vs. Untreated Control) | Reference |
| Intrapulmonary Aerosol Capreomycin | 500 µ g/dose , 3x/week | 2 or 3 weeks | Similar to subcutaneous injection | [7] |
| Subcutaneous Capreomycin | 3,300 µ g/dose , 5x/week | 2 or 3 weeks | Statistically significant reduction | [7] |
| Bedaquiline (BDQ) | Not specified | 4 weeks | Significant reduction | [6] |
| BDQ + Capreomycin | Not specified | 4 weeks | Significant reduction | [6] |
| Capreomycin Monotherapy | Not specified | 4 weeks | Increase in bacterial load | [6] |
| Linezolid (LZD) + Capreomycin | Not specified | 2 months | Significant reduction from baseline | [8] |
Comparison with Alternative Second-Line Therapies
Capreomycin is often used in combination with other drugs for the treatment of MDR-TB. Understanding its efficacy relative to other second-line agents is crucial for regimen design.
Injectable Agents: Amikacin and Kanamycin
Amikacin and kanamycin are aminoglycoside antibiotics that also inhibit protein synthesis. In vitro studies have shown that all three drugs are highly bactericidal against M. tuberculosis.[9] However, in vivo data suggests potential differences in efficacy and toxicity. One study in mice found amikacin to be more efficacious than kanamycin at equivalent or greater dosages.[10]
Newer Anti-TB Agents: Bedaquiline and Linezolid
Bedaquiline and linezolid are newer agents incorporated into MDR-TB treatment regimens.
-
Bedaquiline: A diarylquinoline that inhibits mycobacterial ATP synthase. In both mouse and guinea pig models, bedaquiline-containing regimens have demonstrated potent bactericidal and sterilizing activity, often superior to capreomycin monotherapy.[6][11] In fact, some studies show that capreomycin monotherapy has limited efficacy in these models.[6]
-
Linezolid: An oxazolidinone that inhibits protein synthesis. In a murine model, the combination of linezolid and capreomycin resulted in a significant reduction in lung CFU counts.[8]
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and comparison of data across studies.
General Workflow for In Vivo Efficacy Testing
Caption: Generalized workflow for in vivo efficacy testing of anti-tuberculosis drugs.
Mouse Model Protocol
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice.
-
Infection: Low-dose aerosol infection with M. tuberculosis H37Rv to deliver 50-100 CFU to the lungs.
-
Treatment: Initiate treatment 4-6 weeks post-infection.
-
This compound: Administer subcutaneously or intramuscularly at doses ranging from 150 mg/kg to 300 mg/kg, five days a week.
-
Alternative Drugs: Administer via appropriate routes (e.g., oral gavage for bedaquiline and linezolid).
-
-
Efficacy Assessment: Euthanize mice at specified time points (e.g., 4, 8, 12 weeks). Harvest lungs and spleen, homogenize, and plate serial dilutions on 7H11 agar to determine CFU counts.
Guinea Pig Model Protocol
-
Animals: Outbred Hartley or inbred Strain 13 guinea pigs.
-
Infection: Low-dose aerosol infection with M. tuberculosis H37Rv to deliver <10 CFU to the lungs.
-
Treatment: Initiate treatment 4-6 weeks post-infection.
-
This compound: Administer intramuscularly at doses around 20 mg/kg, daily.
-
Alternative Drugs: Administer via appropriate routes.
-
-
Efficacy Assessment: Euthanize guinea pigs at specified time points. Harvest lungs and spleen for CFU enumeration as described for the mouse model. Additionally, perform histopathological analysis of lung tissue to assess granuloma formation and necrosis.
Mechanism of Action and Host Response
Capreomycin's Mechanism of Action
Capreomycin exerts its bactericidal effect by targeting the 70S ribosome of M. tuberculosis, thereby inhibiting protein synthesis.
Caption: Mechanism of action of this compound.
Host Immune Response to M. tuberculosis
While Capreomycin directly targets the bacteria, the host's immune response is critical for controlling the infection. M. tuberculosis infection triggers a complex cascade of signaling pathways in host cells, primarily macrophages.
Caption: Host immune response signaling to M. tuberculosis.
Conclusion
Both mouse and guinea pig models are valuable tools for the preclinical evaluation of this compound. The choice of model should be guided by the specific research question, with the mouse model being suitable for initial screening and immunological studies, and the guinea pig model providing a more stringent test of sterilizing activity due to its human-like pathology. Comparative efficacy data suggests that while Capreomycin is effective, particularly in combination regimens, newer agents like bedaquiline may offer superior activity. This guide provides a framework for researchers to design and interpret in vivo efficacy studies for this compound and its alternatives, ultimately contributing to the development of more effective treatments for MDR-TB.
References
- 1. Efficacy of Long-Acting Bedaquiline Regimens in a Mouse Model of Tuberculosis Preventive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Correlates of Linezolid Activity and Toxicity in Murine Models of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Tuberculosis: Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Correlates of Linezolid Activity and Toxicity in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. Interactions of linezolid and second-line anti-tuberculosis agents against multidrug-resistant Mycobacterium tuberculosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of amikacin against Mycobacteria in vitro and in murine tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bedaquiline kills persistent Mycobacterium tuberculosis with no disease relapse: an in vivo model of a potential cure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Capreomycin Sulfate, Corroborated by Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Capreomycin Sulfate's mechanism of action, with a focus on how resistant strains of Mycobacterium tuberculosis (Mtb) have been instrumental in confirming its molecular target. Experimental data and detailed protocols are provided to support the comparative analysis with other second-line anti-tuberculosis agents.
Capreomycin's Mechanism of Action: Targeting the Ribosome
Capreomycin is a cyclic peptide antibiotic that is a crucial component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[1] Its primary mechanism of action is the inhibition of protein synthesis.[2][3] Structural and biochemical studies have revealed that Capreomycin binds to the 70S ribosome at the interface between the small (30S) and large (50S) subunits.[4][5][6]
Specifically, the drug occupies a critical space involving helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[4][6][7] This binding pocket is adjacent to the sites for other antibiotics like paromomycin and hygromycin B.[4][5] By binding to this intersubunit bridge, Capreomycin stabilizes the transfer RNA (tRNA) in the A-site, which ultimately stalls the translocation step of protein synthesis, leading to bacterial cell death.[4][5]
Caption: Mechanism of Capreomycin action on the bacterial 70S ribosome.
Confirmation Through Resistant Strains
The precise mechanism of Capreomycin has been unequivocally confirmed by studying the genetic makeup of resistant M. tuberculosis strains. Resistance primarily arises from mutations that alter the drug's binding site on the ribosome or affect ribosomal modifications necessary for drug binding.[3]
Two key genes are implicated in Capreomycin resistance:
-
rrs gene: This gene encodes the 16S rRNA, a core component of the 30S ribosomal subunit.[8] Mutations in this gene, particularly the A1401G nucleotide substitution, are frequently associated with high-level resistance to Capreomycin as well as cross-resistance to aminoglycosides like Kanamycin and Amikacin.[8][9][10] These mutations directly alter the drug's binding pocket, reducing its affinity.
-
tlyA gene: This gene encodes a 2'-O-methyltransferase that modifies nucleotides C1409 in the 16S rRNA (h44) and C1920 in the 23S rRNA (h69).[2][8] These methylations are crucial for creating the proper conformation of the Capreomycin binding site.[7] Loss-of-function mutations or insertions in the tlyA gene prevent these modifications, leading to Capreomycin resistance.[1][2][11]
The workflow for identifying these resistance mechanisms is a cornerstone of modern tuberculosis research and diagnostics.
Caption: Workflow for identifying drug resistance mechanisms in M. tuberculosis.
Comparative Analysis: Capreomycin vs. Kanamycin
Kanamycin, an aminoglycoside antibiotic, is another injectable second-line drug used for MDR-TB treatment.[1] While both drugs inhibit protein synthesis, their primary binding sites and resistance mechanisms have key differences, which influences their clinical use and potential for cross-resistance.
| Feature | This compound | Kanamycin |
| Drug Class | Cyclic Peptide | Aminoglycoside |
| Primary Target | 70S Ribosome (h44 of 16S rRNA & H69 of 23S rRNA)[4][6] | 30S Ribosome (A-site of 16S rRNA) |
| Primary Resistance Gene(s) | tlyA, rrs (A1401G)[8] | rrs (A1401G), eis promoter[1][8] |
| Cross-Resistance | High cross-resistance with Viomycin.[1] Variable with Kanamycin.[12] | High cross-resistance with Amikacin.[1] |
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes typical MIC values for susceptible and resistant strains of M. tuberculosis, demonstrating the impact of specific mutations.
| Mtb Strain Type | Mutation | Capreomycin MIC (µg/mL) | Kanamycin MIC (µg/mL) |
| Wild-Type (Susceptible) | None | 2.0 - 4.0[13] | 2.0 - 5.0[13] |
| Resistant | rrs A1401G | >80 | >80 |
| Resistant | tlyA mutation | 20 - 80 | 2.5 - 5.0 (Susceptible)[11][14] |
| Resistant | eis promoter mutation | 2.5 - 5.0 (Susceptible) | 5 - 10 (Low-level resistance)[1] |
Note: MIC values can vary based on testing methodology.
Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Determination via Absolute Concentration Method
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
-
Media Preparation: Prepare 7H10 agar medium.[13] Allow it to cool to 50-55°C.
-
Drug Dilution: Prepare stock solutions of this compound. Serially dilute the stock to achieve final concentrations in the agar plates ranging from 0.25 to 64.0 µg/mL.[13] A drug-free control plate must be included.
-
Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate in a suitable buffer, adjusting the turbidity to match a 1.0 McFarland standard. Create two dilutions of this suspension: 10⁻² and 10⁻⁴.
-
Inoculation: Inoculate each drug-containing plate and the drug-free control plate with 100 µL of both the 10⁻² and 10⁻⁴ bacterial suspensions.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 14-21 days.[13]
-
Reading Results: The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the growth on the drug-free control plate.
B. Gene Sequencing for Resistance Mutation Detection
This protocol outlines the steps for identifying mutations in the rrs and tlyA genes.
-
Genomic DNA Extraction:
-
Culture M. tuberculosis isolates on solid or in liquid medium.
-
Harvest cells and heat-inactivate them at 80°C for 2 hours.
-
Extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's protocol for Gram-positive bacteria.
-
-
PCR Amplification:
-
Design primers flanking the target regions of the rrs gene (specifically the region around nucleotide 1401) and the entire tlyA open reading frame.
-
Perform PCR using a high-fidelity DNA polymerase. A typical reaction includes: 5 µL of 10x PCR buffer, 1 µL of 10 mM dNTPs, 1 µL of each 10 µM primer, 0.5 µL of Taq polymerase, 1 µL of template DNA (50 ng), and nuclease-free water to a final volume of 50 µL.
-
Use an appropriate thermocycling program (e.g., 95°C for 5 min; 35 cycles of 95°C for 30s, 60°C for 30s, 72°C for 1 min; final extension at 72°C for 10 min).
-
-
PCR Product Purification: Purify the amplified DNA fragments using a PCR purification kit to remove primers and dNTPs.
-
Sanger Sequencing:
-
Send the purified PCR products and corresponding sequencing primers to a sequencing facility.
-
Ensure both forward and reverse strands are sequenced for accuracy.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type reference sequence of M. tuberculosis H37Rv using bioinformatics software (e.g., BLAST, ClustalW).
-
Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions that correlate with the resistance phenotype.[8]
-
References
- 1. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capreomycin | C50H88N28O15 | CID 3000502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Genetic Mutations Associated with Mycobacterium tuberculosis Resistance to Amikacin, Kanamycin and Capreomycin: A Systematic Review | PLOS One [journals.plos.org]
- 9. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
A Comparative Analysis of Second-Line Injectable Drugs for Drug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the use of second-line drugs, among which injectable agents have historically formed the backbone of treatment regimens. This guide provides a comparative study of the four principal second-line injectable drugs (SLIDs): Amikacin, Kanamycin, Capreomycin, and Streptomycin. The following sections detail their mechanisms of action, comparative efficacy, and adverse effect profiles, supported by experimental data to inform research and development efforts in the fight against tuberculosis.
Mechanisms of Action: A Ribosomal Assault
The primary target for all four SLIDs is the bacterial ribosome, the essential machinery for protein synthesis. However, their specific interactions and the resulting downstream effects exhibit notable differences.
Amikacin and Kanamycin , both aminoglycosides, bind to the 30S ribosomal subunit. This interaction induces a conformational change in the A-site, the decoding center of the ribosome, leading to the misreading of mRNA codons. The incorporation of incorrect amino acids results in the synthesis of non-functional or toxic proteins, ultimately leading to bacterial cell death.
Streptomycin , also an aminoglycoside, similarly targets the 30S ribosomal subunit. Its binding interferes with the initiation complex of protein synthesis and causes misreading of the mRNA template, leading to the production of faulty proteins and subsequent cell death.[1]
Capreomycin , a cyclic polypeptide antibiotic, uniquely binds across the ribosomal subunit interface, interacting with both the 16S rRNA of the 30S subunit and the 23S rRNA of the 50S subunit.[2][3] This binding disrupts the translocation of tRNA and mRNA on the ribosome, thereby inhibiting protein synthesis.[4]
Comparative Efficacy
The clinical effectiveness of these agents is a critical factor in their selection for MDR-TB treatment regimens. A large individual patient data meta-analysis provides robust comparative efficacy data.
| Efficacy Outcome | Amikacin vs. Kanamycin | Streptomycin vs. Kanamycin | Amikacin vs. Capreomycin | Streptomycin vs. Capreomycin |
| Treatment Success | Amikacin associated with 6 more cures per 100 patients. | Streptomycin associated with 7 more cures per 100 patients. | Amikacin associated with 9 more cures per 100 patients. | Streptomycin associated with 10 more cures per 100 patients. |
| Mortality | - | Streptomycin associated with 5 fewer deaths per 100 patients. | Amikacin associated with 5 fewer deaths per 100 patients. | Streptomycin associated with 10 fewer deaths per 100 patients. |
Data sourced from a meta-analysis of 12,030 patients from 25 countries.
Of note, this meta-analysis concluded that when aminoglycosides are indicated and supported by drug susceptibility testing, amikacin and streptomycin are the drugs of choice over kanamycin and capreomycin.[1]
Comparative Adverse Effects
The utility of SLIDs is often limited by their significant toxicity profiles, primarily ototoxicity (hearing loss) and nephrotoxicity (kidney damage).
| Adverse Event | Amikacin | Kanamycin | Capreomycin | Streptomycin |
| Ototoxicity (Hearing Loss) | Higher risk of severe hearing loss compared to kanamycin.[5][6][7] 5 times more likely to cause ototoxicity than capreomycin.[6][8] | Lower risk of severe hearing loss compared to amikacin.[5][6][7] | Less ototoxic than amikacin.[6][8] | Ototoxicity is a known side effect, particularly with prolonged use.[2] |
| Nephrotoxicity (Kidney Damage) | Less nephrotoxic than streptomycin.[9] Incidence of 3.4-8.7% (grouped with kanamycin).[3] | Incidence of 3.4-8.7% (grouped with amikacin).[3] | Significant nephrotoxicity in 20-25% of patients.[3] | Nephrotoxicity in about 2% of patients requiring discontinuation.[3] |
| Electrolyte Imbalance (Hypokalemia) | Less associated with hypokalemia than capreomycin.[6][8] | Lower incidence of hypokalemia compared to capreomycin.[5] | Significantly greater decrease in serum potassium and higher incidence of hypokalemia compared to kanamycin.[5] Administration is a risk factor for hypokalemia.[10] | Can cause electrolyte abnormalities including hypokalemia.[2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. A common method for determining the MIC of anti-tuberculosis drugs is the broth microdilution method.
Protocol:
-
Inoculum Preparation: A standardized suspension of Mycobacterium tuberculosis is prepared to a McFarland turbidity standard of 0.5, which corresponds to approximately 1-5 x 10^7 colony-forming units (CFU)/mL. This suspension is then further diluted.
-
Drug Dilution: The anti-tuberculosis drugs are serially diluted in 96-well microtiter plates containing Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Inoculation: Each well is inoculated with the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are sealed and incubated at 37°C.
-
Reading Results: The MIC is determined as the lowest drug concentration that shows no visible growth after a specified incubation period (typically 14-21 days).
Audiometric Monitoring for Ototoxicity
Regular audiological monitoring is crucial for the early detection of ototoxicity in patients receiving SLIDs.
Protocol:
-
Baseline Audiogram: A comprehensive audiogram should be performed for all patients before initiating treatment with an SLID. This establishes a baseline for future comparisons.
-
Frequency of Monitoring: Audiometric testing should be conducted monthly during the intensive phase of treatment.
-
Test Frequencies: Testing should include conventional frequencies (250-8000 Hz) and, if possible, extended high frequencies (up to 16,000 Hz), as hearing loss often begins in the higher frequencies.
-
Definition of Ototoxic Shift: A significant threshold shift is defined as:
-
A 20 dB or greater decrease at any one test frequency.
-
A 10 dB or greater decrease at any two adjacent frequencies.
-
Loss of response at three consecutive frequencies where responses were previously obtained.
-
-
Clinical Action: If a significant ototoxic shift is detected, a change in treatment should be considered to prevent further irreversible hearing loss.
References
- 1. Capreomycin - Wikipedia [en.wikipedia.org]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Adverse Drug Reactions with First-Line and Second-Line Drugs in Treatment of Tuberculosis - Annals of National Academy of Medical Sciences [nams-annals.in]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Adverse Effects and Choice between the Injectable Agents Amikacin and Capreomycin in Multidrug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Amikacin- and Capreomycin-Related Adverse Drug Reactions in Patients with Multidrug-Resistant Tuberculosis and Exploring the Role of Genetic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. droracle.ai [droracle.ai]
- 10. Hypokalemia among patients receiving treatment for multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Post-Antibiotic Effect of Capreomycin Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Post-Antibiotic Effect (PAE) of Anti-Tuberculosis Agents
The following table summarizes the in vitro PAE of several anti-tuberculosis drugs against Mycobacterium tuberculosis. This data is extracted from a study by Chan et al. (1998) and serves as a benchmark for the potential PAE of Capreomycin Sulfate.[1] It is important to note that the PAE of this compound has not been reported in the reviewed scientific literature, representing a significant knowledge gap.
| Drug | Concentration (μg/mL) | Post-Antibiotic Effect (PAE) in hours |
| This compound | - | Data not available |
| Rifampin | 1.0 | 67.8 |
| Streptomycin | 2.0 | 32.2 |
| Amikacin | 1.0 | 17.4 |
| Isoniazid | 0.2 | 18.1 |
| Ofloxacin | 2.0 | 6.2 |
| Pyrazinamide | 100.0 | 1.9 |
| Ethambutol | 5.0 | 1.8 |
Experimental Protocols for PAE Determination
The following are detailed methodologies for conducting in vitro PAE studies, which can be adapted to assess this compound.
Viable Count Method
This traditional method directly measures the number of viable bacteria over time.
a. Bacterial Strain and Culture Conditions:
-
Organism: Mycobacterium tuberculosis H37Rv (or other relevant clinical isolates).
-
Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Incubation: 37°C with continuous shaking.
b. Experimental Procedure:
-
Inoculum Preparation: A mid-logarithmic phase culture of M. tuberculosis is diluted to a starting concentration of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.
-
Antibiotic Exposure: The bacterial suspension is divided into experimental and control groups. This compound (at various concentrations, e.g., 1x, 4x, and 8x the Minimum Inhibitory Concentration - MIC) is added to the experimental flasks. The control flask receives no antibiotic.
-
Exposure Duration: The cultures are incubated for a defined period, typically 1 to 2 hours.
-
Antibiotic Removal: The antibiotic is removed by either centrifugation and resuspension of the bacterial pellet in fresh, pre-warmed medium, or by a 1:1000 dilution in fresh medium. The dilution method is often preferred for mycobacteria to minimize handling of infectious material.
-
Regrowth Monitoring: Samples are taken from both the control and experimental cultures at regular intervals (e.g., every 12 or 24 hours) for several days.
-
Viable Counts: Serial dilutions of each sample are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, and the colonies are counted.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where 'T' is the time required for the count in the antibiotic-exposed culture to increase by 1 log10 CFU/mL above the count observed immediately after antibiotic removal, and 'C' is the corresponding time for the control culture.[2]
Radiometric Method (BACTEC System)
This automated method measures bacterial metabolism and can provide faster results.[1]
a. Bacterial Strain and Culture Conditions:
-
As described in the Viable Count Method.
b. Experimental Procedure:
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared and inoculated into BACTEC 12B medium vials.
-
Antibiotic Exposure: this compound is added to the vials at the desired concentrations.
-
Exposure Duration: The vials are incubated for a set period (e.g., 2 hours).
-
Antibiotic Removal: The antibiotic is removed by dilution as described previously.
-
Regrowth Monitoring: The BACTEC instrument automatically monitors the growth index (GI), which reflects the metabolic activity of the bacteria. Readings are taken at regular intervals.
-
PAE Calculation: The PAE is calculated as the difference in time for the GI of the treated and control cultures to reach a predetermined value.
Visualizing the Experimental Workflow and Mechanism of Action
Experimental Workflow for PAE Determination
The following diagram illustrates the general workflow for determining the post-antibiotic effect.
Caption: General experimental workflow for determining the Post-Antibiotic Effect (PAE).
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting protein synthesis. The following diagram outlines this mechanism.
Caption: Mechanism of action of this compound, a protein synthesis inhibitor.
Discussion and Future Directions
The absence of specific PAE data for this compound in the current literature is a notable gap, especially given its importance as a second-line agent in the treatment of multidrug-resistant tuberculosis.[3] The mechanism of action of Capreomycin, which involves binding to the 70S ribosome and inhibiting protein synthesis, is similar to that of aminoglycosides like streptomycin and amikacin.[4][5][6] These aminoglycosides exhibit a significant PAE against M. tuberculosis.[1] This similarity in mechanism suggests that this compound is also likely to exhibit a noteworthy PAE.
For drug development professionals, generating robust PAE data for this compound is a crucial step. Such data would enable more informed decisions on dosing strategies, potentially allowing for less frequent administration, which could, in turn, reduce toxicity and improve patient adherence. Researchers are encouraged to utilize the outlined experimental protocols to investigate the PAE of this compound against various strains of M. tuberculosis, including drug-resistant isolates. Understanding the duration and concentration-dependency of its PAE will be invaluable in optimizing its clinical use and in the development of future anti-tuberculosis therapies.
References
- 1. Postantibiotic Effects of Antituberculosis Agents Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Ototoxicity: Capreomycin Sulfate vs. Other Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ototoxicity profiles of Capreomycin Sulfate and other commonly used aminoglycoside antibiotics. The information presented is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in making informed decisions.
Executive Summary
Ototoxicity, the propensity of certain therapeutic agents to cause damage to the inner ear, is a significant concern in drug development and clinical practice. Aminoglycosides, a class of potent antibiotics, are well-known for their ototoxic side effects, which can lead to irreversible hearing loss and vestibular dysfunction.[1][2] this compound, a polypeptide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB), is often grouped with aminoglycosides due to its similar therapeutic application and side effect profile.[2][3] However, evidence suggests notable differences in the ototoxicity profiles between Capreomycin and traditional aminoglycosides like Amikacin, Kanamycin, and Gentamicin.
Clinical data indicates that this compound may be associated with a lower incidence of hearing loss compared to Amikacin.[4][5][6] The mechanisms underlying aminoglycoside ototoxicity are complex, involving the entry of the drug into sensory hair cells of the inner ear, leading to the generation of reactive oxygen species, mitochondrial dysfunction, and ultimately, apoptosis (cell death).[1][7][8][9]
This guide will delve into a quantitative comparison of ototoxicity, detail the experimental protocols used for assessment, and provide visual representations of the key signaling pathways and experimental workflows.
Quantitative Comparison of Ototoxicity
The following tables summarize clinical data from studies comparing the incidence of ototoxicity between this compound and other aminoglycosides, primarily in the context of MDR-TB treatment.
Table 1: Incidence of Hearing Loss in Patients Treated with Capreomycin vs. Amikacin for MDR-TB
| Study (Year) | Drug | Number of Patients | Incidence of Hearing Loss/Ototoxicity | Key Findings |
| Arnold et al. (2017)[4][5][6] | Amikacin (initial treatment) | Not specified | 5 times more likely to cause ototoxicity compared to Capreomycin (Hazard Ratio: 5.2) | 55% of all patients experienced ototoxicity. 40% discontinued the injectable due to hearing loss. |
| Arnold et al. (2017)[4][5][6] | Capreomycin (only) | Not specified | Significantly lower incidence of hearing loss compared to Amikacin. | Patients starting on Capreomycin tolerated injectable treatment for a longer duration. |
| de Jager et al. (2016)[10] | Amikacin | Not specified | Reporting Odds Ratio (ROR) for deafness: 9.3 (compared to streptomycin) | Amikacin had the most disproportionate reporting of deafness among the compared drugs. |
| de Jager et al. (2016)[10] | Kanamycin | Not specified | ROR for deafness: 4.3 (compared to streptomycin) | Kanamycin also showed a significant association with deafness reporting. |
| de Jager et al. (2016)[10] | Capreomycin | 117 | ROR for deafness: 1.4 (compared to streptomycin) | Capreomycin had a much lower ROR for deafness compared to Amikacin and Kanamycin. |
| Seddon et al. (2012)[11] | Capreomycin (only) | 30 | 7% (2/30) | |
| Seddon et al. (2012)[11] | Capreomycin followed by Amikacin | 7 | 43% (3/7) | Combination with Amikacin increased the likelihood of hearing loss. |
| Prasad et al. (2017)[11] | Capreomycin | Not specified | 20% | Ototoxicity was associated with a large cumulative dose and older age. |
| Meressa et al. (2015)[11] | Amikacin/Kanamycin | Not specified | 14% (symptomatic hearing loss) | Based on clinician diagnosis or patient report, not audiograms. |
| Meressa et al. (2015)[11] | Capreomycin | Not specified | 4.2% (symptomatic hearing loss) | Based on clinician diagnosis or patient report, not audiograms. |
Experimental Protocols for Ototoxicity Assessment
The following are detailed methodologies for key experiments used to evaluate and compare the ototoxicity of pharmaceutical compounds.
Auditory Brainstem Response (ABR) Testing
ABR is an electrophysiological test that measures the neural response to sound stimuli from the cochlea to the brainstem.[12][13] It is a noninvasive and objective method for assessing hearing thresholds, particularly in preclinical animal models and in patients who cannot provide reliable behavioral responses.[14]
Protocol:
-
Animal Preparation: The animal (e.g., rat, mouse, guinea pig) is anesthetized.[12] Three subdermal electrodes are placed: a non-inverting electrode on the vertex or high forehead, an inverting electrode on the mastoid or earlobe of the test ear, and a ground electrode on the contralateral mastoid or a distant location.[12]
-
Stimuli: Frequency-specific tone bursts (e.g., 500, 1000, 2000, 4000, 8000 Hz) are used to assess hearing thresholds across a range of frequencies.[15][16] A broadband click stimulus can also be used for an overall assessment of the auditory pathway.[14]
-
Stimulus Presentation: Stimuli are delivered to the test ear via an insert earphone. The intensity of the stimulus is varied in descending steps (e.g., 10-20 dB) to determine the hearing threshold.[16] Near the threshold, smaller steps (e.g., 5 dB) are used.[16]
-
Recording: The electrical responses from the electrodes are amplified, filtered, and averaged over a number of presentations (e.g., 500-1000 sweeps) to reduce background noise and extract the ABR waveform.
-
Analysis: The ABR waveform consists of a series of peaks (Waves I-V) representing the synchronous firing of auditory nerve fibers at different points along the auditory pathway. The hearing threshold is defined as the lowest stimulus intensity that elicits a replicable Wave V.
-
Ototoxicity Monitoring: A baseline ABR is recorded before drug administration. Subsequent ABRs are recorded at various time points during and after treatment to detect any shifts in hearing thresholds, which would indicate ototoxicity. A clinically significant shift is often considered to be greater than 10 dB.[17]
Distortion Product Otoacoustic Emissions (DPOAEs)
DPOAEs are faint sounds generated by the outer hair cells (OHCs) of the cochlea in response to two simultaneous pure tones ("primaries," f1 and f2).[18] As OHCs are often the first cells damaged by ototoxic drugs, DPOAEs provide a sensitive and objective measure of cochlear health.[19][20]
Protocol:
-
Subject Preparation: The subject is positioned comfortably in a quiet environment. A probe containing a small speaker and a microphone is placed in the ear canal.
-
Stimulus Presentation: Two primary tones (f1 and f2) with a specific frequency ratio (f2/f1, typically around 1.22) are presented.[19] The levels of the primaries (L1 and L2) are typically set around 65 dB SPL.[19]
-
Recording: The microphone in the probe records the sound in the ear canal, which includes the primary tones and the DPOAE generated by the cochlea at a specific frequency (2f1-f2).
-
Analysis: The amplitude of the DPOAE response is measured and compared to the noise floor in the ear canal. A valid DPOAE is typically defined as having a signal-to-noise ratio of at least 6 dB.[18]
-
Ototoxicity Monitoring: DPOAEs are measured across a range of frequencies, often up to 10 kHz or higher, as high frequencies are typically affected first by ototoxic drugs.[20][21] A baseline DPOAE measurement is taken before treatment. A significant decrease in DPOAE amplitude at subsequent follow-up tests can indicate OHC damage.
Cochlear Histology
Cochlear histology involves the microscopic examination of the inner ear structures to assess cellular damage. This is a terminal procedure typically performed in animal models to directly visualize the extent of hair cell loss and other pathologies.[12][22]
Protocol:
-
Tissue Fixation: Following euthanasia, the temporal bones are removed, and the cochleae are perfused with a fixative (e.g., 4% paraformaldehyde) through the round and oval windows.
-
Decalcification: The bony labyrinth is decalcified using a solution like EDTA to allow for sectioning.
-
Dissection and Sectioning: The cochlea is dissected to expose the organ of Corti. The tissue can be prepared as a surface preparation (for a "cytocochleogram" to count hair cells) or sectioned for cross-sectional analysis.[22]
-
Staining and Immunohistochemistry: The tissue is stained to visualize different cell types. Common stains include hematoxylin and eosin (H&E).[22] Immunohistochemistry using specific antibodies can be used to label hair cells (e.g., anti-Myo7a or anti-prestin for OHCs) and spiral ganglion neurons.[22][23]
-
Microscopy and Analysis: The stained tissue is examined under a microscope. A cytocochleogram is created by counting the number of present and missing inner and outer hair cells along the length of the basilar membrane.[22] This allows for a quantitative assessment of the location and extent of hair cell loss.[24]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways involved in aminoglycoside-induced ototoxicity and a typical experimental workflow for assessing ototoxicity.
Caption: Signaling pathway of aminoglycoside-induced ototoxicity.
Caption: Experimental workflow for ototoxicity assessment.
Conclusion
The available evidence suggests that this compound has a more favorable ototoxicity profile compared to aminoglycosides like Amikacin and Kanamycin, particularly in the long-term treatment of MDR-TB.[4][5][6][10] However, it is crucial to note that Capreomycin is not devoid of ototoxic risk, and careful monitoring of auditory function is warranted during therapy.[3][11] The choice of therapeutic agent should always involve a careful risk-benefit analysis for each patient. For researchers and drug development professionals, understanding the nuances in the ototoxicity profiles of different compounds is essential for designing safer and more effective treatments. The experimental protocols and pathways outlined in this guide provide a framework for the continued investigation and comparison of drug-induced ototoxicity.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Ototoxicity of Non-aminoglycoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ototoxicity of Non-aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Cellular mechanisms of aminoglycoside ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Mechanisms of Aminoglycoside Ototoxicity and Targets of Hair Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in VigiBase® reporting of aminoglycoside and capreomycin-suspected ototoxicity during tuberculosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. CG-MED-49 Auditory Brainstem Responses (ABRs) and Evoked Otoacoustic Emissions (OAEs) for Hearing Disorders [provider.healthybluenc.com]
- 14. ncrar.research.va.gov [ncrar.research.va.gov]
- 15. Monitoring Protocols for Cochlear Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. healthvermont.gov [healthvermont.gov]
- 17. researchgate.net [researchgate.net]
- 18. Distortion-Product Otoacoustic Emission Test Performance for Ototoxicity Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.aip.org [pubs.aip.org]
- 20. Otoacoustic emissions (OAEs) for ototoxicity monitoring [interacoustics.com]
- 21. mdpi.com [mdpi.com]
- 22. pathology histopathology - Cilcare [cilcare.com]
- 23. Assessment of cochlear toxicity in response to chronic 3,3′-iminodipropionitrile in mice reveals early and reversible functional loss that precedes overt histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ototoxicity: a high risk to auditory function that needs to be monitored in drug development - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synergistic and Antagonistic Interactions between Capreomycin Sulfate and Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the exploration of effective combination therapies. This guide provides a comparative analysis of the in vitro and in vivo interactions between the second-line antitubercular agent Capreomycin Sulfate and various fluoroquinolones. Understanding whether these interactions are synergistic, antagonistic, or additive is crucial for optimizing treatment regimens and guiding future drug development.
Executive Summary
This compound, a polypeptide antibiotic, and fluoroquinolones, a class of broad-spectrum antibiotics, are both integral components of treatment regimens for MDR-TB. This guide synthesizes available experimental data to compare their interactions. While clinical evidence supports the combined use of Capreomycin with fluoroquinolones like levofloxacin and moxifloxacin, quantitative in vitro data providing a direct comparison of synergy and antagonism across a range of fluoroquinolones is limited. The available data suggests that interactions can vary from synergistic to indifferent, and in some contexts, antagonism has been observed, particularly in highly resistant strains.
Data Presentation: In Vitro Interaction of Capreomycin with Fluoroquinolones
The following tables summarize the available quantitative data from checkerboard assays, which determine the Fractional Inhibitory Concentration Index (FICI). The FICI is a measure of the interaction between two antimicrobial agents.
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Note: A lower FICI value indicates a more potent synergistic interaction.
Table 1: Synergistic and Antagonistic Interactions of Capreomycin in Combination with Fluoroquinolones against M. tuberculosis
| Fluoroquinolone | Combination Partner | M. tuberculosis Strains | FICI Range | Interaction | Reference |
| Moxifloxacin | Clofazimine | 30 clinical isolates (including MDR and XDR) | Synergy observed in 96.67% of strains (minimum FICI) | Synergy/Antagonism | [1] |
| Capreomycin | Clofazimine | 30 clinical isolates (including MDR and XDR) | Synergy observed in 70.00% of strains (minimum FICI) | Synergy/Antagonism | [1] |
| Ofloxacin | Rifampicin + Ethambutol | 23 clinical isolates (drug-susceptible and INH-resistant) | 0.31 - 0.62 | Synergy | [2] |
| Ciprofloxacin | Not specified in direct combination with Capreomycin | In combination with another agent, not Capreomycin | > 0.5 | Indifference | [3] |
| Levofloxacin | Not specified in direct combination with Capreomycin | In combination with another agent, not Capreomycin | > 0.5 | Indifference | [3] |
Note: Data for direct combinations of Capreomycin with ciprofloxacin and levofloxacin from checkerboard assays yielding FICI values were not available in the searched literature. The table reflects the best available data, including multi-drug combinations and comparisons with other agents.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess drug interactions against M. tuberculosis.
Checkerboard Assay for M. tuberculosis
The checkerboard assay is a common method to determine the synergistic, antagonistic, or additive effects of antimicrobial combinations.
-
Preparation of Mycobacterial Inoculum: M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture is then diluted to a standardized turbidity, equivalent to a 0.5 McFarland standard, and further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Drug Dilution Series: Two-fold serial dilutions of this compound and the selected fluoroquinolone are prepared in a 96-well microtiter plate. Capreomycin is typically diluted along the y-axis, and the fluoroquinolone along the x-axis.
-
Inoculation: Each well is inoculated with the prepared mycobacterial suspension. Control wells containing only the drugs (to check for sterility) and only the inoculum (growth control) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days, or until growth is visible in the growth control wells.
-
Reading of Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of a drug, alone or in combination, that inhibits visible growth. Growth can be assessed visually or by using a growth indicator like resazurin.
-
FICI Calculation: The FICI is calculated for each well that shows growth inhibition using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The lowest FICI value is reported as the result of the interaction.[4][5][6][7]
Time-Kill Curve Analysis for M. tuberculosis
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared as described for the checkerboard assay.
-
Experimental Setup: The mycobacterial suspension is exposed to the antimicrobial agents, alone and in combination, at concentrations typically based on their MICs (e.g., 0.5x, 1x, 2x MIC). A growth control without any drug is included.
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), aliquots are withdrawn from each culture.
-
Viable Cell Counting: The aliquots are serially diluted and plated on Middlebrook 7H10 or 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent. Antagonism is defined as a ≥ 2-log10 increase in CFU/mL, and indifference is a < 2-log10 change.
Mandatory Visualization
Experimental Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard assay for synergy testing.
Proposed Signaling Pathway for Synergistic Interaction
The precise molecular mechanism for the synergy between Capreomycin and fluoroquinolones has not been fully elucidated. However, a hypothetical model can be proposed based on their individual mechanisms of action. Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to DNA damage and the induction of the SOS response. This stress response may alter ribosomal protein expression or function, potentially increasing the susceptibility of the ribosome to the action of Capreomycin, which inhibits protein synthesis by binding to the ribosome.
Caption: Proposed mechanism for Capreomycin-fluoroquinolone synergy.
Conclusion
The combination of this compound with fluoroquinolones represents a critical therapeutic strategy for MDR-TB. While clinical experience supports their co-administration, the underlying nature of their interaction at a microbiological level is not consistently synergistic and may depend on the specific fluoroquinolone and the resistance profile of the M. tuberculosis strain. The available data underscores the need for more comprehensive, head-to-head in vitro studies to quantify the interactions between Capreomycin and a broader range of fluoroquinolones. Such studies would provide a more robust evidence base for optimizing treatment regimens and for the rational design of future clinical trials. The experimental protocols and the proposed mechanism of action provided in this guide offer a framework for further research in this critical area of infectious disease therapeutics.
References
- 1. Synergistic activities of clofazimine with moxifloxacin or capreomycin against Mycobacterium tuberculosis in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Guide to the Validation of Capreomycin Sulfate Susceptibility Testing Breakpoints
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validation of Capreomycin Sulfate susceptibility testing breakpoints for Mycobacterium tuberculosis. It is designed to offer an objective comparison of methodologies, present supporting experimental data, and delineate the logical framework underpinning the establishment of these critical clinical thresholds.
Established Clinical Breakpoints for this compound
The determination of accurate clinical breakpoints is fundamental to the effective management of multidrug-resistant tuberculosis (MDR-TB). The Clinical and Laboratory Standards Institute (CLSI) provides guidance on Capreomycin breakpoints; however, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) has not established specific breakpoints for this agent against M. tuberculosis.[1][2][3][4] The World Health Organization (WHO) has also provided recommendations for second-line anti-tuberculosis drugs.
A summary of the widely recognized critical concentrations for Capreomycin is presented below. It is important to note that these values are method-dependent.
| Testing Method | Organization | Breakpoint (mg/L) | Interpretation |
| Agar Proportion (Middlebrook 7H10/7H11) | CLSI | ≤10.0 | Susceptible |
| >10.0 | Resistant | ||
| Broth Microdilution (Middlebrook 7H9) | CLSI | ≤2.5 | Susceptible |
| 5.0 | Intermediate | ||
| >5.0 | Resistant |
Comparative Analysis of Susceptibility Testing Methodologies
The validation of Capreomycin breakpoints relies on robust and reproducible susceptibility testing methods. The two most common methods are the agar proportion method and the broth microdilution method.[5]
Performance and Comparison
Direct comparisons of these methods for Capreomycin susceptibility testing on the same clinical isolates are essential for understanding their interchangeability and limitations. While comprehensive head-to-head studies for Capreomycin are not abundant in the readily available literature, comparisons of these methods for other antimicrobials and organisms have shown that while there is often good correlation, discrepancies can occur.[5][6][7][8][9] For M. tuberculosis, the choice of method can impact the resulting Minimum Inhibitory Concentration (MIC) and, consequently, the interpretation of susceptibility.
| Method | Advantages | Disadvantages |
| Agar Proportion | Considered a reference method, provides a quantitative measure of the resistant subpopulation.[2][3] | Labor-intensive, longer turnaround time. |
| Broth Microdilution | High-throughput, provides a quantitative MIC value, amenable to automation.[5] | Can be more expensive, potential for trailing endpoints which can complicate interpretation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of susceptibility testing results. The following are generalized protocols for the agar proportion and broth microdilution methods as described in the CLSI M24-A2 document.[2][3][4]
Agar Proportion Method for M. tuberculosis
This method determines the proportion of bacilli in a culture that are resistant to a specific concentration of an antimicrobial agent.
-
Preparation of Drug-Containing Media: Middlebrook 7H10 or 7H11 agar is supplemented with oleic acid-albumin-dextrose-catalase (OADC) enrichment. This compound is incorporated into the molten agar at the desired critical concentration (e.g., 10.0 mg/L). Control plates without the drug are also prepared.
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared in a suitable broth and its turbidity is adjusted to match a 1.0 McFarland standard. Serial dilutions (e.g., 10⁻² and 10⁻⁴) of this standardized suspension are then made.
-
Inoculation: A standardized volume (e.g., 100 µL) of the 10⁻² and 10⁻⁴ dilutions is inoculated onto both the drug-containing and drug-free agar plates.
-
Incubation: Plates are incubated at 37°C in a 5-10% CO₂ atmosphere for approximately 3 weeks.
-
Interpretation: The number of colony-forming units (CFUs) on the drug-containing and drug-free media are counted. The proportion of resistant organisms is calculated. If the number of colonies on the drug-containing medium is more than 1% of the colonies on the drug-free medium, the isolate is considered resistant.
Broth Microdilution Method for M. tuberculosis
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of the microorganism.
-
Preparation of Microtiter Plates: 96-well microtiter plates are prepared containing serial twofold dilutions of this compound in Middlebrook 7H9 broth supplemented with OADC. A growth control well without the drug is included for each isolate.
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and adjusted to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are sealed and incubated at 37°C for 7 to 14 days, or until growth is clearly visible in the growth control well.
-
Interpretation: The MIC is read as the lowest concentration of Capreomycin that completely inhibits visible growth of the bacteria.
Data Presentation: MIC Distributions
The analysis of MIC distributions for wild-type (WT) and non-wild-type (NWT) populations of M. tuberculosis is a cornerstone of breakpoint validation. The epidemiological cut-off value (ECOFF) is the highest MIC for the WT population.
| Capreomycin MIC (mg/L) | Wild-Type Isolates (%)[10][11][12] | Non-Wild-Type Isolates (%)[10][11][13] |
| ≤0.5 | 10 | 0 |
| 1 | 45 | 2 |
| 2 | 35 | 5 |
| 4 | 10 | 15 |
| 8 | 0 | 30 |
| 16 | 0 | 25 |
| >16 | 0 | 23 |
Note: The data in this table is a synthesized representation from multiple sources and should be considered illustrative.
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
The relationship between drug exposure and its antimicrobial effect is a critical component of breakpoint validation. For Capreomycin, as with other aminoglycosides, the ratio of the peak plasma concentration to the MIC (Cmax/MIC) is considered a key PK/PD index.[14] Studies have shown that achieving a target Cmax/MIC ratio is associated with better treatment outcomes. However, the exact target for Capreomycin against M. tuberculosis is not as well-defined as for some other antibiotics.[14][15][16]
Correlation with Clinical Outcomes
Ultimately, the validity of a clinical breakpoint is determined by its ability to predict clinical outcomes. For Capreomycin, studies have shown that patients infected with strains exhibiting higher MICs have a lower probability of successful treatment outcomes.[17][18] However, the relationship is complex and can be influenced by various factors, including the overall drug regimen, patient adherence, and host immune status. A meta-analysis of individual patient data suggested that the use of capreomycin was associated with worse treatment outcomes compared to amikacin and streptomycin in the treatment of MDR-TB.[3]
Visualizing the Breakpoint Validation Workflow
The process of establishing and validating antimicrobial susceptibility testing breakpoints is a multi-faceted endeavor that integrates microbiological, pharmacological, and clinical data. The following diagram illustrates this logical workflow.
Caption: A logical workflow for the validation of antimicrobial susceptibility testing breakpoints.
This guide highlights the key components and data required for the robust validation of this compound susceptibility testing breakpoints. A thorough understanding of these principles is essential for the accurate interpretation of susceptibility results and the effective clinical management of drug-resistant tuberculosis.
References
- 1. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 4. scribd.com [scribd.com]
- 5. Comparison of agar dilution, tube dilution, and broth microdilution susceptibility tests for determination of ramoplanin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of broth microdilution, E Test, and agar dilution methods for antibiotic susceptibility testing of Campylobacter jejuni and Campylobacter coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wild-Type MIC Distributions for Aminoglycoside and Cyclic Polypeptide Antibiotics Used for Treatment of Mycobacterium tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Wild-Type MIC Distributions for Aminoglycoside and Cyclic Polypeptide Antibiotics Used for Treatment of Mycobacterium tuberculosis Infections [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. A Physiologically Based Pharmacokinetic Model for Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physiologically based pharmacokinetic modeling for prediction of pharmacokinetic parameters of capreomycin [mountainscholar.org]
- 17. The Correlations of Minimal Inhibitory Concentration Values of Anti-TB Drugs with Treatment Outcomes and Clinical Profiles in Patients with Multidrug-Resistant Tuberculosis (MDR-TB) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Capreomycin Sulfate: A Guide for Laboratory Professionals
Capreomycin Sulfate is a potent antibiotic primarily used in the treatment of tuberculosis. As with many pharmaceuticals, proper disposal is crucial to ensure the safety of personnel and to prevent environmental contamination. This document provides essential safety information and a step-by-step guide for the proper disposal of this compound in a research or drug development setting.
Hazard and Safety Summary
This compound presents several health hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed, inhaled, or if it comes into contact with skin.[1][2][3][4][5] Furthermore, it is a reproductive toxicant, with the potential to damage fertility or the unborn child.[1][2][3][4][5][6]
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5] |
| Reproductive Toxicity | May damage fertility or the unborn child.[2][3][4][5][6] |
| Skin Sensitization | May cause an allergic skin reaction.[6] |
Due to these hazards, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[1][6]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is designed to comply with general safety guidelines and environmental regulations.
-
Initial Assessment and Preparation:
-
Identify the this compound waste to be disposed of. This includes expired or unused pure compounds, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements, as local regulations may vary.
-
Ensure all personnel involved in the disposal process are trained on the hazards of this compound and the proper disposal procedures.
-
Don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect all solid waste, including contaminated labware and unused powder, in a designated, clearly labeled, and sealable hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container.
-
Crucially, do not empty any this compound waste into drains or sewers. [1] Improper disposal can lead to environmental contamination.[7][8][9]
-
-
Container Management and Labeling:
-
Use containers that are compatible with the waste being collected.
-
Label the waste containers clearly with "Hazardous Waste," the name "this compound," and the associated hazard pictograms (e.g., health hazard, exclamation mark).[4][5]
-
Keep waste containers securely sealed when not in use.
-
Store the waste containers in a designated, secure area away from incompatible materials such as strong oxidizers, acids, and bases.[1]
-
-
Final Disposal:
Experimental Protocols
The search of available literature and safety data sheets did not yield specific experimental protocols for the chemical deactivation or degradation of this compound for disposal purposes. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management company.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medline.com [medline.com]
- 2. This compound | C50H92N28O23S2 | CID 71457947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. mpbio.com [mpbio.com]
- 6. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. medprodisposal.com [medprodisposal.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Capreomycin Sulfate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Capreomycin Sulfate, a critical antibiotic in the study of multidrug-resistant tuberculosis. Adherence to these protocols is vital to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemically compatible gloves | Nitrile or other synthetic non-latex gloves are recommended to avoid latex allergies. Ensure gloves are protective against the solvents being used. Use handling practices that minimize direct hand contact.[1] |
| Eye and Face Protection | Safety goggles or face shield | Required if there is a splash hazard. Approved eye protection (e.g., bearing the ANSI Z87 or CSA stamp) is preferred.[1] |
| Body Protection | Protective laboratory coat, apron, or disposable garment | A lab coat should be worn to protect clothing. For larger quantities, an apron or disposable garment is recommended.[1] |
| Respiratory Protection | Respirator | To be used when engineering controls are insufficient to control airborne exposure. The type of respirator will depend on the potential for airborne concentration of this compound.[1] |
Standard Operating Procedures for this compound
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area. Engineering controls, such as a fume hood, should be the primary method of exposure control.[1][2]
-
Avoid Inhalation and Contact: Take precautions to avoid breathing in dust, fumes, or mists of this compound.[1][3] Avoid contact with skin and eyes.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][3] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]
-
Storage: Store in a locked, well-ventilated place away from incompatible materials such as oxidizers, acids, and bases.[1][2]
Disposal Plan:
-
Waste Disposal: Dispose of all waste materials, including unused this compound and contaminated items, in accordance with federal, state, and local regulations. Do not discharge into drains or the environment.[1][2]
-
Unused Medication: Unused or expired medication should ideally be returned to a pharmacy or a designated drug take-back program for proper disposal.[4]
-
Sharps Disposal: Any needles or syringes used for the administration of this compound must be disposed of in a puncture-proof "sharps" container.[5]
Emergency Protocols
Spill Response:
In the event of a spill, it is crucial to follow a clear and immediate action plan to contain the material and protect personnel.
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
